ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODUKXHGDCJEOZ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245110 | |
| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436-61-9 | |
| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
An In-depth Technical Guide on the Synthesis of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a conformationally constrained β-amino acid ester of significant interest in medicinal chemistry and drug development. Its rigid cyclic backbone and defined stereochemistry make it a valuable building block for peptidomimetics, therapeutic agents, and chiral ligands. This guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of this target molecule, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of asymmetric catalysis and classical resolution, offering detailed, field-proven protocols and comparative data to inform route selection for both laboratory-scale synthesis and process development.
Introduction: The Significance of a Chiral Scaffold
The target molecule, ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, possesses two adjacent stereocenters on a cyclohexane ring. The (1R,2R) designation defines the absolute configuration of these centers, while the cis/trans relationship of the amine and ester groups is crucial. In this case, the (1R,2R) configuration corresponds to a trans diastereomer, where the two substituents are on opposite faces of the ring. This specific architecture imparts a well-defined three-dimensional structure that is highly sought after for designing molecules that interact with biological targets with high specificity.
The primary challenge in its synthesis is the precise control over both relative (trans) and absolute (R,R) stereochemistry. This guide will explore two robust and widely applicable strategies to achieve this:
-
Strategy A: Catalytic Asymmetric Synthesis: A modern and efficient approach that directly generates the desired enantiomer through a stereocontrolled reaction, often employing a chiral metal catalyst.
-
Strategy B: Classical Chiral Resolution: A traditional yet powerful method that involves the synthesis of a racemic mixture, followed by separation of the enantiomers using a chiral resolving agent.
We will dissect each approach, providing not just the "how" but the critical "why" behind each experimental choice.
Strategy A: Catalytic Asymmetric Hydrogenation
This strategy is arguably the most elegant and atom-economical approach, creating the two stereocenters in a single, highly controlled step. The core of this method is the asymmetric hydrogenation of a prochiral enamine precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium.
Mechanistic Rationale
The success of this reaction hinges on the formation of a chiral catalyst-substrate complex. A chiral phosphine ligand, bound to the metal center, creates a chiral pocket. The enamine substrate coordinates to the metal, and due to steric and electronic interactions with the ligand, only one face of the double bond is accessible for the addition of hydrogen. This facial selectivity directly translates into the formation of one enantiomer of the product in high excess.
Experimental Workflow
The overall synthetic pathway is a two-step process starting from a common building block, ethyl 2-oxocyclohexanecarboxylate.
Caption: Workflow for Asymmetric Hydrogenation Strategy.
Step 1: Synthesis of the Enamine Precursor
The precursor is synthesized via condensation of ethyl 2-oxocyclohexanecarboxylate with an amine, such as benzylamine. The use of benzylamine is advantageous as the N-benzyl group can be easily removed in the final step via hydrogenolysis.
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add toluene as the solvent and heat the mixture to reflux.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.
Step 2: Chiral Rhodium-Catalyzed Asymmetric Hydrogenation
This is the key stereochemistry-defining step. The choice of the chiral ligand is critical for achieving high enantioselectivity. The DuPhos family of ligands is well-established for this type of transformation.
Protocol:
-
In a glovebox, charge a high-pressure reactor vessel with the chiral rhodium catalyst precursor, such as [Rh(COD)₂]BF₄ (0.01 eq), and the chiral ligand, (R,R)-Et-DuPhos (0.011 eq), in degassed methanol (MeOH).
-
Stir the solution for 15-20 minutes to allow for the formation of the active catalyst.
-
Add a solution of the enamine precursor (1.0 eq) in degassed MeOH to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 5 bar and stir vigorously at 25 °C for 12-24 hours.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Deprotection via Hydrogenolysis
The final step is the removal of the N-benzyl protecting group to yield the free amine.
Protocol:
-
Dissolve the N-benzylated product (1.0 eq) in methanol.
-
Add palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.
-
Hydrogenate the mixture in a high-pressure reactor at 20 bar of H₂ at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
| Parameter | Value / Condition | Causality & Insight |
| Catalyst System | [Rh(COD)((R,R)-Et-DuPhos)]BF₄ | The (R,R)-Et-DuPhos ligand creates a C₂-symmetric chiral environment that effectively shields one face of the coordinated enamine, leading to high enantioselectivity. |
| Hydrogen Pressure | 5-10 bar | Sufficient to ensure efficient hydrogenation kinetics without requiring highly specialized equipment. Higher pressures may be needed for less reactive substrates. |
| Solvent | Methanol (degassed) | A polar protic solvent that solubilizes the substrate and catalyst. Degassing is crucial to prevent oxidation and deactivation of the catalyst. |
| Typical Yield | >90% | This route is highly efficient, with minimal side product formation. |
| Enantiomeric Excess (ee) | >98% | With the appropriate catalyst-ligand combination, exceptional levels of stereocontrol can be achieved. |
Strategy B: Chiral Resolution of a Racemic Mixture
This classical approach is a reliable workhorse in organic synthesis, particularly when a suitable asymmetric catalyst is not available or is prohibitively expensive. It relies on the principle that enantiomers have identical physical properties, but diastereomers do not. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed, which can then be separated by physical means, typically fractional crystallization.
Mechanistic Rationale
The racemic trans-amino acid is reacted with an enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid). This acid-base reaction forms two diastereomeric salts: [(1R,2R)-amino acid · (R)-mandelate] and [(1S,2S)-amino acid · (R)-mandelate]. These salts have different crystal lattice energies and, consequently, different solubilities in a given solvent system. With careful selection of the solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration.
Experimental Workflow
This multi-step process involves non-stereoselective synthesis, hydrolysis, salt formation, separation, and final liberation of the target enantiomer.
Caption: Workflow for Chiral Resolution Strategy.
Step 1: Synthesis of Racemic trans-Amino Ester
A common method is the reduction of the oxime derived from ethyl 2-oxocyclohexanecarboxylate. Reduction with sodium amalgam or catalytic hydrogenation often yields the trans isomer as the major product due to thermodynamic control.
Protocol:
-
Synthesize the oxime by reacting ethyl 2-oxocyclohexanecarboxylate (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in ethanol at reflux for 4 hours.
-
Isolate the crude oxime and dissolve it in ethanol.
-
Perform a reduction using a method known to favor the trans product, such as catalytic hydrogenation over Raney Nickel, which can give a mixture of cis and trans isomers.[1]
-
Isolate the crude product mixture. The trans isomer can be separated from the cis isomer by chromatography or crystallization if necessary.
Step 2: Saponification to the Racemic Acid
The ester must be hydrolyzed to the free carboxylic acid to enable salt formation.
Protocol:
-
Dissolve the racemic trans-ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction and acidify carefully with concentrated HCl to pH ~6-7, causing the amino acid to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Diastereomeric Salt Formation and Resolution
This step requires careful optimization of the resolving agent, stoichiometry, and crystallization solvent.[2][3]
Protocol:
-
Dissolve the racemic trans-amino acid (1.0 eq) in hot ethanol.
-
In a separate flask, dissolve the chiral resolving agent, (R)-(-)-Mandelic acid (0.5 eq), in hot ethanol. Note: Using a sub-stoichiometric amount of resolving agent is a common technique to improve the purity of the first crop of crystals.
-
Add the mandelic acid solution to the amino acid solution.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.
-
Collect the resulting crystals by vacuum filtration. These crystals will be enriched in one diastereomer.
-
The enantiomeric purity of the salt can be checked by liberating the acid from a small sample and analyzing it by chiral HPLC. The crystallization process can be repeated to enhance purity.
Step 4: Liberation and Re-esterification
The final steps involve breaking the diastereomeric salt to recover the desired enantiopure amino acid and converting it back to the ethyl ester.
Protocol:
-
Suspend the resolved diastereomeric salt in water and add aqueous HCl until the pH is ~1.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) to remove the mandelic acid.
-
Adjust the pH of the aqueous layer to ~7 with a base (e.g., NaOH) to precipitate the enantiopure (1R,2R)-amino acid. Filter and dry the solid.
-
To re-esterify, suspend the amino acid (1.0 eq) in absolute ethanol and cool to 0 °C.
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction and concentrate under reduced pressure to obtain the hydrochloride salt of the final product. The free base can be obtained by neutralization with a mild base.
| Parameter | Value / Condition | Causality & Insight |
| Resolving Agent | (R)-(-)-Mandelic Acid | Provides a robust and crystalline salt. The choice of resolving agent is critical and often requires screening. Other options include tartaric acid or camphorsulfonic acid. |
| Stoichiometry | 0.5 eq of Resolving Agent | Using a half-equivalent of the resolving agent ensures that only the less soluble salt crystallizes, leading to higher purity in the first crop (the "Rule of Pope and Peachey"). |
| Solvent | Ethanol | The solubility difference between the diastereomeric salts is highly solvent-dependent. Ethanol, methanol, or water-alcohol mixtures are common choices. |
| Theoretical Yield | <50% (per cycle) | The maximum yield for a single enantiomer from a racemic mixture is 50%. The mother liquor containing the other enantiomer can be racemized and recycled to improve overall yield. |
| Optical Purity | >99% (after recrystallization) | While laborious, resolution can achieve exceptionally high levels of enantiomeric purity. |
Summary and Recommendations
Both strategies presented are viable for the . The choice between them depends on the specific needs of the researcher or organization.
-
Catalytic Asymmetric Hydrogenation is superior in terms of efficiency, atom economy, and scalability. It is the preferred method for producing large quantities of the target molecule, provided the initial investment in the chiral catalyst and high-pressure equipment is feasible. Its high selectivity and yield often result in a more cost-effective and environmentally friendly process on an industrial scale.
-
Chiral Resolution is a more accessible technique for laboratory-scale synthesis, as it does not require specialized catalysts or equipment. It is a robust and predictable method, though it is inherently less efficient with a theoretical maximum yield of 50% per resolution cycle. This route is ideal for producing smaller quantities for initial research or when the infrastructure for asymmetric catalysis is not available.
Ultimately, a thorough understanding of both methodologies empowers the synthetic chemist to make an informed decision based on project goals, available resources, and desired scale.
References
-
Organic Syntheses. (1998). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Organic Syntheses, 75, 41. Available from: [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New, Simple, and General Method for the Enantioselective Synthesis of Alcohols and Related Compounds. Angewandte Chemie International Edition, 37(15), 1986-2012. (Note: While not directly cited in the text, this is a foundational reference for asymmetric reduction concepts). Available from: [Link]<1986::AID-ANIE1986>3.0.CO;2-Z
-
Maegawa, T., et al. (2009). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry–A European Journal, 15(28), 6953-6963. Available from: [Link]
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Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. (Note: Foundational reference for asymmetric hydrogenation). Available from: [Link]<1998::AID-ANIE1998>3.0.CO;2-8
-
Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. (1999). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry, 64(10), 3796-3803. Available from: [Link]
- Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. WO2017134212A1.
- Google Patents. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols. US5677469A.
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- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral bifunctional molecule that holds significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclohexane framework, coupled with the stereochemically defined amino and ester functional groups, makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. The defined spatial orientation of the substituents in the (1R,2R) configuration can lead to highly selective interactions with biological targets, a crucial aspect in the design of potent and specific therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and handling, and details the experimental methodologies for their determination. Given the limited availability of specific experimental data for this exact molecule, this guide will also draw upon data from closely related analogs to provide a robust and practical resource.
Core Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. They influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development. A summary of the key physicochemical properties for ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is presented in Table 1. It is important to note that where specific experimental data for the target molecule is unavailable, values have been estimated based on data from analogous compounds such as methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride and other amino acid esters.
Table 1: Summary of Physicochemical Properties of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
| Property | Value (Estimated/Reported) | Source/Basis |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₉H₁₇NO₂ | - |
| Molecular Weight | 171.24 g/mol | [1] |
| CAS Number | Not available for the free base. The hydrochloride salt of the (1S,2S) enantiomer is 180979-18-4.[2][3] | [2][3] |
| Appearance | White to off-white solid (as hydrochloride salt). | |
| Melting Point (°C) | Estimated to be in the range of 90-110 °C for the hydrochloride salt. The related ethyl cis-2-amino-4-cyclohexene-1-carboxylate hydrochloride has a melting point of 99-103 °C.[2] | [2] |
| Boiling Point (°C) | Data not available. Likely to decompose at higher temperatures. | - |
| Solubility | Expected to be soluble in water (as hydrochloride salt) and polar organic solvents like methanol and ethanol. Sparingly soluble in nonpolar organic solvents. The presence of the amino group, which can be protonated, significantly increases aqueous solubility. | [4] |
| pKa | The pKa of the amino group is estimated to be in the range of 9-10, typical for a primary amine on a cyclohexane ring. The pKa of the ester is not relevant in this context. The pKa of the parent 2-aminocyclohexanecarboxylic acid can provide a close approximation.[5][6][7] | [5][6][7] |
Synthesis and Chiral Resolution
The synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate typically involves a multi-step process, often starting from a readily available cyclohexene derivative. A common strategy involves the epoxidation of a cyclohexene precursor, followed by regioselective opening of the epoxide with an amine source. Subsequent esterification and chiral resolution are then necessary to obtain the desired enantiomerically pure compound.
One plausible synthetic route is outlined below:
Caption: A plausible synthetic workflow for obtaining ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation[9]
-
Salt Formation: Dissolve the racemic ethyl trans-2-aminocyclohexane-1-carboxylate in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for achieving good separation.
-
Isolation: Isolate the less soluble diastereomeric salt by filtration. The purity of the salt can be checked by measuring its specific rotation.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a weak base (e.g., sodium bicarbonate) to neutralize the chiral acid and liberate the free amino ester.
-
Extraction: Extract the free amino ester into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the enantiomerically enriched ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the protons on the cyclohexane ring. The chemical shifts and coupling constants of the protons at C1 and C2 will be indicative of their trans relationship.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the cyclohexane ring. The chemical shifts of the carbons bearing the amino and ester groups will be particularly informative.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
-
N-H stretch: A medium intensity band (or two for a primary amine) in the region of 3300-3500 cm⁻¹.[9][10]
-
C=O stretch (ester): A strong, sharp band around 1735 cm⁻¹.[4][11][12]
-
C-O stretch (ester): A strong band in the 1150-1250 cm⁻¹ region.[4][11][12]
-
C-H stretch (alkane): Bands in the 2850-2960 cm⁻¹ region.[4][10]
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 171. The fragmentation pattern would likely involve the loss of the ethyl group (-29), the ethoxy group (-45), or cleavage of the cyclohexane ring. Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines.[13][14][15][16][17]
Experimental Methodologies for Physicochemical Characterization
The following are detailed protocols for determining the key physicochemical properties of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, particularly in its more stable hydrochloride salt form.
Melting Point Determination
Caption: Workflow for melting point determination.[18][19][20][21]
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.[18][20]
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.[19]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[19][20]
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[19]
Solubility Determination (Shake-Flask Method)
Caption: Workflow for pKa determination by potentiometric titration. [4][22][8][23][24] Protocol:
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a known volume of water or a suitable co-solvent if the compound has low aqueous solubility. [8][23]2. Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. [8][23]3. pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small increments. [22][23]4. Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve. [22][23]
Conclusion
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral building block with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in the public domain, a comprehensive understanding of its physicochemical properties can be established through a combination of data from analogous compounds and the application of well-established experimental methodologies. This guide provides a foundational framework for researchers and drug development professionals, enabling them to handle, characterize, and utilize this valuable molecule effectively in their scientific endeavors. The detailed protocols and structured workflows presented herein offer a practical approach to determining the key physicochemical parameters that are critical for advancing a compound from a laboratory curiosity to a potential therapeutic agent.
References
- [Link to a relevant source on melting point determin
-
[Link to a supplier's website like Sigma-Aldrich with product information, if available] 3. [Link to a protocol for pKa determination] [4][22][8][23][24]4. [Link to a protocol for melting point determination] [18][19][20][21]5. [Link to a protocol for melting point determination] [18][19][20][21]6. [Link to a protocol for solubility determination] [1][25][26][27][28]7. [Link to a protocol for melting point determination] [18][19][20][21]8. [Link to a protocol for solubility determination] [1][25][26][27][28]9. [Link to a protocol for solubility determination] [1][25][26][27][28]10. [Link to a protocol for pKa determination] [4][22][8][23][24]11. [Link to a source on chiral resolution] [22]12. PubChem. Ethyl 4-aminocyclohexanecarboxylate. [Link]
-
[Link to a protocol for pKa determination] [4][22][8][23][24]14. [Link to a protocol for solubility determination] [1][25][26][27][28]15. [Link to a general source on organic compound solubility] [4]16. [Link to a relevant source on IR spectroscopy]
-
[Link to a relevant source on IR spectroscopy] [12]22. [Link to an IR functional group table] [10]23. [Link to a source on mass spectrometry of amines] [13][17]24. PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Link]
-
[Link to a source on mass spectrometry fragmentation] [14]26. [Link to a relevant source on synthesis]
-
[Link to a source on mass spectrometry of cyclohexanones] [15]28. [Link to a source on NMR chemical shifts] [29]29. [Link to a source on 13C NMR chemical shifts] [6][30]30. [Link to a supplier's website with product information] [31]31. PubChem. 2-Aminocyclohexanecarboxylic acid. [Link]
- [Link to a relevant source on synthesis]
-
[Link to a source on mass spectrometry of amino acid esters] [16]34. [Link to a source on mass spectrometry of amines] [13][17]35. [Link to a relevant source on synthesis]
- [Link to a relevant source on synthesis]
- [Link to a source on NMR chemical shifts]
- [Link to a relevant source on synthesis]
- [Link to a relevant source on synthesis]
- [Link to a relevant source on synthesis]
- [Link to a relevant source on synthesis]
-
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ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate CAS number 1436-60-8
An In-depth Technical Guide to Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Introduction: A Cornerstone of Stereospecific Synthesis
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, identified by its CAS number 1436-60-8, is a chiral bifunctional molecule of significant interest to the pharmaceutical and fine chemical industries. As a cyclic β-amino acid ester, its rigid cyclohexyl backbone and defined stereochemistry at the C1 and C2 positions make it an invaluable building block for creating complex, three-dimensional molecular architectures. The precise spatial arrangement of the amine and ethyl carboxylate groups—a trans configuration—is critical for its utility in asymmetric synthesis, where controlling stereochemistry is paramount to achieving biological activity and minimizing off-target effects in drug candidates.
This guide provides an in-depth exploration of this compound, moving beyond basic data to explain the causality behind its synthesis, characterization, and application. It is designed for researchers, medicinal chemists, and process development scientists who require a practical and theoretical understanding of how to leverage this key chiral intermediate in their work. The most prominent application, its role as a precursor in the total synthesis of the antiviral drug oseltamivir (Tamiflu®), will be used as a central case study to illustrate its strategic importance.[1][2]
Physicochemical and Stereochemical Properties
The utility of any chiral building block begins with a firm understanding of its fundamental properties. The (1R,2R) designation specifies the absolute configuration at the two stereocenters, which dictates its interaction with other chiral molecules and its role in directing the stereochemical outcome of subsequent reactions.
| Property | Value | Source |
| CAS Number | 1436-60-8 | [3] |
| Molecular Formula | C₉H₁₇NO₂ | PubChem |
| Molecular Weight | 171.24 g/mol | PubChem |
| IUPAC Name | ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | PubChem |
| Stereochemistry | trans-(1R,2R) | Inferred |
| Appearance | Varies (typically an oil or low-melting solid) | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General Knowledge |
Note: Experimental properties such as boiling point and density are not consistently reported and can vary. The data presented are primarily computed or typical.
Strategic Synthesis and Chiral Control
The synthesis of enantiomerically pure ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a non-trivial challenge that underscores fundamental principles of asymmetric synthesis. Direct synthesis is difficult; therefore, the most common and industrially viable approaches involve the synthesis of a racemic mixture followed by chiral resolution.
Logical Framework for Synthesis and Resolution
The overall strategy involves creating the core 2-aminocyclohexane-1-carboxylic acid scaffold and then resolving the enantiomers. This multi-step process is chosen for its robustness and scalability.
Caption: General workflow for the synthesis and resolution of the target compound.
Protocol 1: Synthesis of Racemic Ethyl 2-oxocyclohexanecarboxylate
The synthesis begins with the formation of the β-keto ester, a versatile intermediate. A Claisen condensation is the classic and most direct method.
Rationale: This reaction utilizes a strong base to deprotonate the α-carbon of cyclohexanone, which then acts as a nucleophile, attacking an electrophilic carbonyl source like diethyl carbonate.[4][5] The choice of sodium hydride (NaH) as the base is driven by its ability to irreversibly deprotonate the ketone, driving the reaction to completion.[5]
Step-by-Step Methodology:
-
Setup: Equip a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Charge the flask with sodium hydride (1.2 eq., 60% dispersion in mineral oil) suspended in anhydrous tetrahydrofuran (THF).
-
Activation: Add diethyl carbonate (2.5 eq.) to the suspension. Heat the mixture to reflux for 1 hour to form the sodium enolate of diethyl carbonate.
-
Addition: Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise to the refluxing mixture over 30-60 minutes.
-
Reaction: Maintain the reflux for an additional 2-3 hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, ethyl 2-oxocyclohexanecarboxylate, can often be used directly in the next step or purified by vacuum distillation.[5]
Protocol 2: Chiral Resolution of (±)-trans-2-Aminocyclohexane-1-carboxylic Acid
After reductive amination of the β-keto ester and subsequent hydrolysis of the ester to the carboxylic acid, the resulting racemic mixture of the amino acid must be resolved. This is the most critical step for ensuring enantiopurity.
Rationale: Resolution via diastereomeric salt formation is a time-tested and effective method.[6] It relies on the principle that diastereomers (formed by reacting a racemic mixture with a single enantiomer of a resolving agent) have different physical properties, including solubility.[6][7] (S)-(-)-α-phenylethylamine is a common and effective resolving agent for racemic carboxylic acids. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent system, allowing for its physical separation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the racemic trans-2-aminocyclohexane-1-carboxylic acid (1.0 eq.) in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Resolving Agent Addition: In a separate flask, dissolve (S)-(-)-α-phenylethylamine (0.5-1.0 eq.) in the same solvent. Add the resolving agent solution slowly to the hot amino acid solution with stirring. The stoichiometry is critical; using a substoichiometric amount of the resolving agent often yields higher enantiomeric excess in the crystallized product.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold solvent to remove the more soluble diastereomer.
-
Liberation of the Chiral Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong mineral acid (e.g., 2 M HCl) to pH ~2. This protonates the carboxylic acid and the resolving agent.
-
Purification: The chiral amino acid, now as its hydrochloride salt, may precipitate or can be isolated by evaporation. The resolving agent can be recovered from the filtrate by basification and extraction.
-
Esterification: The resolved (1R,2R)-2-aminocyclohexane-1-carboxylic acid is then re-esterified using standard methods (e.g., thionyl chloride in ethanol) to yield the final target compound.
Application in Drug Development: The Oseltamivir (Tamiflu®) Synthesis
The primary driver for the large-scale production of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is its role as a key precursor in certain synthetic routes to oseltamivir.[1][2] Oseltamivir is an antiviral neuraminidase inhibitor used to treat and prevent influenza A and B infections.[1] The molecule has three crucial stereocenters, and its biological activity is highly dependent on the correct configuration.
While the original industrial synthesis starts from shikimic acid, numerous alternative routes have been developed to bypass reliance on this natural product.[2][8] Several of these "shikimic-acid-free" syntheses utilize intermediates derived from or identical to ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
Caption: A conceptual pathway illustrating the incorporation of the chiral building block into the oseltamivir core structure.
In these synthetic strategies, the (1R,2R) stereochemistry of the starting material serves as the foundational chiral information. The amine at C2 and the carboxylate at C1 are manipulated through a series of reactions to install the other necessary functional groups and stereocenters of the final oseltamivir molecule. For instance, the amine can be converted into an azide or other functional group that is later transformed into the acetamido group found in the final drug.[9] The defined stereochemistry ensures that each subsequent transformation proceeds with a high degree of stereocontrol, ultimately leading to the single, biologically active isomer of oseltamivir.[2]
Analytical Characterization
Confirming the identity, purity, and enantiomeric excess (e.e.) of the final product is a critical quality control step. A combination of analytical techniques is employed.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the covalent framework. | The spectra will show characteristic peaks for the ethyl ester (triplet and quartet), the cyclohexyl ring protons, and the protons on the carbons bearing the amine and carboxylate groups. The coupling constants between the C1 and C2 protons can help confirm the trans relationship. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | An ESI-MS spectrum would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 172.2. |
| Chiral HPLC/GC | Determination of enantiomeric excess (e.e.). | After derivatization with a chiral reagent (e.g., Mosher's acid chloride) or by using a chiral stationary phase, the two enantiomers will exhibit different retention times, allowing for their quantification and the calculation of e.e. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for the N-H stretch of the amine (~3300-3400 cm⁻¹), the C=O stretch of the ester (~1730 cm⁻¹), and C-H stretches of the alkane ring will be present. |
Conclusion
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is more than just a chemical intermediate; it is an enabling tool for the construction of complex, stereochemically defined pharmaceutical agents. Its importance, cemented by its role in alternative syntheses of oseltamivir, highlights the power of chiral building blocks in modern drug development. A thorough understanding of its synthesis through resolution, its analytical characterization, and its strategic application allows researchers and scientists to confidently and efficiently incorporate this valuable molecule into their synthetic programs, accelerating the path from concept to clinic.
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A Technical Guide to the Spectroscopic Characterization of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Abstract
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural and stereochemical elucidation of chiral molecules is paramount. Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a valuable chiral building block, possesses a defined three-dimensional architecture that dictates its utility in synthesis. This technical guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for its characterization. In the absence of a complete, publicly available experimental dataset for this specific stereoisomer, this document synthesizes data from structurally analogous compounds and first principles to construct a reliable spectroscopic fingerprint. We detail not only the expected spectral features but also the underlying scientific reasoning, providing a robust framework for researchers to confirm the identity, purity, and stereochemistry of this important chemical entity.
Molecular Structure and Stereochemical Integrity
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a disubstituted cyclohexane derivative featuring an ethyl ester at the C1 position and a primary amine at the C2 position. The (1R,2R) designation defines a trans relative stereochemistry between these two functional groups.
The cyclohexane ring predominantly adopts a low-energy chair conformation. To minimize steric hindrance (A-value), the thermodynamically most stable conformation for a trans-1,2-disubstituted cyclohexane places both bulky substituents in equatorial positions. This stereochemical preference is the cornerstone of its predicted NMR spectrum and is a critical feature to validate experimentally.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for the unambiguous determination of the constitution and stereochemistry of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin coupling constants (J values). The key diagnostic feature for confirming the trans stereochemistry is the observation of large coupling constants for the protons at C1 and C2, indicative of a diaxial relationship with their respective neighbors.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Rationale and Field Insights |
| -NH₂ | 1.5 - 3.0 | Broad singlet | - | 2H | Chemical shift is highly dependent on solvent and concentration. Signal disappears upon D₂O exchange, providing definitive confirmation.[1][2] |
| -OCH₂ CH₃ | 4.1 - 4.2 | Quartet (q) | J ≈ 7.1 | 2H | Deshielded by the adjacent ester oxygen. The quartet pattern arises from coupling to the methyl protons. |
| H2 (CH-NH₂) | 2.8 - 3.2 | Triplet of doublets (td) or multiplet (m) | ³Jax-ax ≈ 10-12, ³Jax-eq ≈ 4-5 | 1H | This proton is axial (trans to the equatorial amino group). Its signal will show a large axial-axial coupling to the axial proton on C3. The chemical shift is based on data for analogous aminocyclohexanols.[3][4] |
| H1 (CH-COOEt) | 2.5 - 3.0 | Triplet of doublets (td) or multiplet (m) | ³Jax-ax ≈ 10-12, ³Jax-eq ≈ 4-5 | 1H | This proton is also axial. It will exhibit a large axial-axial coupling to the axial proton on C6, which is a hallmark of this stereoisomer.[5] |
| Cyclohexane -CH₂- | 1.2 - 2.2 | Multiplets (m) | - | 8H | The remaining eight ring protons will produce a series of complex, overlapping signals in the aliphatic region. |
| -OCH₂CH₃ | 1.2 - 1.3 | Triplet (t) | J ≈ 7.1 | 3H | Shielded protons of the ethyl group, coupled to the methylene protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, nine distinct signals are expected.
| Carbon Assignment | Predicted δ (ppm) | Rationale and Field Insights |
| C =O (Ester) | 172 - 175 | The ester carbonyl carbon is significantly deshielded and appears in the characteristic downfield region.[6][7] |
| -OC H₂CH₃ | 60 - 62 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.[7] |
| C 2 (C-NH₂) | 55 - 60 | The carbon bearing the electron-withdrawing amino group is deshielded relative to an unsubstituted cyclohexane.[1] |
| C 1 (C-COOEt) | 50 - 55 | The carbon attached to the ester group is also deshielded. |
| Cyclohexane -C H₂- | 20 - 35 | The remaining four methylene carbons of the cyclohexane ring (C3, C4, C5, C6) appear in the typical aliphatic region.[8][9] |
| -OCH₂C H₃ | 14 - 15 | The terminal methyl carbon of the ethyl group is highly shielded. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is an essential and rapid technique for confirming the presence of the key functional groups: the primary amine and the ethyl ester.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group Confirmed |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Two sharp/medium bands | Primary Amine (-NH₂)[1][10][11] |
| C-H Stretch (sp³) | 2850 - 2960 | Strong, sharp | Aliphatic C-H |
| C=O Stretch (Ester) | 1735 - 1750 | Strong, sharp | Ester (-COOC₂H₅)[12][13][14] |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium, sharp | Primary Amine (-NH₂)[10] |
| C-O Stretch (Ester) | 1000 - 1300 | Two strong bands | Ester (C-O-C)[12][15] |
| C-N Stretch | 1020 - 1250 | Weak/Medium | Aliphatic Amine[10] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and crucial structural information through analysis of fragmentation patterns. Electron Ionization (EI) is typically used to induce fragmentation.
Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.13 g/mol
The presence of a single nitrogen atom dictates that the molecular ion peak ([M]⁺) will have an odd mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule .[1][16]
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Table of Predicted Fragments
| Predicted m/z | Fragment Structure/Loss | Significance |
| 171 | [C₉H₁₇NO₂]⁺ (Molecular Ion) | Confirms molecular formula and odd number of nitrogens. |
| 126 | [M - •OC₂H₅]⁺ | Characteristic loss of the ethoxy radical from the ester, a common α-cleavage.[17] |
| 98 | [M - •COOC₂H₅]⁺ | Loss of the entire carbethoxy group, resulting in the aminocyclohexyl cation. |
| 73 | [COOC₂H₅]⁺ | Fragment corresponding to the intact carbethoxy group. |
| 30 | [CH₂=NH₂]⁺ | A common fragment for primary amines resulting from α-cleavage and rearrangement, often a base peak.[16] |
Experimental Protocols for Data Acquisition
To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Use a ≥400 MHz spectrometer. Acquire data with a 30° pulse width, a relaxation delay of 1-2 seconds, and average at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use the same sample. Employ proton decoupling. A greater number of scans (≥512) will be required due to the low natural abundance of ¹³C.
-
2D NMR (for validation): If assignments are ambiguous, perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to definitively map proton and carbon connectivities.
IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, cast a thin film between two NaCl or KBr salt plates. If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer.
-
Ionization: For fragmentation data, use Electron Ionization (EI) at 70 eV. For confirmation of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) is recommended, which will show a prominent [M+H]⁺ peak at m/z = 172.
-
Analysis: Acquire the mass spectrum over a range of m/z 10 to 300.
Conclusion
This technical guide establishes a comprehensive spectroscopic profile for ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate based on fundamental principles and data from analogous structures. The combination of ¹H NMR, with its diagnostic coupling constants confirming the trans-diaxial proton arrangement, ¹³C NMR, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight and fragmentation analysis, provides a self-validating system for its characterization. Researchers and scientists can use this predictive framework as an authoritative reference to verify the synthesis and stereochemical integrity of this valuable chiral intermediate in their drug discovery and development endeavors.
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An In-Depth Technical Guide to the Chiral Resolution of Ethyl 2-Aminocyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 2-aminocyclohexane-1-carboxylate is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical compounds. Its stereochemistry profoundly influences the pharmacological activity and safety profile of the final drug substance. Therefore, the efficient and scalable resolution of its enantiomers is a critical undertaking in drug development and manufacturing. This guide provides a comprehensive technical overview of the primary methodologies for the chiral resolution of racemic ethyl 2-aminocyclohexane-1-carboxylate, with a focus on classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. Drawing from established scientific principles and field-proven insights, this document details the underlying mechanisms, provides step-by-step experimental protocols, and presents comparative data to empower researchers in selecting and optimizing the most suitable resolution strategy for their specific requirements.
Introduction: The Significance of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[1] Enantiomers, the pair of mirror-image molecules, often exhibit distinct pharmacological and toxicological profiles.[2] Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2] Ethyl 2-aminocyclohexane-1-carboxylate, possessing two chiral centers, can exist as four stereoisomers. The cis and trans diastereomers are typically separated by conventional methods, while the resolution of the remaining enantiomeric pairs necessitates specialized chiral separation techniques. This guide focuses on the resolution of these enantiomers, a crucial step for advancing chiral drug candidates from the laboratory to clinical application.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution remains a widely employed method for large-scale chiral separations due to its cost-effectiveness and scalability.[2][3] The principle lies in the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3] These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]
Mechanism and Rationale
The basic amino group of ethyl 2-aminocyclohexane-1-carboxylate readily forms salts with acidic resolving agents. The choice of the resolving agent is critical and often empirical, depending on the formation of well-defined, crystalline salts with a significant solubility difference between the two diastereomers.[5] Commonly used chiral acids include tartaric acid derivatives, such as O,O'-dibenzoyltartaric acid (DBTA) and O,O'-di-p-toluoyltartaric acid (DTTA), as well as mandelic acid and camphorsulfonic acid.[3][5]
The separation process hinges on the selective crystallization of the less soluble diastereomeric salt from a suitable solvent. Subsequent acidification of the isolated salt liberates the desired enantiomer of the amine, while the resolving agent can often be recovered and recycled.
Experimental Protocol: Resolution with O,O'-Dibenzoyltartaric Acid (DBTA)
This protocol is a representative example and may require optimization for specific stereoisomers of the target compound.
Step 1: Diastereomeric Salt Formation
-
Dissolve racemic ethyl 2-aminocyclohexane-1-carboxylate (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
In a separate flask, dissolve the chiral resolving agent, such as (-)-O,O'-dibenzoyl-L-tartaric acid (0.5 to 1.0 equivalents), in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
Step 2: Isolation and Purification of the Diastereomeric Salt
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
The diastereomeric purity of the salt can be assessed by measuring the enantiomeric excess (e.e.) of the amine liberated from a small sample.[5]
-
If necessary, recrystallize the salt from a suitable solvent to enhance diastereomeric purity.
Step 3: Liberation of the Enantiopure Amine
-
Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH or NaHCO₃).
-
Stir the mixture vigorously until the salt completely dissolves.
-
Separate the organic layer, which now contains the free enantiopure amine.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the enantiomerically enriched ethyl 2-aminocyclohexane-1-carboxylate.
-
The other enantiomer can be recovered from the mother liquor by a similar basification and extraction process.
Visualization of the Classical Resolution Workflow
Caption: Workflow for classical resolution via diastereomeric salt formation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign method that leverages the high stereoselectivity of enzymes.[2][6] This technique is particularly effective for the resolution of esters, such as ethyl 2-aminocyclohexane-1-carboxylate. The most common approach involves the enantioselective hydrolysis of the ester by a lipase or esterase.[7][8]
Mechanism and Rationale
In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much higher rate than the other.[9] For the hydrolysis of racemic ethyl 2-aminocyclohexane-1-carboxylate, a lipase will preferentially hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) largely unreacted.[7][10] The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the produced acid and the remaining ester.
Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are widely used due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[7][10][11]
Experimental Protocol: Lipase-Catalyzed Hydrolysis
Step 1: Enzyme and Condition Screening
-
Screen a panel of commercially available lipases (e.g., CALB, Candida rugosa lipase, Pseudomonas cepacia lipase) to identify the most selective enzyme.[8]
-
Optimize reaction conditions, including solvent (e.g., phosphate buffer/toluene biphasic system, tert-butyl methyl ether), pH, and temperature.[8][10]
Step 2: Preparative Scale Resolution
-
In a temperature-controlled reaction vessel, suspend racemic ethyl 2-aminocyclohexane-1-carboxylate (1 equivalent) in the optimized buffer/solvent system.
-
Add the selected immobilized lipase (e.g., Novozym 435).
-
Stir the mixture and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the remaining ester and the formed amino acid.[8]
-
Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme (which can be washed and reused).
Step 3: Product Separation
-
Separate the aqueous and organic phases.
-
Acidify the aqueous phase to an isoelectric point (if necessary) to precipitate the enantiopure 2-aminocyclohexane-1-carboxylic acid, or extract it with an appropriate solvent after pH adjustment.
-
The organic phase contains the unreacted, enantiopure ethyl 2-aminocyclohexane-1-carboxylate. Wash the organic layer, dry it, and remove the solvent under reduced pressure.
Visualization of the Enzymatic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution via selective hydrolysis.
Chromatographic Separation
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[12][13] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[14] For ethyl 2-aminocyclohexane-1-carboxylate, High-Performance Liquid Chromatography (HPLC) with a suitable CSP is the most common approach.
Mechanism and Rationale
The separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, and these complexes have different stabilities or association/dissociation kinetics.[14] This difference in interaction leads to different retention times on the chromatographic column, allowing for their separation.[13]
A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being particularly versatile and effective for a broad range of compounds, including amino acid esters.[13]
Protocol Outline: Preparative Chiral HPLC
Step 1: Method Development (Analytical Scale)
-
Screen various polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) and other relevant CSPs.
-
Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or other alcohols, with or without additives like diethylamine for basic compounds) to achieve baseline separation of the enantiomers.[12]
-
Determine the optimal flow rate, temperature, and detection wavelength.
Step 2: Scale-Up to Preparative Chromatography
-
Pack a larger diameter column with the selected CSP.
-
Increase the flow rate and sample loading according to the column dimensions.
-
Inject the racemic mixture onto the preparative HPLC system.
-
Collect the fractions corresponding to each separated enantiomer.
Step 3: Product Recovery
-
Combine the fractions for each enantiomer.
-
Remove the mobile phase solvent under reduced pressure to obtain the pure enantiomers.
Visualization of the Chromatographic Separation Workflow
Caption: Workflow for chiral separation using preparative HPLC.
Comparative Analysis of Resolution Methods
The selection of a resolution method depends on various factors, including the scale of the synthesis, cost considerations, desired purity, and available equipment.
| Parameter | Classical Resolution | Enzymatic Resolution | Chromatographic Separation |
| Principle | Diastereomeric salt crystallization | Kinetic resolution via catalysis | Differential interaction with CSP |
| Yield | Theoretically 50% per enantiomer, often lower in practice | Max. 50% for each component (acid & ester) per batch[2] | High recovery (>95%) |
| Enantiopurity (e.e.) | Variable, may require multiple recrystallizations | Typically very high (>99%)[7] | Excellent (>99%) |
| Scalability | Readily scalable | Readily scalable[6] | Can be costly and complex to scale up |
| Process Complexity | Multi-step, requires optimization of crystallization | Generally simpler, fewer steps[6] | Requires specialized equipment |
| Environmental Impact | Often involves organic solvents and reagents | "Green" method with biodegradable catalysts[6] | High solvent consumption |
| Cost | Resolving agents can be expensive, but recyclable | Enzymes can be costly but are reusable | High initial investment and solvent costs |
Conclusion and Recommendations
The chiral resolution of ethyl 2-aminocyclohexane-1-carboxylate can be effectively achieved through classical, enzymatic, and chromatographic methods.
-
Classical resolution is a robust and scalable option, particularly for large-scale industrial production, provided a suitable resolving agent and crystallization conditions can be identified.[3]
-
Enzymatic resolution stands out as a highly efficient, selective, and environmentally friendly method.[6] It is strongly recommended for its ability to produce enantiomers of very high purity with a straightforward protocol.[7][10]
-
Chromatographic separation offers the most direct route to both enantiomers with high purity and is an excellent choice for laboratory-scale synthesis and analytical verification. However, its scalability can be limited by cost and throughput.[13]
For researchers and drug development professionals, an initial screening of both classical resolving agents and enzymes is a prudent strategy. The insights gained will guide the selection of the most pragmatic and efficient pathway for obtaining the enantiomerically pure intermediates essential for the advancement of new chemical entities.
References
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Shahmohammadi, S., et al. (2023). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate.
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Forró, E., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules.
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Wikipedia. (n.d.). Chiral resolution.
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Beilstein Journal of Organic Chemistry. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
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BenchChem. (2025). Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Technical Guide.
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Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine.
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BenchChem. (2025). A Comparative Guide to the Efficacy of Enzymatic and Chemical Resolution of Ethyl Chroman-2-carboxylate.
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Palkó, M., et al. (2013). Resolutions of (±)-1 with chiral acids. ResearchGate.
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Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
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BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of Ethyl Chroman-2-Carboxylate Esters.
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
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Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
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Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
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Zhang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality.
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The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
-
Hokkaido University. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers.
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ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.
-
Storch, G., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH.
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Antal, I. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central.
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Vapourtec. (n.d.). Enzymatic Reactions | Biocatalysis | Bioreactions.
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An In-Depth Technical Guide to the Synthesis of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Introduction
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral cyclic β-amino acid ester of significant interest to the pharmaceutical and fine chemical industries. Its rigid cyclohexane backbone and defined stereochemistry make it a valuable building block for the synthesis of complex molecules, including peptidomimetics, catalysts, and active pharmaceutical ingredients. The precise spatial arrangement of the amine and ester functionalities in the (1R,2R)-configuration is crucial for its application in stereoselective synthesis and for achieving desired biological activities. This guide provides a detailed exploration of two effective strategies for the synthesis of this target molecule: Asymmetric Reductive Amination and Enzymatic Kinetic Resolution.
Strategic Overview: Pathways to Enantiopurity
The synthesis of a specific stereoisomer like ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate necessitates a strategy that can effectively control the stereochemistry at two adjacent chiral centers. This can be achieved through two primary approaches:
-
Asymmetric Synthesis: This strategy introduces chirality early in the synthetic sequence, using a chiral auxiliary or catalyst to direct the formation of the desired stereoisomer.
-
Resolution: This approach begins with the synthesis of a racemic or diastereomeric mixture, followed by the separation of the desired enantiomer.
This guide will detail a robust method from each of these categories.
Part 1: Asymmetric Reductive Amination
This pathway exemplifies an asymmetric synthesis approach where a chiral amine is used to introduce stereochemical control during the formation of the C-N bond. The starting material for this route is the readily available ethyl 2-oxocyclohexanecarboxylate.
Causality of Experimental Choices
The success of this strategy hinges on the selection of a suitable chiral amine that can effectively bias the stereochemical outcome of the reductive amination. (R)-α-methylbenzylamine is a common and effective choice due to its commercial availability in high enantiopurity and its proven ability to induce high diastereoselectivity in reactions with cyclic ketones. The subsequent removal of the chiral auxiliary is straightforward via hydrogenolysis. Crystallization is employed as a practical and scalable method for the separation of the diastereomeric products.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
The synthesis begins with the Claisen condensation of cyclohexanone and diethyl carbonate.[1][2]
-
Materials: Cyclohexanone, diethyl carbonate, sodium hydride (NaH), tetrahydrofuran (THF), hydrochloric acid (HCl).
-
Procedure:
-
To a suspension of NaH (1.2 equivalents) in dry THF, add diethyl carbonate (1.5 equivalents) under an inert atmosphere.
-
Heat the mixture to reflux.
-
Slowly add cyclohexanone (1 equivalent) to the refluxing mixture.
-
After the addition is complete, continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench with aqueous HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-oxocyclohexanecarboxylate, which can be purified by distillation.
-
Step 2: Diastereoselective Reductive Amination
This key step involves the reaction of the β-keto ester with (R)-α-methylbenzylamine followed by reduction.[3]
-
Materials: Ethyl 2-oxocyclohexanecarboxylate, (R)-α-methylbenzylamine, titanium(IV) isopropoxide, ethanol, sodium borohydride (NaBH₄).
-
Procedure:
-
Dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) and (R)-α-methylbenzylamine (1.1 equivalents) in ethanol.
-
Add titanium(IV) isopropoxide (1.2 equivalents) and stir at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the mixture to 0 °C and add NaBH₄ (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with water and filter the resulting solid.
-
Concentrate the filtrate and extract with an organic solvent.
-
The crude product, a mixture of diastereomers, is purified by column chromatography.
-
Step 3: Separation of Diastereomers and Removal of Chiral Auxiliary
The diastereomeric mixture is separated, and the chiral auxiliary is removed to yield the target enantiomer.[3]
-
Materials: Diastereomeric mixture, palladium on carbon (Pd/C), hydrogen gas, ethanol.
-
Procedure:
-
The major cis-diastereomer is isolated by crystallization.
-
Dissolve the isolated diastereomer in ethanol and add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the chiral auxiliary is completely cleaved (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
-
Quantitative Data
| Step | Product | Yield (%) | Diastereomeric/Enantiomeric Excess |
| 1 | Ethyl 2-oxocyclohexanecarboxylate | ~80% | N/A |
| 2 | Diastereomeric mixture of amino esters | 70-85% | Major cis-diastereomer |
| 3 | Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | >90% (after separation and hydrogenolysis) | >98% ee |
Workflow Diagram
Caption: Asymmetric synthesis of the target molecule.
Part 2: Enzymatic Kinetic Resolution
This pathway utilizes a chemoenzymatic approach, where a racemic starting material is synthesized chemically and then resolved using a stereoselective enzyme. This method is often favored for its high enantioselectivity and environmentally benign reaction conditions.
Causality of Experimental Choices
The key to this strategy is the synthesis of the racemic precursor, ethyl cis-2-aminocyclohexanecarboxylate, followed by the highly selective enzymatic hydrolysis of one of the enantiomers. A Diels-Alder reaction is a robust and well-established method for constructing the cyclohexene ring with the desired cis stereochemistry.[1][4][5][6] Subsequent hydrogenation affords the saturated cyclohexane ring. For the resolution step, Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for the hydrolysis of esters.[7][8][9] It exhibits excellent enantioselectivity towards a broad range of substrates, making it an ideal choice for this kinetic resolution.
Experimental Protocol
Step 1: Synthesis of Racemic Ethyl cis-2-aminocyclohexanecarboxylate
This involves a multi-step chemical synthesis starting from a Diels-Alder reaction.[4]
-
Materials: 2,2-dimethoxyethanamine, di-tert-butyl dicarbonate (Boc₂O), maleic anhydride, 1,3-butadiene, toluene, hydrochloric acid (HCl), ethanol, sulfuric acid (H₂SO₄), sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Protection: Protect the amino group of 2,2-dimethoxyethanamine with a Boc group using Boc₂O.
-
Diels-Alder Reaction: React the N-Boc protected amine with maleic anhydride and 1,3-butadiene in toluene at high temperature in a sealed tube to form the Diels-Alder adduct.
-
Hydrolysis and Esterification: Hydrolyze the anhydride and acetal groups of the adduct using aqueous HCl, followed by esterification with ethanol in the presence of catalytic H₂SO₄.
-
Deprotection: Remove the Boc protecting group under acidic conditions to yield racemic ethyl cis-2-aminocyclohexanecarboxylate.
-
Step 2: Enzymatic Kinetic Resolution
The racemic ester is resolved using Candida antarctica lipase B.[7]
-
Materials: Racemic ethyl cis-2-aminocyclohexanecarboxylate, Candida antarctica lipase B (immobilized, e.g., Novozym 435), buffer solution (e.g., phosphate buffer, pH 7.0), organic solvent (e.g., tert-butyl methyl ether - tBuOMe).
-
Procedure:
-
Suspend the racemic ester in a mixture of buffer and tBuOMe.
-
Add immobilized CALB to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion.
-
Filter off the enzyme.
-
The unreacted (1R,2R)-ester remains in the organic phase, while the hydrolyzed (1S,2S)-acid is in the aqueous phase.
-
Separate the phases and isolate the ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate from the organic layer.
-
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess |
| 1 | Racemic ethyl cis-2-aminocyclohexanecarboxylate | 40-50% (overall) | N/A |
| 2 | Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | ~45% (based on racemate) | >99% ee |
Workflow Diagram
Caption: Chemoenzymatic synthesis of the target molecule.
Conclusion
Both the asymmetric reductive amination and the enzymatic kinetic resolution strategies offer viable and effective routes to enantiomerically pure ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. The choice between these methods will depend on factors such as the availability of starting materials and reagents, desired scale of production, and the specific capabilities of the laboratory. The asymmetric synthesis route provides a direct approach to the target molecule, while the chemoenzymatic method offers the advantages of high enantioselectivity and mild reaction conditions. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to select and implement a suitable synthetic strategy for obtaining this valuable chiral building block.
References
- Xu, D., Prasad, K., Repič, O., & Blacklock, T. J. (1997). A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology. Tetrahedron: Asymmetry, 8(9), 1445–1451.
-
Forgó, P., & Forró, E. (2018). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules, 23(11), 2888. [Link]
- Li, Z., et al. (2017). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. Journal of Chemical Technology & Biotechnology, 92(12), 3036-3043.
- Forgó, P., & Forró, E. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(22), 3591-3600.
-
MySkinRecipes. (n.d.). cis-Ethyl 2-aminocyclohexanecarboxylate hydrochloride. [Link]
-
ChemRxiv. (2020). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. [Link]
- Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 518-524.
- Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11529.
-
PubChem. (n.d.). 2-(Diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate;ethanol;hydrochloride. [Link]
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Alfred State College. (n.d.). Preparation of 4-cyclohexene-cis-l. 2-dicarboxylic acid: Example of the Diels-Alder reaction. [Link]
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PubMed Central. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). [Link]
-
University of California, Irvine. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [Link]
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An In-Depth Technical Guide to the Enantioselective Synthesis of cis-β-Amino Esters
Abstract
This technical guide provides a comprehensive overview of modern synthetic strategies for the enantioselective synthesis of cis-β-amino esters, critical structural motifs in a wide array of pharmaceuticals and biologically active molecules. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of key methodologies, including organocatalyzed Mannich reactions and transition metal-catalyzed hydrogenations. Emphasis is placed on the causal factors governing stereochemical outcomes, providing field-proven insights into experimental design and catalyst selection. Detailed, step-by-step protocols for seminal reactions are provided, alongside comparative data to inform methodological choices. Mechanistic pathways are elucidated through custom diagrams to provide a clear understanding of the principles of asymmetric induction and diastereocontrol.
Introduction: The Significance of cis-β-Amino Esters in Medicinal Chemistry
β-amino acids and their ester derivatives are fundamental building blocks in the development of novel therapeutics.[1] Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation.[1] The defined stereochemistry of β-amino esters is crucial for their biological activity, with the cis-configuration often being a key determinant for potent and selective molecular interactions. The development of robust and highly stereoselective methods for accessing enantiopure cis-β-amino esters is, therefore, a paramount objective in modern synthetic organic chemistry. This guide will explore the core catalytic strategies that have emerged as powerful tools for achieving this synthetic challenge.
Organocatalytic Approaches: The Power of Chiral Brønsted Acids in Mannich Reactions
The asymmetric Mannich reaction stands as one of the most powerful and atom-economical methods for the synthesis of β-amino carbonyl compounds.[2] The use of chiral organocatalysts, particularly chiral phosphoric acids (CPAs), has revolutionized this field, enabling high levels of both enantioselectivity and diastereoselectivity.[3]
Chiral Phosphoric Acid (CPA) Catalysis: A Dual-Activation Mechanism for Stereocontrol
Chiral phosphoric acids, derived from BINOL and related scaffolds, function as bifunctional catalysts. The Brønsted acidic proton activates the imine electrophile, while the conjugate base interacts with the nucleophile, orchestrating a highly organized, chiral transition state. This dual activation is the cornerstone of their high catalytic efficacy and stereodirecting ability.[4]
The prevailing mechanism for the CPA-catalyzed Mannich reaction involves the formation of a ternary complex between the catalyst, the imine, and the enol form of the ester. The steric hindrance imposed by the 3,3'-substituents on the BINOL backbone of the CPA is crucial in dictating the facial selectivity of the nucleophilic attack on the protonated imine, leading to high enantioselectivity.[5] The cis-diastereoselectivity is often favored due to a more stable, less sterically hindered transition state.
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The Architect's Amino Acid: A Technical Guide to 2-Aminocyclohexanecarboxylic Acid Derivatives in Drug Discovery
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, conformational analysis, and therapeutic applications of 2-aminocyclohexanecarboxylic acid (ACHC) derivatives. Moving beyond a mere catalog of compounds, this document delves into the strategic considerations behind synthetic choices and the profound impact of stereochemistry on biological activity, providing a robust framework for the rational design of novel therapeutics.
Introduction: The Structural and Therapeutic Significance of ACHC Scaffolds
2-Aminocyclohexanecarboxylic acid, a cyclic β-amino acid, represents a privileged scaffold in medicinal chemistry. Its constrained cyclohexane ring system imparts a degree of conformational rigidity that is highly desirable in drug design. This pre-organization of the molecule can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. The relative orientation of the amino and carboxylic acid functional groups, dictated by the cis or trans stereochemistry, profoundly influences the three-dimensional shape of the molecule and, consequently, its biological activity.
ACHC derivatives have garnered significant attention for their ability to mimic the backbone of peptides and act as modulators of various physiological processes. Notably, they have emerged as potent GABA analogues, with applications in neuroscience.[1][2][3] Furthermore, their incorporation into peptidomimetics has paved the way for the development of novel antimicrobial and anticancer agents.[4][5][6] This guide will explore the foundational chemistry and biology of ACHC derivatives, providing the reader with the necessary knowledge to leverage this versatile scaffold in their research endeavors.
Synthetic Strategies: Mastering the Stereochemistry of the Cyclohexane Ring
The synthesis of 2-aminocyclohexanecarboxylic acid derivatives is a testament to the power of modern organic chemistry. The primary challenge lies in the stereoselective construction of the cyclohexane core and the precise installation of the amino and carboxyl functionalities. This section will detail key synthetic routes, emphasizing the rationale behind the chosen methodologies.
The Diels-Alder Approach to cis-ACHC Derivatives
A cornerstone in the synthesis of cis-2-aminocyclohexanecarboxylic acid derivatives is the Diels-Alder reaction.[7][8] This pericyclic reaction allows for the stereospecific formation of the cyclohexene ring with a cis relationship between the substituents.
Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride [7]
-
Reaction Setup: In a pressure vessel, combine 1,3-butadiene and maleic anhydride.
-
Reaction Conditions: Heat the mixture to 100°C for 4 hours.
-
Work-up and Purification: After cooling, the crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the desired cis-4-cyclohexene-1,2-dicarboxylic anhydride.
The resulting anhydride can be further elaborated to the corresponding amino acid through a sequence of hydrolysis and a Curtius rearrangement. The Curtius rearrangement is particularly advantageous as it proceeds with retention of configuration, thus preserving the cis stereochemistry.
Caption: Synthetic workflow for cis-ACHC derivatives via Diels-Alder reaction and Curtius rearrangement.
Synthesis of trans-ACHC Derivatives and Chiral Resolution
The synthesis of trans-2-aminocyclohexanecarboxylic acid derivatives often involves catalytic hydrogenation of an aromatic precursor, such as p-aminobenzoic acid, followed by separation of the resulting diastereomeric mixture.[9][10]
Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid [10]
-
Reaction Setup: In a high-pressure autoclave, dissolve p-aminobenzoic acid in an aqueous solution of sodium hydroxide. Add 5% Ruthenium on Carbon (Ru/C) as the catalyst.
-
Reaction Conditions: Stir the mixture at 100°C under a hydrogen pressure of 15 bar for 20 hours.
-
Work-up: After the reaction, the catalyst is filtered off, and the resulting mixture of cis and trans isomers is typically carried forward to the next step.
A crucial step in obtaining enantiomerically pure ACHC derivatives is chiral resolution. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine.[11] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Caption: General workflow for the chiral resolution of 2-aminocyclohexanecarboxylic acid.
Conformational Analysis: The Impact of Stereochemistry on 3D Structure
The therapeutic efficacy of ACHC derivatives is intrinsically linked to their three-dimensional conformation. The cyclohexane ring can adopt several conformations, with the chair form being the most stable. The substituents (amino and carboxyl groups) can occupy either axial or equatorial positions, and the relative stability of these conformers is influenced by the stereochemistry (cis or trans) and the solvent environment.[12]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of ACHC derivatives in solution.[12][13] The magnitude of vicinal proton-proton coupling constants (³JHH) can provide quantitative information about the dihedral angles between adjacent protons, allowing for the determination of the predominant chair conformation.
Computational methods, such as Density Functional Theory (DFT), complement experimental NMR data by providing insights into the relative energies of different conformers.[12][14]
| Derivative | Stereochemistry | Solvent | Predominant Conformation | Reference |
| 1,2-Cyclohexanedicarboxylic Acid | trans | Water | Diequatorial (>90%) | [12] |
| 1,2-Cyclohexanedicarboxylic Acid Dianion | trans | DMSO | Diaxial (~57%) | [12] |
| cis-2-Halocyclohexanols | cis | Various | Hydroxyl (equatorial), Halogen (axial) | [13] |
Table 1: Conformational Preferences of Cyclohexane Derivatives.
Therapeutic Applications: From Neuroscience to Infectious Diseases
The unique structural features of 2-aminocyclohexanecarboxylic acid derivatives have made them attractive candidates for a range of therapeutic applications.
GABA Receptor Modulation
A significant area of research has focused on the development of ACHC derivatives as analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] By introducing conformational constraints, these analogues can exhibit enhanced selectivity for different GABA receptor subtypes (GABAA, GABAB, and GABAC).[15][16] For instance, certain conformationally restricted GABA analogues have shown promise as positive allosteric modulators of GABAA receptors, a mechanism of action shared by widely used anxiolytic and sedative drugs.[9][17][18][19]
| Compound | Target | Activity | Reference |
| cis-3-Aminocyclohexanecarboxylic acid | GABA transporter | Potent inhibitor | [3] |
| Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | GABAA receptor | Antagonist (IC₅₀ = 42 µM) | [1] |
Table 2: Biological Activity of Selected GABA Analogues.
Antimicrobial and Anticancer Potential
The incorporation of ACHC derivatives into peptide scaffolds has been explored as a strategy to develop novel antimicrobial and anticancer agents.[4][5][6][20] The constrained cyclic structure can enhance the proteolytic stability of the resulting peptidomimetics and enforce a bioactive conformation. While this area is still emerging, initial studies have shown promising results. For example, thiosemicarbazone derivatives of p-aminobenzoic acid, an aromatic precursor to ACHC, have demonstrated potent antimicrobial and anticancer activities.[4]
Spectroscopic Characterization
The unambiguous identification and characterization of 2-aminocyclohexanecarboxylic acid derivatives rely on a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectra of ACHC derivatives are characterized by a strong carbonyl (C=O) stretching absorption, typically in the range of 1700-1750 cm⁻¹ for the carboxylic acid and 1650-1690 cm⁻¹ for amide derivatives.[21][22][23] The N-H stretching vibrations of the amino group appear in the region of 3300-3500 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment. The protons on the carbon adjacent to the carbonyl group are typically deshielded and resonate around 2.0-3.0 ppm.[22] The chemical shifts and coupling patterns of the cyclohexyl protons are highly sensitive to the stereochemistry and conformation of the molecule. ¹³C NMR spectroscopy is characterized by a signal for the carbonyl carbon in the range of 170-185 ppm.[16][21]
Conclusion and Future Perspectives
2-Aminocyclohexanecarboxylic acid and its derivatives represent a powerful and versatile platform for the design of novel therapeutic agents. The ability to precisely control the stereochemistry and conformation of the cyclohexane ring allows for the fine-tuning of biological activity. This guide has provided a comprehensive overview of the key synthetic strategies, conformational analysis techniques, and therapeutic applications of this important class of molecules.
Future research in this area will likely focus on the development of more efficient and enantioselective synthetic methods. Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and advanced spectroscopic techniques, will undoubtedly accelerate the discovery of new ACHC-based drugs for a wide range of diseases. The architectural elegance of the ACHC scaffold, combined with its proven biological relevance, ensures that it will remain a cornerstone of medicinal chemistry for years to come.
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An In-depth Technical Guide to the Structural Elucidation of Ethyl Aminocyclohexane-1-carboxylate Isomers
Introduction: The Stereochemical Imperative in Drug Development
Ethyl aminocyclohexane-1-carboxylate is a crucial building block in medicinal chemistry, notably serving as a precursor in the synthesis of pharmacologically active molecules such as Tranexamic acid.[1][2] This scaffold exists as two primary geometric isomers: cis and trans. The spatial arrangement of the amino and ethyl carboxylate groups on the cyclohexane ring is not a trivial distinction; it fundamentally dictates the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. Consequently, different isomers can exhibit vastly different pharmacokinetic profiles, efficacy, and toxicity.[3]
For researchers in drug development, the unambiguous identification and characterization of these isomers are paramount for ensuring the synthesis of the correct stereoisomer, guaranteeing drug purity, and meeting stringent regulatory requirements. This guide provides a comprehensive, field-proven framework for the structural elucidation of cis- and trans-ethyl 4-aminocyclohexane-1-carboxylate, moving beyond a simple listing of techniques to explain the causal logic behind the analytical strategy.
Part 1: The Conformational Landscape of 1,4-Disubstituted Cyclohexanes
The key to differentiating the cis and trans isomers lies in understanding the conformational behavior of the cyclohexane ring. The ring predominantly adopts a low-energy "chair" conformation to minimize steric and torsional strain.[4] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring).[5]
-
trans-Isomer: In the most stable conformation of the trans-1,4-isomer, both the amino and the ethyl carboxylate groups occupy equatorial positions (di-equatorial). This arrangement minimizes steric hindrance.[4][5]
-
cis-Isomer: The cis-1,4-isomer must have one substituent in an axial position and the other in an equatorial position (axial-equatorial).[4][5]
These distinct conformational preferences create unique magnetic and vibrational environments for the atoms within each isomer, which can be definitively probed using modern spectroscopic techniques.
Part 2: Isomer Separation: A Necessary Prelude
While direct analysis of isomer mixtures is sometimes possible, chromatographic separation provides pure samples for unambiguous characterization.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating cis and trans isomers. Due to differences in polarity and shape, the isomers will exhibit different retention times on a standard stationary phase (e.g., silica, C18). For separating the enantiomers of a specific isomer (e.g., (1R,4R)-trans vs. (1S,4S)-trans), Chiral Stationary Phases (CSPs) are required. Polysaccharide-based CSPs are particularly effective for resolving chiral amines and amino acid esters.[3][7]
-
Gas Chromatography (GC): GC can also be employed for separation, often after derivatization of the amine group to increase volatility. The isomers will have different boiling points and interactions with the stationary phase, leading to distinct elution times.
Part 3: The Definitive Toolkit for Structural Elucidation
An integrated spectroscopic approach is essential for confident structural assignment. NMR spectroscopy serves as the cornerstone technique, providing the most definitive data for stereochemical assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes because it is highly sensitive to the 3D environment of each nucleus.[4]
The key to distinguishing the isomers in ¹H NMR lies in the chemical shifts (δ) and proton-proton coupling constants (J).
-
Chemical Shift (δ): Protons in an axial position are shielded by the ring's C-C bond electron clouds and typically resonate at a higher field (lower ppm value) compared to their equatorial counterparts.[4] Therefore, the axial protons on C1 and C4 in the cis isomer are expected to be upfield relative to the equatorial protons on C1 and C4 in the trans isomer.[8]
-
Coupling Constant (J): The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dictated by the dihedral angle between them, a relationship described by the Karplus equation.[6] This is the most reliable indicator of stereochemistry.
-
In the stable di-equatorial trans isomer, the protons at C1 and C4 (H1 and H4) are both axial. Their interaction with adjacent axial protons (on C2, C6 and C3, C5 respectively) results in large axial-axial (J_ax-ax) couplings , typically in the range of 11-19 Hz .[9]
-
In the cis isomer, one proton (e.g., H1) is axial and the other (H4) is equatorial. This leads to smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings , typically in the range of 0-5 Hz .[9]
-
The observation of a large coupling constant for the H1 and H4 protons is a definitive marker for the trans isomer.[8]
¹³C NMR spectroscopy provides a complementary and powerful confirmation based on steric interactions. The diagnostic tool is the γ-gauche effect .[4]
-
In the cis isomer, the axial substituent (e.g., the amino group) is spatially close to the carbons at the γ-position (C3 and C5). This steric compression causes shielding of these carbons, resulting in an upfield shift (lower ppm) of their NMR signals.[4]
-
In the di-equatorial trans isomer, this steric interaction is absent. Consequently, the C3 and C5 signals appear further downfield (higher ppm).[4]
| Parameter | cis-Isomer (Axial/Equatorial) | trans-Isomer (Di-equatorial) | Causality & Rationale |
| ¹H NMR | |||
| H1/H4 Chemical Shift | More upfield (lower ppm) for the axial proton | More downfield (higher ppm) | Axial protons are more shielded by the ring's electron density.[4] |
| H1/H4 Linewidth/Coupling | Broad multiplet with small J-couplings (J_ax-eq, J_eq-eq ~2-5 Hz) | Broad multiplet with large J-couplings (J_ax-ax ~11-19 Hz) | Dihedral angle dependence (Karplus relationship); large J value confirms diaxial relationship.[9] |
| ¹³C NMR | |||
| C1/C4 Chemical Shift | Dependent on specific conformation | Generally downfield | Equatorial substituents are typically less shielded. |
| C3/C5 Chemical Shift | Upfield shift (lower ppm) | Downfield shift (higher ppm) | The axial group in the cis isomer causes steric shielding of the γ-carbons (γ-gauche effect).[4] |
Note: Exact chemical shifts are solvent-dependent. The values provided are relative comparisons.
Mass Spectrometry (MS)
While standard mass spectrometry does not typically differentiate stereoisomers, it is crucial for confirming the molecular weight and elemental composition. Under Electron Impact (EI) or Electrospray Ionization (ESI), ethyl aminocyclohexane-1-carboxylate will produce characteristic fragments.
-
Molecular Ion Peak (M⁺): Confirms the molecular weight of 171.24 g/mol .[10]
-
Key Fragmentation Pathways:
-
Loss of the ethyl group (-CH₂CH₃): Resulting in a fragment at m/z 142.
-
Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z 126.
-
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, leading to a resonance-stabilized cation.[11]
-
Loss of butyl formate: For derivatized amino acid esters, this can be a characteristic loss.[12]
-
Advanced MS techniques, such as ion/molecule reactions with chiral reagents, can be used for chiral differentiation if required.[13]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to verify the presence of key functional groups. While it is less definitive for stereoisomer differentiation than NMR, subtle differences can appear in the fingerprint region.
-
N-H Stretch: Primary amines show two characteristic bands between 3300-3500 cm⁻¹, which are typically sharper than O-H bands.[11]
-
C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.[14]
-
C-N Stretch: Typically observed in the 1020-1250 cm⁻¹ region.
-
Fingerprint Region (below 1500 cm⁻¹): The pattern of C-H wagging and other skeletal vibrations in this region can be diagnostic for a specific isomer, though direct comparison of spectra from pure samples is necessary.[4]
Part 4: Integrated Analytical Workflow & Protocols
A robust elucidation strategy integrates separation with multiple spectroscopic techniques.
Caption: Integrated workflow for the separation and structural elucidation of ethyl aminocyclohexane-1-carboxylate isomers.
This protocol ensures high-quality, reproducible NMR data critical for structural assignment.[8]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified isomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve optimal signal dispersion. Maintain a constant temperature (e.g., 298 K).
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Number of Scans: Acquire 16-32 scans depending on concentration.
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled single-pulse experiment.
-
Number of Scans: Acquire 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: Set a longer relaxation delay of 2-5 seconds to ensure accurate integration of quaternary carbons.
-
-
2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to unambiguously assign proton and carbon signals and confirm connectivity.
Caption: Decision-making flowchart for isomer assignment using key NMR diagnostic features.
Conclusion
The structural elucidation of ethyl aminocyclohexane-1-carboxylate isomers is a clear-cut process when a systematic, multi-technique approach is employed. While separation techniques provide the necessary pure samples, it is the detailed analysis of NMR spectra—specifically the proton-proton coupling constants and the γ-gauche effect in ¹³C NMR—that provides the most definitive and trustworthy evidence for stereochemical assignment.[4][8] By understanding the causal relationship between molecular conformation and spectroscopic output, researchers can confidently distinguish between cis and trans isomers, ensuring the structural integrity and purity of these vital intermediates in the drug development pipeline.
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The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. (2000). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
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NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. (1963). Canadian Journal of Chemistry. Retrieved from [Link]
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Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? (2017). Quora. Retrieved from [Link]
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Novel NMR chiral solvating agents derived from (1R,2R)-diaminocyclohexane: synthesis and enantiodiscrimination for chiral carboxylic acids. (2006). Tetrahedron: Asymmetry. Retrieved from [Link]
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EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. (2022). Westmont College. Retrieved from [Link]
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CIS TRANS ISOMERS AND NMR. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
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Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. (2009). ResearchGate. Retrieved from [Link]
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Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in Q/Orbitrap and QTOF mass spectrometers. (n.d.). ResearchGate. Retrieved from [Link]
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(1S,2S)-(+)-1,2-diaminocyclohexane - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. (n.d.). The University of Arizona. Retrieved from [Link]
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A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). Organic Chemistry: An Indian Journal. Retrieved from [Link]
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ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI. Retrieved from [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
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A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (2016). ResearchGate. Retrieved from [Link]
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ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
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1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Ethyl 4-aminocyclohexane-1-carboxylate. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules. Retrieved from [Link]
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FTIR INTERPRETATION OF DRUGS. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Ethyl 1-methylcyclohexane-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. (2018). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Methodological & Application
Application Note: Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate as a Versatile Chiral Building Block in Asymmetric Synthesis
Introduction
In the field of asymmetric synthesis, the development of enantiomerically pure compounds is paramount for applications in pharmaceuticals, agrochemicals, and materials science. Chiral auxiliaries and ligands derived from rigid cyclic scaffolds are particularly effective at inducing stereoselectivity. The C₂-symmetric trans-1,2-diaminocyclohexane (DACH) scaffold is one of the most successful platforms for creating privileged chiral ligands and organocatalysts.[1] In contrast, its cis-diastereomer and derivatives, such as ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, are less explored but offer a unique stereochemical arrangement that can be exploited for novel synthetic strategies.[2]
This technical guide details the application of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a cis-β-amino acid ester, as a versatile chiral precursor. Its defined stereochemistry and conformationally constrained cyclohexane backbone make it an excellent starting material for two distinct applications: 1) as a precursor for chiral ligands in metal-catalyzed asymmetric reactions, and 2) as a rigid chiral building block for the synthesis of complex molecules like β-lactams.[3][4]
Physicochemical Properties
A summary of the key quantitative data for the title compound is presented in Table 1.
| Property | Value |
| Compound Name | Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate |
| CAS Number | 1436-60-8 |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Stereochemistry | cis configuration |
Core Concept: The Privileged Chiral Scaffold
The synthetic utility of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate stems from its rigid cyclohexane ring, which locks the relative positions of the amine and ester functionalities. This cis arrangement creates a specific chiral pocket when the molecule is used as a ligand or incorporated into a larger structure, enabling high facial discrimination in asymmetric transformations. The primary amine serves as a versatile handle for derivatization, allowing for the synthesis of a wide array of ligands (e.g., Schiff bases, amides, sulfonamides), while the ester provides a site for chain extension or cyclization.[2][5]
Application 1: Precursor for Chiral Ligands in Asymmetric Henry (Nitroaldol) Reactions
The primary amine of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate can be readily condensed with aldehydes to form chiral Schiff base ligands. These ligands, particularly those derived from salicylaldehydes, can coordinate with metal ions like Copper(II) to form potent catalysts for asymmetric carbon-carbon bond-forming reactions.[6] The asymmetric Henry reaction, which forms a chiral β-nitro alcohol, is a powerful transformation as the nitro group can be easily converted into other valuable functionalities.[6]
Logical Workflow: From Chiral Amine to Catalysis
The overall process involves the synthesis of the ligand, in situ formation of the metal complex, and its application in the catalytic cycle.
Caption: Workflow for ligand synthesis and application.
Protocol 1: Cu(II)-Catalyzed Asymmetric Henry Reaction
This protocol is divided into two parts: the synthesis of the chiral Schiff base ligand and its direct use in the catalytic reaction.
Part A: Synthesis of Chiral Ligand (L1)
-
Reagents & Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.71 g, 10.0 mmol) and absolute ethanol (20 mL).
-
Addition: Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.34 g, 10.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 4 hours. The formation of the bright yellow Schiff base can be monitored by TLC (Thin Layer Chromatography).
-
Isolation: Reduce the solvent volume under reduced pressure. The resulting yellow solid (Ligand L1 ) is typically used in the next step without further purification.
Part B: Catalytic Reaction
-
Catalyst Formation: In a dry 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add the synthesized ligand L1 (194 mg, 0.5 mmol, 5 mol%) and copper(II) acetate (Cu(OAc)₂, 91 mg, 0.5 mmol, 5 mol%). Add isopropanol (5 mL) and stir the mixture at room temperature for 1 hour to form the active catalyst complex.
-
Substrate Addition: To the green catalyst solution, add benzaldehyde (1.06 g, 1.0 mL, 10.0 mmol) followed by nitromethane (1.22 g, 0.9 mL, 20.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Workup & Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-nitro alcohol.
-
Analysis: Determine the yield and characterize the product by ¹H NMR and ¹³C NMR. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
Expected Performance
| Substrate (Aldehyde) | Yield (%) | e.e. (%) |
| Benzaldehyde | ~92% | >95% |
| 4-Nitrobenzaldehyde | ~95% | >98% |
| 2-Naphthaldehyde | ~88% | >93% |
Note: Data is representative and based on typical results for similar diamine-derived catalysts. Optimization may be required.[6]
Application 2: Chiral Building Block for β-Lactam Synthesis
Cyclic β-amino acids are valuable precursors for the synthesis of constrained peptides and biologically active heterocyclic compounds, including β-lactams, a core structure in many antibiotics.[7][8] The defined cis-stereochemistry of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate makes it an ideal starting material for constructing fused polycyclic β-lactam systems via intramolecular cyclization.[3]
Reaction Mechanism: Intramolecular Cyclization
The synthesis involves converting the starting material into a β-amino acid, which is then coupled to an appropriate fragment. The final key step is a base-promoted intramolecular cyclization of a β-amino ester to form the strained four-membered lactam ring. The stereochemistry of the starting material directly translates to the final product.[9]
Caption: Synthetic pathway to a fused β-Lactam.
Protocol 2: Synthesis of a Fused Bicyclic β-Lactam
This multi-step protocol demonstrates the conversion of the title compound into a valuable synthetic intermediate.
Step 1: N-Protection and Saponification
-
N-Protection: Dissolve ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.71 g, 10.0 mmol) in a 1:1 mixture of THF and water (40 mL). Add sodium bicarbonate (1.68 g, 20.0 mmol) followed by di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol). Stir vigorously at room temperature for 12 hours.
-
Extraction: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the N-Boc protected ester.
-
Saponification: Dissolve the crude N-Boc ester in a 3:1 mixture of THF/methanol (40 mL). Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 0.84 g, 20.0 mmol) in water (10 mL). Stir at room temperature for 6 hours or until TLC indicates complete consumption of the ester.
-
Isolation: Acidify the reaction mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3 x 40 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the N-Boc protected acid, which can be used without further purification.
Step 2: Amide Coupling and Intramolecular Cyclization
-
Amide Coupling: Dissolve the N-Boc acid (10.0 mmol) in dry DCM (50 mL). Add HOBt (1.53 g, 11.0 mmol) and EDC·HCl (2.11 g, 11.0 mmol). Stir for 15 minutes. Add methyl 2-amino-2-bromoacetate hydrobromide (2.90 g, 11.0 mmol) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 4.3 mL, 25.0 mmol). Stir at room temperature for 16 hours.
-
Workup: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate. Purify by column chromatography to obtain the linear amide precursor.
-
Cyclization: Dissolve the purified amide precursor (10.0 mmol) in anhydrous THF (100 mL) and cool to -78 °C under an inert atmosphere. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise.
-
Reaction & Quench: Stir the mixture at -78 °C for 2 hours. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Final Isolation: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain the final fused bicyclic β-lactam. The stereochemical integrity is retained from the starting material.[3][9]
Conclusion
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a highly valuable and versatile chiral building block. Its rigid cis-stereochemistry, derived from the cyclohexane backbone, provides an excellent platform for inducing chirality. As demonstrated, it can be readily converted into effective Schiff base ligands for metal-catalyzed reactions like the asymmetric Henry reaction, affording products with high enantioselectivity. Furthermore, its structure as a cyclic β-amino acid ester allows for its direct incorporation into complex molecular architectures, such as fused β-lactams, which are of significant interest in medicinal chemistry.[7][10] These applications highlight its potential for broad utility in both academic research and industrial drug development.
References
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Palomo, C., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. Available at: [Link]
-
Davis, F. A., et al. (2010). Asymmetric Synthesis of Cyclic cis-β-Amino Acid Derivatives Using Sulfinimines and Prochiral Weinreb Amide Enolates. figshare. Available at: [Link]
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Cerezo-Galan, S., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]
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Van der Heijden, J., et al. (2020). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. Available at: [Link]
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Davis, F. A., et al. (2010). Asymmetric Synthesis of Cyclic cis-β-Amino Acid Derivatives Using Sulfinimines and Prochiral Weinreb Amide Enolates. Sci-Hub. Available at: [Link]
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Wang, C., et al. (2022). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Publishing. Available at: [Link]
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Singh, G. S., & D'hooghe, M. (2014). Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link]
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Unknown Authors. (n.d.). Synthesis of Chiral α-Amino-β-lactams through Pd(II)-Catalyzed... ResearchGate. Available at: [Link]
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Galaverna, G., et al. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Sci-Hub. Available at: [Link]
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Alcaide, B., & Almendros, P. (2014). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]
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Wang, C., et al. (2022). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. PMC. Available at: [Link]
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Dandapani, S., et al. (2004). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. PMC. Available at: [Link]
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Kopyt, M., et al. (2022). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. ResearchGate. Available at: [Link]
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Yoshida, Y., et al. (2022). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. PMC. Available at: [Link]
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Moreno, V. F., et al. (2021). Heterocyclic compounds as antiviral drugs: synthesis, structure-activity relationship and traditional applications. PMC. Available at: [Link]
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Zhang, M., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PMC. Available at: [Link]
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Arai, T., et al. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. ACS Publications. Available at: [Link]
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Zhang, M., et al. (2013). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. PMC. Available at: [Link]
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The Strategic Advantage of a Constrained Scaffold: Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate in Modern Drug Discovery
Application Note
In the landscape of modern pharmaceutical development, the demand for molecules with high specificity and potency is paramount. This necessitates a move beyond simple two-dimensional structures into the controlled, three-dimensional architecture of chiral molecules. Chiral building blocks are the foundational components that allow medicinal chemists to construct these complex, stereochemically defined compounds efficiently.[1] Biological systems, being inherently chiral, exhibit strict stereoselectivity; thus, the precise arrangement of atoms in a drug candidate can be the deciding factor between a blockbuster therapeutic and a failed clinical trial.[2] The use of a single, correct enantiomer can drastically improve a drug's therapeutic index by enhancing efficacy, minimizing off-target side effects, and optimizing pharmacokinetic properties.[3]
Among the arsenal of available chiral intermediates, ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate emerges as a particularly valuable scaffold. This molecule offers a unique combination of features:
-
Defined Stereochemistry: The absolute configuration at the C1 and C2 positions is fixed as (1R,2R). This ensures that any subsequent modifications proceed from a known stereochemical starting point, directly translating the chirality of the building block to the final drug candidate.
-
Conformational Rigidity: The cyclohexane ring provides a semi-rigid backbone. Unlike flexible aliphatic chains, this constrained conformation limits the number of accessible spatial arrangements, which can lead to higher binding affinity and selectivity for the target protein.
-
Orthogonal Functionality: The presence of a primary amine and an ester group offers two distinct and chemically addressable handles. The amine is a versatile nucleophile, ideal for forming amides, sulfonamides, or undergoing alkylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This dual functionality allows for the systematic exploration of chemical space in two different vectors from the core scaffold.
The cis relationship between the amino and carboxylate groups places these functionalities on the same face of the cyclohexane ring, creating a specific spatial arrangement that can be exploited to mimic peptide turns or to engage with adjacent binding pockets in a protein active site. This structural motif is particularly relevant in the design of protease inhibitors and other agents targeting protein-protein interactions.[1][2]
Physicochemical and Spectroscopic Profile
Accurate characterization of a building block is the foundation of its successful application. The properties of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate are summarized below. It is often supplied and handled as its hydrochloride salt to improve stability and handling characteristics.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |
| Synonyms | ethyl cis-(1R,2R)-2-aminocyclohexanecarboxylate | |
| CAS Number | 1436-60-8 (for hydrochloride salt) | [4] |
| Molecular Formula | C₉H₁₇NO₂ | [4] |
| Molecular Weight | 171.24 g/mol | [4] |
| Appearance | White to off-white crystalline powder (for HCl salt) | [5] |
| Melting Point | 128°C to 135°C (for HCl salt) | [5] |
| Storage | Sealed in dry, Room Temperature | [4] |
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm): 4.0-4.2 (q, 2H, -OCH₂ CH₃), 3.0-3.2 (m, 1H, CH -NH₂), 2.3-2.5 (m, 1H, CH -CO₂Et), 1.2-2.0 (m, 8H, cyclohexane ring protons), 1.1-1.3 (t, 3H, -OCH₂CH₃ ). Protons for NH₂ may appear as a broad singlet. |
| ¹³C NMR | δ (ppm): ~175 (C=O, ester), ~60 (-O CH₂CH₃), ~55 (CH-NH₂), ~50 (CH-CO₂Et), 20-35 (4x CH₂ of cyclohexane ring), ~14 (-OCH₂CH₃ ). |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2930 & 2860 (C-H stretch, aliphatic), ~1730 (C=O stretch, ester), ~1590 (N-H bend). |
| MS (ESI+) | m/z: 172.13 [M+H]⁺ |
Synthesis of the Chiral Building Block
The enantiomerically pure title compound is most commonly accessed from a prochiral precursor, ethyl 2-oxocyclohexanecarboxylate. A key step is the stereoselective introduction of the amine functionality. Asymmetric reductive amination using a chiral catalyst or a biocatalytic approach with transaminases are modern, efficient methods.
Below is a representative workflow for the synthesis.
Protocol 1: Synthesis via Asymmetric Reductive Amination
This protocol outlines a plausible, non-optimized procedure for the synthesis starting from the corresponding β-keto ester. The specific chiral catalyst and conditions would require experimental optimization.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)[6]
-
Ammonium acetate (5.0 eq)
-
Methanol (solvent)
-
Chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral phosphine ligand, mole%)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (H₂)
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a high-pressure reactor vessel, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq), ammonium acetate (5.0 eq), and the chiral catalyst (e.g., 0.1-1 mol%).
-
Solvent Addition: Add degassed methanol to dissolve the reagents to a suitable concentration (e.g., 0.5 M).
-
Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen gas to the optimized pressure (e.g., 10-50 bar).
-
Reaction: Stir the mixture at a set temperature (e.g., 40-60 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Purify the crude product by silica gel column chromatography to afford the desired ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Determine enantiomeric excess (ee%) using chiral HPLC.
Applications in Medicinal Chemistry
The true utility of this building block is realized when it is incorporated into larger molecules to probe biological targets. The constrained cyclohexane core serves to position appended pharmacophoric elements in a defined spatial orientation, a critical factor for achieving high-affinity interactions with enzymes or receptors.
While direct examples in launched drugs are proprietary, the strategic value of the cis-1,2-aminocyclohexane scaffold is well-documented. For instance, derivatives of the closely related cis-1,2-diaminocyclohexane have been synthesized and explored as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[7] In these inhibitors, the cyclohexane scaffold correctly orients a basic group to interact with the S1 binding pocket and another part of the molecule to bind in the S4 pocket.
Key Synthetic Protocols & Methodologies
The following protocols detail the two most common and critical transformations performed on ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
Protocol 2: Amide Bond Formation via HATU Coupling
This protocol describes the formation of an amide bond between the primary amine of the building block and a carboxylic acid, a cornerstone reaction in medicinal chemistry. HATU is a highly efficient coupling reagent that minimizes side reactions.
Materials:
-
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a clean, dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Activation: To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve or suspend ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq) in DMF and add DIPEA (1.0 eq) to neutralize the HCl salt, forming the free amine in situ.
-
Coupling Reaction: Add the free amine solution to the activated carboxylic acid mixture. Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude product by silica gel column chromatography to yield the desired N-acylated derivative.
Protocol 3: N-Alkylation via Reductive Amination
This protocol allows for the introduction of substituents onto the nitrogen atom by reacting it with an aldehyde or ketone in the presence of a mild reducing agent. It is a highly reliable method for forming secondary amines.
Materials:
-
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate (free base, 1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq) in anhydrous DCE, add the desired aldehyde or ketone (1.2 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding imine/enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step if necessary.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue stirring until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Conclusion
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its conformationally constrained core, combined with defined stereochemistry and versatile functional handles, provides a robust platform for the design and synthesis of novel, potent, and selective drug candidates. The ability to systematically and predictably explore chemical space from this scaffold makes it an invaluable asset in the complex, iterative process of drug discovery.
References
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PubChem. (n.d.). trans-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Available at: [Link]
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-
PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Chen, P., et al. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1880-1886. Available at: [Link]
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Protocol for Derivatization of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate: Methods for Chiral Analysis and Synthetic Elaboration
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a pivotal chiral building block in pharmaceutical synthesis, where its defined stereochemistry is crucial for biological activity.[1] This application note provides in-depth protocols for the chemical derivatization of its primary amino group. The methodologies detailed herein are designed for two primary objectives: 1) the determination of enantiomeric purity via the formation of diastereomers using chiral derivatizing agents, and 2) the synthetic elaboration of the core structure through acylation and sulfonylation to generate novel chemical entities. We will explore the causality behind experimental choices, provide step-by-step protocols for widely-used derivatizing agents such as Dansyl Chloride and Marfey's Reagent, and discuss the analytical techniques required for characterization.
Scientific Foundation: The Rationale for Derivatization
The primary amine of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a versatile functional group that serves as the principal site for chemical modification. Derivatization is not merely a procedural step but a strategic choice driven by specific analytical or synthetic goals.
-
Enabling Chiral Separation (Indirect Method): The fundamental challenge in chiral analysis is that enantiomers possess identical physical properties in an achiral environment, making them inseparable by standard chromatographic techniques like reversed-phase HPLC. The indirect approach circumvents this by reacting the enantiomeric amine with a single, pure enantiomer of a chiral derivatizing reagent (CDR).[2] This reaction creates a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be readily separated on conventional, achiral HPLC columns.[3]
-
Enhancing Analytical Detectability: The target molecule lacks a strong native chromophore or fluorophore, resulting in poor sensitivity with common HPLC detectors (UV-Vis, Fluorescence).[4] Derivatization with reagents containing highly conjugated or fluorescent moieties, such as dansyl chloride, covalently attaches a "tag" to the analyte. This tag dramatically enhances its molar absorptivity or fluorescence quantum yield, enabling detection at picomole to femtomole levels.[4][5]
-
Improving Chromatographic Behavior: Derivatization can alter the polarity of the analyte. For instance, converting the polar amine into a less polar amide or sulfonamide can improve its retention and resolution on reversed-phase HPLC columns.[4]
-
Synthetic Diversification: In drug discovery, the amine serves as a key attachment point for building molecular complexity. Acylation and sulfonylation are fundamental reactions used to explore the structure-activity relationship (SAR) of new chemical entities derived from the aminocyclohexane scaffold.[6][7]
Visualization of the Derivatization Workflow
The following diagram outlines the general workflow for the derivatization and analysis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
Caption: General workflow for derivatization and analysis.
Core Application Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Derivatization with Dansyl Chloride for High-Sensitivity Fluorescence Detection
This protocol is ideal for quantifying trace amounts of the amine. The dansylation reaction proceeds via nucleophilic attack of the unprotonated amine on the electrophilic sulfonyl chloride.[4] Therefore, maintaining an alkaline pH is critical to ensure the amine is in its free, nucleophilic state.[8][9]
Materials:
-
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
-
Dansyl Chloride (Dns-Cl) solution: 5 mg/mL in acetone (prepare fresh)
-
Carbonate-Bicarbonate Buffer: 100 mM, pH 9.8
-
Ammonium Hydroxide solution: 10% (v/v) in water (for quenching)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation: Prepare a stock solution of the amine in a suitable solvent (e.g., 1 mg/mL in Methanol). Prepare working standards and samples by diluting the stock solution.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
50 µL of Carbonate-Bicarbonate Buffer (pH 9.8).
-
25 µL of the amine sample or standard solution.
-
50 µL of the Dansyl Chloride solution.
-
-
Incubation: Vortex the mixture thoroughly. Incubate at room temperature (25°C) in the dark for 60 minutes. A thermo-mixer can be used for consistent temperature control.[10]
-
Quenching: Add 10 µL of 10% ammonium hydroxide solution to the reaction mixture to consume any excess dansyl chloride.[4] Vortex and let stand for 10 minutes.
-
Final Preparation: Dilute the reaction mixture with an appropriate volume of the initial mobile phase (e.g., 865 µL of 20% ACN/water) for a final volume of 1 mL. The sample is now ready for HPLC analysis.
Protocol 2: Derivatization with Marfey's Reagent for Chiral Purity Analysis
Marfey’s Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a premier CDR for separating amino acid enantiomers.[11] It reacts with the primary amine to form stable diastereomers that can be resolved by RP-HPLC and detected by UV absorbance at ~340 nm.[12]
Materials:
-
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
-
Marfey's Reagent (FDAA) solution: 1% (w/v) in acetone (10 mg/mL)
-
Sodium Bicarbonate (NaHCO₃) solution: 1 M in water
-
Hydrochloric Acid (HCl) solution: 1 M in water
-
Acetone, HPLC grade
-
Acetonitrile (ACN), HPLC grade
Procedure:
-
Sample Preparation: Prepare a ~50 mM solution of the amine in water or a water/co-solvent mixture.
-
Reaction Setup: In a 2 mL vial, add the following in order:
-
50 µL of the amine solution (~2.5 µmoles).
-
100 µL of the 1% FDAA solution in acetone (~3.6 µmoles).
-
20 µL of 1 M NaHCO₃ solution.
-
-
Incubation: Tightly cap the vial, vortex, and heat at 40°C for 1 hour with occasional mixing.[12]
-
Quenching: After cooling to room temperature, quench the reaction by adding 20 µL of 1 M HCl.
-
Final Preparation: Dilute the sample with the HPLC mobile phase to a suitable concentration for analysis. Centrifuge or filter the sample to remove any precipitate before injection.
Data Presentation & Analysis
The choice of derivatizing agent is dictated by the analytical objective.
| Parameter | Dansyl Chloride | Marfey's Reagent (FDAA) | Simple Acyl Chloride (e.g., Acetyl-Cl) |
| Primary Goal | Ultrasensitive Quantification | Enantiomeric Purity Determination | Synthetic Elaboration |
| Reaction Product | Fluorescent Sulfonamide | Diastereomeric Amide | N-Acyl Amide |
| Detection Method | HPLC-Fluorescence | HPLC-UV (340 nm) | HPLC-UV (if chromophore present), LC-MS |
| Key Condition | Alkaline pH (9.5-10.5)[9] | Mildly Basic, 40°C[12] | Anhydrous, with base (e.g., TEA) |
Typical HPLC Conditions for Analysis
| Parameter | Dansyl Derivative Analysis | Marfey's Derivative Analysis |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 50 mM Triethylammonium Phosphate (TEAP), pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 20% to 80% B over 20 min | 10% to 50% B over 40 min[12] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | Fluorescence (Ex: 335 nm, Em: 520 nm) | UV Absorbance at 340 nm[11] |
| Injection Volume | 10-20 µL | 10-20 µL |
Mechanistic Representation and Expert Insights
The core reaction for all protocols is the nucleophilic attack of the amine on an electrophilic center.
Caption: General acylation of the primary amine.
Expert Insights & Troubleshooting
-
Reagent Stability and Purity: Always use high-purity, fresh reagents. Dansyl chloride is moisture-sensitive and should be stored in a desiccator. The optical purity of the CDR (like Marfey's Reagent) is paramount; any contamination with the other enantiomer will lead to inaccurate results.[2]
-
Stoichiometry is Key: A slight excess of the derivatizing reagent is typically used to drive the reaction to completion. However, a large excess can lead to side reactions or interfere with chromatography.
-
Quenching is Crucial: Unreacted, highly reactive derivatizing agents like dansyl chloride can degrade over time in the autosampler or react with the column stationary phase. Quenching with a small, highly reactive amine like ammonia or methylamine is essential for robust and reproducible results.[4]
-
Avoid Racemization: While the stereocenter on the aminocyclohexane ring is robust, harsh reaction conditions (strong base, high heat) should generally be avoided to prevent any potential for racemization at adjacent centers if they exist in more complex analogs.[13]
-
Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids), matrix components can interfere with the derivatization reaction or chromatography. A sample clean-up step (e.g., solid-phase extraction) may be necessary.[14]
References
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry. [Link]
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications. [Link]
-
Kochhar, S., & Christen, P. (1992). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]
-
Schievano, E., et al. (2020). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. [Link]
-
Allen, D. A., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Chromatographia. [Link]
-
Schievano, E., et al. (2020). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Molecules. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]
-
Xu, M-H., et al. (2014). Highly enantioselective synthesis of α-tertiary chiral amino acid derivatives through rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl α-ketimino esters. Organic & Biomolecular Chemistry. [Link]
-
Tortajada-Genaro, L. A., & Maquieira, A. (2004). Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence. The Analyst. [Link]
-
Yuan, Z. F., et al. (2019). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology. [Link]
-
de Oliveira, K. A. L., et al. (2020). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Journal of the Brazilian Chemical Society. [Link]
-
Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
University of Nottingham. (2018). Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α-Amino Acid Derivatives. Nottingham ePrints. [Link]
-
MySkinRecipes. (n.d.). Ethyl (1S,2R)-2-Aminocyclopentane-1-Carboxylate Hydrochloride. MySkinRecipes. [Link]
-
ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. ResearchGate. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Guttman, A. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube. [Link]
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- 7. Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α-Amino Acid Derivatives - Nottingham ePrints [eprints.nottingham.ac.uk]
- 8. Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence formation by using TCPO–H2O2 - Analyst (RSC Publishing) [pubs.rsc.org]
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- 14. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Stereoselective Synthesis of Fused Bicyclic β-Lactams Utilizing Ethyl (1R,2R)-2-Aminocyclohexane-1-carboxylate
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of novel bicyclic β-lactams, leveraging the inherent chirality of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. The β-lactam moiety is a cornerstone of many life-saving antibiotics, and the development of new, stereochemically defined analogs is of paramount importance in overcoming antibiotic resistance.[1][2] This application note details a robust synthetic strategy, explains the mechanistic underpinnings of the key transformations, and provides a detailed experimental protocol suitable for researchers in synthetic organic chemistry and drug development. The methodology is grounded in well-established principles of β-lactam chemistry, including the Staudinger cycloaddition and related cyclization strategies.[1][3][4]
Introduction: The Enduring Significance of β-Lactams
The β-lactam ring, a four-membered cyclic amide, is the pharmacophore responsible for the antibacterial activity of some of the most widely used antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1] The relentless evolution of bacterial resistance necessitates the continuous development of novel β-lactam structures with enhanced potency and broader spectra of activity. Stereochemistry plays a pivotal role in the biological activity of these compounds, making the development of stereoselective synthetic routes a critical area of research.[1][5]
This application note focuses on a stereocontrolled approach to bicyclic β-lactams, which are of significant interest due to their conformational rigidity and potential for novel biological activities. Our strategy employs the commercially available and enantiopure ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate as a chiral building block. The fixed stereochemical relationship between the amino and ester groups on the cyclohexane ring provides an excellent platform for inducing chirality in the newly formed β-lactam ring.
Synthetic Strategy & Mechanistic Rationale
Our proposed synthetic pathway involves a two-step sequence:
-
N-Acylation of the primary amine of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
-
Intramolecular Cyclization to form the fused bicyclic β-lactam.
This strategy is designed to be versatile, allowing for the introduction of various substituents on the β-lactam ring through the choice of the acylating agent.
Step 1: N-Acylation of the Chiral Amino Ester
The initial step is the acylation of the primary amine of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This is a standard transformation in organic synthesis, and several methods can be employed.[6][7][8] For this protocol, we will focus on the use of an acid chloride in the presence of a non-nucleophilic base.
The choice of the acylating agent is critical as it will determine the substituent at the C3 position of the resulting β-lactam. For this example, we will use methoxyacetyl chloride, which will lead to a 3-methoxy-β-lactam, a common structural motif in biologically active compounds.
Mechanism of N-Acylation: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and deprotonation by the base yields the desired N-acyl product.
Step 2: Intramolecular Cyclization to the β-Lactam Ring
The key ring-forming step is the intramolecular cyclization of the N-acylated amino ester. This can be viewed as an intramolecular variation of the ester enolate-imine cyclocondensation.[9][10] The use of a strong, non-nucleophilic base is required to generate the ester enolate, which then undergoes an intramolecular nucleophilic attack on the amide carbonyl to form the four-membered ring.
Mechanism of Cyclization: A strong base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon of the ester, forming a lithium enolate. This enolate then attacks the amide carbonyl intramolecularly. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group to furnish the bicyclic β-lactam. The stereochemistry of the starting material is expected to direct the formation of a single diastereomer.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | >98% | (e.g., Sigma-Aldrich) |
| Methoxyacetyl chloride | >98% | (e.g., Sigma-Aldrich) |
| Triethylamine | >99% | (e.g., Sigma-Aldrich) |
| Dichloromethane (DCM), anhydrous | >99.8% | (e.g., Sigma-Aldrich) |
| Diisopropylamine | >99.5% | (e.g., Sigma-Aldrich) |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | (e.g., Sigma-Aldrich) | |
| Tetrahydrofuran (THF), anhydrous | >99.9% | (e.g., Sigma-Aldrich) |
| Saturated aqueous ammonium chloride (NH₄Cl) | ||
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||
| Brine | ||
| Anhydrous magnesium sulfate (MgSO₄) |
Protocol 1: N-Acylation of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
-
To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.71 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.1 mL, 15.0 mmol) dropwise to the stirred solution.
-
In a separate dropping funnel, dissolve methoxyacetyl chloride (1.0 mL, 11.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the methoxyacetyl chloride solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-(methoxyacetyl) derivative.
Protocol 2: Intramolecular Cyclization to the Bicyclic β-Lactam
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (30 mL) and diisopropylamine (1.7 mL, 12.0 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve the N-acylated product from Protocol 1 (2.43 g, 10.0 mmol) in anhydrous tetrahydrofuran (20 mL).
-
Add the solution of the N-acylated product dropwise to the LDA solution at -78 °C over 20 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure bicyclic β-lactam.
Visualizing the Process
Overall Synthetic Workflow
Caption: Synthetic workflow for the bicyclic β-lactam.
Cyclization Mechanism
Caption: Mechanism of the intramolecular cyclization step.
Expected Results and Characterization
| Step | Product | Expected Yield | Key Spectroscopic Data (Hypothetical) |
| N-Acylation | Ethyl (1R,2R)-2-(2-methoxyacetamido)cyclohexane-1-carboxylate | 85-95% | ¹H NMR: Signals for cyclohexyl protons, ethyl ester protons, methoxy group, and amide NH. |
| Cyclization | (3aR,7aS)-3-methoxy-hexahydro-1H-benzo[c]azetidin-2-one | 60-75% | ¹³C NMR: Carbonyl signal around 170 ppm. IR: Characteristic β-lactam carbonyl stretch around 1750 cm⁻¹. HRMS: Calculated m/z. |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable synthetic transformations. The success of each step can be readily validated through standard analytical techniques:
-
TLC: To monitor reaction progress and assess the purity of the isolated products.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. The appearance of the characteristic β-lactam carbonyl signal in the ¹³C NMR and the corresponding IR stretch are key indicators of successful cyclization.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Optical Rotation: To confirm the retention of stereochemical integrity throughout the synthetic sequence.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the stereoselective synthesis of a novel bicyclic β-lactam using ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate as a chiral starting material. The described methodology is versatile and can be adapted for the synthesis of a library of related compounds by varying the acylating agent. This work serves as a valuable resource for researchers engaged in the discovery and development of new antibacterial agents.
References
-
Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]
-
Organic Chemistry Portal. Staudinger Synthesis. [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]
-
Alajarín, M., et al. (2007). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research, 40(12), 1182-1191. [Link]
-
Mondal, S., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13, 19998. [Link]
-
Asif, M., et al. (2022). General overview of the reaction mechanism for the Staudinger synthesis... ResearchGate. [Link]
-
Banik, B. K., & Becker, F. F. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 17(22), 2015-2036. [Link]
-
González-Bello, C., & Alcaide, B. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3246-3262. [Link]
-
Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
-
Hart, D. J., & Ha, D. C. (1989). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Chemical reviews, 89(7), 1447-1465. [Link]
-
Bose, A. K., et al. (1983). Stereoselective chiral synthesis of N-aryl-.alpha.-amino-.beta.-lactams from .beta.-hydroxy-.alpha.-amino acids. The Journal of Organic Chemistry, 48(1), 7-11. [Link]
-
Forró, E., & Fülöp, F. (2010). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 15(12), 9294-9305. [Link]
-
Taggi, A. E., et al. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626-6635. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
-
Aygün, A., et al. (2016). The synthesis of some β-lactams and investigation of their metal-chelating activity, carbonic anhydrase and acetylcholinesterase inhibition profiles. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 172-177. [Link]
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Organic Chemistry Portal. Synthesis of β-lactams. [Link]
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Request PDF. (2025). Synthesis of beta-lactams with pi electron-withdrawing substituents. [Link]
-
Cameron, A. F., et al. (1972). Studies related to penicillins and cephalosporins. Part I. The preparation of 4-alkylthio-β-lactams in which the ring nitrogen atom is part of an α-amino-acid ester system. Journal of the Chemical Society, Perkin Transactions 1, 2016-2020. [Link]
-
Bruggink, A. (Ed.). (2001). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. Springer Science & Business Media. [Link]
-
Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances, 5(85), 69325-69330. [Link]
-
Pathare, R. S., & Maurya, M. R. (2021). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 19(35), 7546-7566. [Link]
-
Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(10), 1667. [Link]
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Gámez-Montaño, R. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35. [Link]
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Encyclopedia.pub. (2020). Beta Lactams and Products. [Link]
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Perjési, P., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 9(12), 2195. [Link]
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Application Note & Protocol: N-Protection of Ethyl (1R,2R)-2-Aminocyclohexane-1-carboxylate
Abstract: This document provides a comprehensive technical guide for the N-protection of the chiral amine, ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This key intermediate is frequently utilized in the synthesis of complex molecules and active pharmaceutical ingredients where the selective protection of its nucleophilic amino group is critical. This guide details field-proven protocols for the installation of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, emphasizing the rationale behind procedural steps to ensure reproducibility and high yields. It includes detailed experimental procedures, characterization data, and troubleshooting advice, designed for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of N-Protection
In multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The target molecule, ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, possesses two key functional groups: a secondary amine and an ethyl ester. The amine, being a potent nucleophile and a base, will readily react with a wide array of electrophilic reagents. Consequently, to achieve selective transformations at other positions of the molecule or to prevent unwanted side reactions during peptide coupling, the temporary masking of the amine's reactivity is essential.
The choice of the protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its removal, which must be orthogonal to other functionalities present in the molecule. The ideal protecting group should be:
-
Easily and cleanly introduced in high yield.
-
Stable to a wide range of reaction conditions.
-
Readily removed in high yield without affecting other functional groups.
This guide will focus on two of the most robust and widely used amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.
Choosing the Optimal Protecting Group
The selection between Boc and Cbz protection is a critical decision based on the planned subsequent reaction steps.
-
tert-Butoxycarbonyl (Boc) Group: Installed using di-tert-butyl dicarbonate ((Boc)₂O), the Boc group is renowned for its stability to basic, hydrogenolytic, and mildly acidic conditions.[1] Its primary lability is towards strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which cleave it to reveal the free amine.[1][2] This makes it an excellent choice when downstream steps involve basic reagents or catalytic hydrogenation.
-
Benzyloxycarbonyl (Cbz or Z) Group: Introduced via benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[3][4] This orthogonality to the Boc group is invaluable in complex syntheses, allowing for the selective deprotection of one amine in the presence of another.
Comparative Overview
| Feature | Boc Protection | Cbz Protection |
| Primary Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Stability | Stable to base, hydrogenolysis, weak acid | Stable to acid and base |
| Deprotection Method | Strong acid (TFA, HCl)[2][5] | Catalytic Hydrogenolysis (H₂, Pd/C)[3][4] |
| Key Advantage | Orthogonal to Cbz and Fmoc groups | Orthogonal to Boc and Fmoc groups |
| Potential Issue | Deprotection can be difficult on electron-deficient amines | Catalyst can be pyrophoric; sensitive to sulfur-containing compounds |
Experimental Protocols & Workflows
The following protocols are optimized for the N-protection of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate on a typical laboratory scale.
General Workflow for N-Protection
The overall experimental procedure follows a logical sequence from reaction setup to final product characterization. This workflow ensures that each step validates the success of the previous one.
Caption: General experimental workflow for N-protection.
Protocol 1: N-Boc Protection
This protocol describes the reaction of the amine with di-tert-butyl dicarbonate under basic conditions.
Materials:
-
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for TLC and column chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Dissolution: Dissolve ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq) in dichloromethane (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. If using a biphasic system with NaHCO₃, dissolve the amine in THF and add an equal volume of a saturated aqueous NaHCO₃ solution.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes. Causality Note: Adding (Boc)₂O slowly at 0°C helps to control the exotherm of the reaction and minimize potential side reactions.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
In-Process Control (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 20-30% ethyl acetate in hexanes. The starting amine should have a low Rf value (streaking is common), while the Boc-protected product will have a higher Rf and should be UV-inactive but stain with potassium permanganate or ninhydrin (after heating). The reaction is complete when the starting material spot is no longer visible.
-
Quenching & Work-up: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ (to neutralize), and brine. Trustworthiness Note: These aqueous washes are crucial for removing unreacted reagents and byproducts, simplifying the final purification step.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often pure enough for subsequent steps. If TLC indicates impurities, purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the resulting ethyl (1R,2R)-2-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][[“]]
Protocol 2: N-Cbz Protection
This protocol utilizes benzyl chloroformate under Schotten-Baumann conditions.[4] Safety Note: Benzyl chloroformate is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[8]
Materials:
-
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq) or Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Tetrahydrofuran (THF) or Dioxane
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for TLC and column chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq) in a 2:1 mixture of THF and water (approx. 0.2 M solution).
-
Base Addition: Add sodium bicarbonate (2.5 eq) to the solution and stir until mostly dissolved.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise via syringe while stirring vigorously.[9] Ensure the temperature does not rise above 5 °C. Causality Note: The biphasic Schotten-Baumann conditions and low temperature are critical to trap the HCl byproduct generated and prevent side reactions with the highly reactive Cbz-Cl.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 3-5 hours.
-
In-Process Control (TLC): Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The Cbz-protected product will be UV-active due to the benzyl group.
-
Work-up: Dilute the mixture with ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of ethyl (1R,2R)-2-((benzyloxycarbonyl)amino)cyclohexane-1-carboxylate by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
Mechanism of Protection
Understanding the reaction mechanism provides insight into the roles of the reagents.
Boc Protection Mechanism
The protection proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, expelling the stable tert-butyl carbonate leaving group. In the presence of a base, the protonated amine is deprotonated to yield the final neutral carbamate.[11]
Caption: Simplified mechanism for N-Boc protection.
Expected Characterization Data
Successful N-protection can be confirmed by spectroscopic analysis. The following are expected changes in the NMR spectra.
| Spectrum | Starting Amine | N-Boc Protected | N-Cbz Protected |
| ¹H NMR | -NH₂ protons signal (broad, ~1.5-2.5 ppm, integrates to 2H) | Appearance of a large singlet for the t-butyl group (~1.4 ppm, 9H). Appearance of a carbamate N-H proton (broad singlet, ~5-6 ppm, 1H). | Appearance of a singlet for the benzylic -CH₂- (~5.1 ppm, 2H) and aromatic protons (~7.3 ppm, 5H). Appearance of a carbamate N-H proton (broad singlet, ~5-7 ppm, 1H). |
| ¹³C NMR | Aliphatic carbons adjacent to the amine are shifted upfield. | Appearance of two new signals for the Boc group: the quaternary carbon (~80 ppm) and the carbamate carbonyl (~155 ppm).[12] | Appearance of new signals for the Cbz group: the benzylic carbon (~67 ppm), the aromatic carbons (~128-136 ppm), and the carbamate carbonyl (~156 ppm). |
| Mass Spec | [M+H]⁺ = 172.13 | [M+H]⁺ = 272.18 | [M+H]⁺ = 306.17 |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent; low reactivity of amine. | Add an additional 0.1-0.2 eq of the protecting reagent. For Boc protection, adding a catalytic amount of DMAP can accelerate the reaction, but may lead to side products.[13][14] |
| Low Yield | Product loss during aqueous work-up (if product has some water solubility). | Minimize the volume of aqueous washes or perform a back-extraction of the combined aqueous layers with the organic solvent. |
| Multiple Products on TLC | For Boc: Di-protection (N,N-(Boc)₂). For Cbz: Unreacted starting material or side reactions. | Use the recommended stoichiometry (1.1 eq of protecting reagent). Ensure slow addition at 0 °C to maintain control. |
| Difficulty Removing Byproducts | For Boc: Residual t-butanol. For Cbz: Residual benzyl alcohol. | Co-evaporate the product with a high-boiling solvent like toluene under reduced pressure. If issues persist, column chromatography is required. |
References
-
Liu, Y-S., Zhao, C., Bergbreiter, D.E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Benzyl chloroformate. Wikipedia, The Free Encyclopedia. [Link]
-
ChemInform. (2010). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Vanlaldinpuia, K., Sema, H.A., Rokhum, L., & Bez, G. (2011). Excellent Method for Cbz-protection of Amines. Chemistry Letters. [Link]
-
Common Organic Chemistry. Benzyl Chloroformate. Common Organic Chemistry. [Link]
-
Hayashida, O., Sebo, L., & Rebek, J. Jr. (2002). Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. The Journal of Organic Chemistry. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Liu, Y-S., Zhao, C., Bergbreiter, D.E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]
-
Hayashida, O., Šebo, Ľ., & Rebek, J. Jr. (2002). Molecular discrimination of N-protected amino acid esters by a self-assembled cylindrical capsule: spectroscopic and computational studies. Consensus. [Link]
-
Taylor, C.E., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
-
Beilstein Journals. (2012). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Basel, Y. & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (1998). 15N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Basel, Y. & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
-
López-Soria, J.M., et al. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N'-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]
-
MH Chem. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
-
Pope, B.M., et al. (1973). DI-tert-BUTYL DICARBONATE. Organic Syntheses. [Link]
-
ResearchGate. (2016). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. ResearchGate. [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
-
ResearchGate. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. ResearchGate. [Link]
-
Heteroletters. (2013). STUDIES ON SY. Heteroletters. [Link]
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Application Note & Protocol: A Scalable, High-Purity Synthesis of Ethyl (1R,2R)-2-Aminocyclohexane-1-carboxylate
Abstract
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a critical chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemically defined structure, featuring a trans-relationship between the amino and ester functionalities on a cyclohexane ring, makes it a valuable intermediate. This application note provides a detailed, scalable, and robust protocol for the synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. We will delve into the strategic considerations behind the synthetic route, offer a step-by-step guide for laboratory execution, and discuss the analytical methodologies required to ensure the high chemical and enantiomeric purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction: The Strategic Importance of Chiral Aminocyclohexane Derivatives
Chiral amines and amino acid esters are foundational components in the pharmaceutical and agrochemical industries, serving as key intermediates for a wide array of bioactive compounds.[1] The rigid cyclohexane scaffold of the target molecule, combined with its specific stereochemistry, provides a valuable template for constraining the conformation of peptidic and non-peptidic structures, a common strategy in modern drug design.
The synthesis of enantiomerically pure cyclic amino esters presents a significant challenge. While several methods for the synthesis of chiral amino esters have been reported, including asymmetric catalysis and resolution of racemates, the development of a scalable and economically viable process is crucial for industrial applications.[2][3][4] This protocol focuses on a classical resolution approach, which remains a reliable and cost-effective method for obtaining high-purity enantiomers on a larger scale.[5]
Synthetic Strategy: A Two-Stage Approach to Enantiopurity
The overall synthetic strategy is a two-step process commencing from the racemic ethyl trans-2-aminocyclohexane-1-carboxylate. The core of this protocol lies in the diastereomeric salt resolution using an appropriate chiral resolving agent. This is followed by the isolation of the desired enantiomer and its conversion to the stable hydrochloride salt.
Figure 1: Overall synthetic workflow.
Rationale for Diastereomeric Resolution
Diastereomeric resolution is a powerful technique for separating enantiomers. By reacting the racemic amine with a chiral acid, two diastereomeric salts are formed. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system.[6] This difference in solubility allows for the selective crystallization of one diastereomer, which can then be separated by simple filtration. The choice of L-(+)-tartaric acid as the resolving agent is based on its ready availability, low cost, and proven efficacy in resolving amino compounds.[6]
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a laboratory scale-up synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Racemic ethyl trans-2-aminocyclohexane-1-carboxylate | 171.24 | 100 g | 0.584 | Starting material |
| L-(+)-Tartaric Acid | 150.09 | 87.7 g | 0.584 | Resolving agent |
| Ethanol (200 proof) | 46.07 | 1.5 L | - | Solvent |
| 2 M Sodium Hydroxide (aq) | 40.00 | ~300 mL | ~0.6 | For salt breaking |
| Diethyl Ether | 74.12 | 500 mL | - | Extraction solvent |
| Anhydrous Magnesium Sulfate | 120.37 | 20 g | - | Drying agent |
| Hydrochloric Acid in Ethanol (e.g., 3 M) | 36.46 | ~200 mL | ~0.6 | For salt formation |
Step-by-Step Procedure
Part A: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 100 g (0.584 mol) of racemic ethyl trans-2-aminocyclohexane-1-carboxylate and 1 L of absolute ethanol. Stir the mixture until the ester is fully dissolved.
-
Addition of Resolving Agent: In a separate beaker, dissolve 87.7 g (0.584 mol) of L-(+)-tartaric acid in 500 mL of warm absolute ethanol. Once dissolved, add this solution slowly to the stirred solution of the racemic ester at room temperature.
-
Crystallization: A white precipitate should begin to form. Continue stirring the mixture at room temperature for 2 hours.
-
Cooling and Aging: Cool the mixture to 0-5 °C in an ice bath and continue to stir for an additional 2 hours to maximize the precipitation of the less soluble diastereomeric salt.
-
Isolation: Isolate the precipitated salt by vacuum filtration through a Büchner funnel. Wash the filter cake with two 50 mL portions of cold ethanol.
-
Drying: Dry the isolated salt in a vacuum oven at 40-50 °C until a constant weight is achieved.
Part B: Liberation of the Free Amine and Formation of the Hydrochloride Salt
-
Salt Breaking: Transfer the dried diastereomeric salt to a 1 L separatory funnel. Add 500 mL of deionized water and stir to dissolve. Slowly add 2 M sodium hydroxide solution while monitoring the pH with a pH meter or pH paper. Continue adding the base until the pH of the aqueous solution is >12.
-
Extraction: Extract the liberated free amine from the aqueous layer with three 150 mL portions of diethyl ether. Combine the organic extracts.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate for 30 minutes.
-
Filtration and Concentration (Optional): Filter off the drying agent. At this stage, the free amine can be isolated by rotary evaporation of the solvent. However, for better stability and handling, it is recommended to convert it directly to the hydrochloride salt.
-
Hydrochloride Salt Formation: Cool the dried ethereal solution in an ice bath. Slowly add a 3 M solution of hydrogen chloride in ethanol dropwise with stirring. A white precipitate of the hydrochloride salt will form. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation of Final Product: Isolate the precipitated ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride by vacuum filtration. Wash the filter cake with two 50 mL portions of cold diethyl ether.
-
Final Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.
| Analytical Method | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation | Spectrum consistent with the proposed structure. |
| ¹³C NMR | Structural Confirmation | Spectrum consistent with the proposed structure. |
| Mass Spectrometry | Molecular Weight Determination | [M+H]⁺ peak corresponding to the molecular weight of the free amine (172.24 m/z). |
| Melting Point | Purity Assessment | Sharp melting point range. |
| Chiral HPLC | Enantiomeric Purity | Enantiomeric excess (e.e.) > 99%. |
Chiral HPLC Method
The determination of enantiomeric purity is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[1][7]
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak IA or Chiralcel OD-H is often effective for the separation of amino acid esters.[1]
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: The hydrochloride salt should be neutralized to the free amine before injection. This can be achieved by dissolving a small amount of the salt in a suitable solvent and adding a stoichiometric amount of a non-volatile base, followed by filtration. Alternatively, derivatization with a UV-active agent can enhance sensitivity and may improve separation.[8]
Safety and Handling Precautions
-
Sodium Ethoxide/Hydroxide: These are corrosive bases and can cause severe skin and eye damage.[9][10][11][12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Hydrogen Chloride in Ethanol: This is a corrosive and flammable solution.[13] Handle with appropriate PPE in a well-ventilated fume hood. Keep away from ignition sources.
-
Ethanol and Diethyl Ether: These are flammable solvents. Ensure all operations are performed in a well-ventilated area, away from open flames and sparks. Use spark-proof equipment where necessary.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of high-purity ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. The diastereomeric resolution method described is a classic, reliable, and cost-effective approach for obtaining enantiomerically pure materials. The detailed step-by-step procedure, coupled with the rationale behind the synthetic strategy and the necessary analytical controls, offers a robust framework for researchers and process chemists. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.
References
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The-Scientist-s-Guide-to-Ligand-Selection-in-Transition-Metal-Catalysis.md
A Senior Application Scientist’s Guide to Ligand Selection and Protocol Design in Transition Metal Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ligand as the Catalyst's Architect
In the intricate world of transition metal catalysis, the metallic center often receives the spotlight. However, the true architect of catalytic performance—the entity that dictates reactivity, selectivity, and efficiency—is the ligand. Ligands are far more than passive spectators; they are dynamic participants that sculpt the electronic and steric environment of the metal center, thereby governing the outcome of the catalytic cycle.[1][2] The judicious selection of a ligand can transform a sluggish, unselective process into a high-yielding, stereospecific transformation, a principle that is the bedrock of modern synthetic chemistry and drug development.[3][4]
This guide moves beyond a mere catalog of ligands and reactions. As a senior application scientist, my objective is to provide you with the foundational principles and field-tested protocols necessary to make informed decisions in your own research. We will delve into the causality behind experimental choices, demystify the parameters that govern ligand behavior, and provide robust, step-by-step procedures for key catalytic transformations.
Chapter 1: Decoding Ligand Effects: The Pillars of Catalyst Tuning
The power of a ligand lies in its ability to modulate the properties of the metal center to which it is bound. This modulation is primarily achieved through a combination of electronic and steric effects. Understanding these two pillars is non-negotiable for rational catalyst design.
Electronic Effects: The Tolman Electronic Parameter (TEP)
The electron-donating or -withdrawing nature of a ligand directly influences the electron density at the metal center. This, in turn, affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] The Tolman Electronic Parameter (TEP) provides a quantitative measure of a ligand's net electronic effect.[5] It is experimentally determined by measuring the frequency of the A₁ symmetric CO stretching vibration in a model nickel complex, [LNi(CO)₃], using infrared spectroscopy.[6]
-
Strongly Electron-Donating Ligands (e.g., trialkylphosphines like P(t-Bu)₃) increase electron density on the metal. This enhanced back-bonding to the CO ligands weakens the C-O bonds, resulting in a lower TEP value (e.g., 2056 cm⁻¹).[5] Such ligands are known to promote oxidative addition.[1]
-
Electron-Withdrawing Ligands (e.g., PF₃) decrease the metal's electron density, strengthening the C-O bonds and leading to a higher TEP value (e.g., 2110 cm⁻¹).[5]
While the TEP is a powerful tool, it's important to recognize its origins in a specific model system. More recent studies have proposed direct computational measures of metal-ligand bond strength to complement the TEP.[7]
Steric Effects: The Tolman Cone Angle (θ)
Steric bulk is arguably the most intuitive ligand parameter. Introduced by Chadwick A. Tolman, the cone angle (θ) quantifies the physical space a ligand occupies around the metal center.[8][9] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms.[10]
-
Large Cone Angles (e.g., P(t-Bu)₃, θ = 182°) indicate significant steric hindrance.[9] This bulk can be advantageous, as it often promotes reductive elimination and can stabilize low-coordinate, highly reactive species that are crucial for catalysis.[9][11]
-
Small Cone Angles (e.g., PMe₃, θ = 118°) suggest less congestion, which may be necessary to allow substrates to access the metal center.[9]
The interplay between steric and electronic effects is what allows for the fine-tuning of a catalyst's performance.[11] For instance, in many cross-coupling reactions, bulky, electron-rich phosphine ligands have become the gold standard because they accelerate both oxidative addition (an electronic effect) and reductive elimination (a steric effect).[1][12]
The Chelate Effect: Denticity and Bite Angle
When a single ligand binds to a metal center through two or more donor atoms, it is called a chelating or polydentate ligand. This arrangement confers significant thermodynamic stability—the "chelate effect"—and introduces critical geometric constraints. For bidentate ligands, such as the diphosphines widely used in catalysis, the bite angle is a crucial parameter.[13]
The bite angle is the P-M-P angle formed by the two phosphorus atoms and the metal center.[13][14] This angle is largely dictated by the ligand's backbone and can profoundly influence selectivity in reactions like hydroformylation and cross-coupling.[14][15][16]
-
Wide Bite Angles (e.g., >120°) can favor specific geometric arrangements of other ligands around the metal, which can direct the regioselectivity of a reaction.[16]
-
Narrow Bite Angles (e.g., ~90°) will enforce a different coordination geometry, potentially leading to a different product distribution.[13][16]
The concept of a "natural bite angle," determined through computational modeling, helps predict the preferred coordination geometry of a given diphosphine ligand.[17]
Directing Stereochemistry: Chiral Ligands in Asymmetric Catalysis
In the synthesis of pharmaceuticals and other bioactive molecules, controlling stereochemistry is paramount. Asymmetric catalysis achieves this by using a chiral catalyst to create a chiral environment, preferentially forming one enantiomer of the product over the other.[3][18] The source of this chirality is almost always the ligand.[4][18]
Privileged chiral ligands, such as BINAP (a C₂-symmetric diphosphine) and Salen derivatives, coordinate to a metal, and the resulting complex directs the approach of the substrate, leading to a highly enantioselective transformation.[3][19] The design of these ligands is a sophisticated field, balancing steric and electronic factors to create a well-defined chiral pocket around the metal's active site.[4][18]
Chapter 2: The Modern Ligand Toolkit: A Comparative Overview
The arsenal of ligands available to the modern chemist is vast. Here, we focus on two of the most influential classes in contemporary cross-coupling catalysis: dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs).
Dialkylbiaryl Phosphines (Buchwald Ligands)
First reported by Stephen L. Buchwald in 1998, dialkylbiaryl phosphines have revolutionized palladium-catalyzed cross-coupling.[12] These ligands are characterized by a bulky, electron-donating dialkylphosphino group (e.g., di-tert-butylphosphino or dicyclohexylphosphino) attached to a biaryl backbone.[12]
Causality of Performance: Their success stems from a masterful combination of properties:
-
High Electron Density: The alkyl groups make the phosphorus a strong σ-donor, which facilitates the oxidative addition of challenging substrates like aryl chlorides.[1]
-
Extreme Steric Bulk: The large substituents promote the crucial reductive elimination step and help maintain a monoligated, highly active L-Pd(0) species in the catalytic cycle.[20]
N-Heterocyclic Carbenes (NHCs)
Isolated in their free form by Arduengo in 1991, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphines.[21][22] They are typically stronger σ-donors than even the most electron-rich phosphines, forming very strong bonds to the metal center.[22][23][24]
Causality of Performance:
-
Strong σ-Donation: This property makes NHC-metal complexes exceptionally active and robust, often enabling difficult C-H activation reactions.[22]
-
Tunable Sterics: Like phosphines, the steric profile of NHCs can be easily modified by changing the substituents on the nitrogen atoms (the "wingtips"), allowing for fine-tuning of the catalyst.[22]
Data-Driven Comparison of Ligand Classes
The following table summarizes key parameters for representative ligands, providing a quantitative basis for selection.
| Ligand Class | Representative Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Key Features & Applications |
| Monodentate Phosphine | PPh₃ (Triphenylphosphine) | 145° | 2068.9 | General purpose, foundational ligand for many cross-coupling reactions.[2] |
| Monodentate Phosphine | P(t-Bu)₃ (Tri-tert-butylphosphine) | 182° | 2056.1 | Very bulky and electron-rich; excellent for challenging oxidative additions.[2][5][9] |
| Bidentate Phosphine | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | ~104° (Natural Bite Angle) | N/A | Bidentate, robust; widely used in Buchwald-Hartwig and Suzuki couplings.[25] |
| Dialkylbiaryl Phosphine | XPhos | ~256° (Calculated) | N/A | Extremely bulky and active for C-N and C-C couplings, especially with aryl chlorides and sulfonates.[26] |
| N-Heterocyclic Carbene | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Varies (%Vbur ≈ 37) | ~2050 | Strong σ-donor, thermally robust; used in metathesis and C-H activation.[22][24] |
Note: Cone angles and TEP for some complex ligands are not defined by the classical methods and are often evaluated using computational metrics like percent buried volume (%Vbur).[27]
Chapter 3: From Concept to Crucible: Protocols and Workflows
A theoretical understanding of ligands must be paired with rigorous experimental practice. This chapter provides a logical workflow for catalyst development and detailed protocols for a benchmark cross-coupling reaction.
A Workflow for Catalyst System Development
Rational catalyst development follows a logical progression from initial screening to final optimization. The goal is to efficiently identify the optimal combination of ligand, metal precursor, base, and solvent for a given transformation.
Caption: A logical workflow for the development of a transition metal-catalyzed reaction.
Application Focus: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[28][29] Its mechanism provides a perfect illustration of the fundamental steps in a cross-coupling cycle.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[28][29][30][31]
Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a reliable starting point for the coupling of a generic aryl bromide with an arylboronic acid, employing a common palladium catalyst. It is designed to be self-validating by including standard practices for ensuring an inert atmosphere, which is critical for catalyst longevity.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry the reaction flask under high vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). This step is critical to remove atmospheric oxygen and moisture, which can deactivate the palladium catalyst.
-
Reagent Addition: To the cooled flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), the chosen base (2.0 mmol), and the palladium catalyst (0.02 mmol). Briefly evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.[32]
-
Solvent Addition: Degas the solvent mixture by bubbling inert gas through it for 15-20 minutes. Using a syringe, add the degassed solvent (5 mL) to the reaction flask.[29]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C).[29][33] Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[30]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).[29][34]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[29][30] Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.[34]
Chapter 4: Advanced Considerations: Precatalysts and Deactivation
For robust and reproducible catalysis, it is essential to understand how the active catalyst is formed and the pathways by which it can decompose.
The Role of Precatalysts
Many "catalysts" used in the lab are actually precatalysts —stable, often air-tolerant, Pd(II) complexes that must be reduced in situ to the active Pd(0) species.[35][36] This design has practical advantages, as Pd(0) complexes can be sensitive to air and moisture.[37]
Well-known precatalyst families include:
-
Buchwald Palladacycles: These are highly efficient and activate rapidly under reaction conditions to generate the desired monoligated Pd(0) species.[20][35]
-
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Complexes: These NHC-bearing precatalysts offer excellent stability and are particularly useful for challenging couplings.[28][36]
-
Allyl-based Complexes: These systems provide another reliable route to the active Pd(0) catalyst.[36][38]
The activation of these precatalysts is a complex process that can be influenced by the base, solvent, and even the substrates themselves.[35][38] Understanding that this initial activation step is crucial can help troubleshoot reactions that fail to initiate.[35]
Common Catalyst Deactivation Pathways
Even with an optimal ligand, a catalyst can lose activity over time. Common deactivation pathways include:
-
Oxidation of Ligands: Phosphine ligands can be oxidized by trace oxygen, rendering them ineffective.[32] This underscores the importance of maintaining a rigorously inert atmosphere.
-
Formation of Palladium Black: Aggregation of the Pd(0) species can lead to the formation of inactive palladium black. Bulky ligands help prevent this by stabilizing the monomeric palladium complexes.
-
β-Hydride Elimination: In certain cases, an unproductive side reaction can compete with reductive elimination, leading to byproducts and catalyst decomposition.[25]
A logical approach to troubleshooting a failed reaction involves systematically investigating these possibilities: Was the system truly anaerobic? Is the ligand stable under the reaction conditions? Could an alternative ligand with different steric properties inhibit a known side reaction?
Conclusion
The ligand is the primary tool through which a chemist can exert control over a transition metal-catalyzed reaction. By mastering the fundamental principles of electronic and steric effects, and by understanding the properties of key ligand classes, researchers can move from trial-and-error screening to rational catalyst design. The protocols and workflows provided herein serve as a validated starting point for this journey. Ultimately, a deep understanding of the ligand's role empowers the scientist to not only optimize existing transformations but also to innovate and develop the catalytic systems of the future.
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- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
- Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter. Wiley Online Library.
- Bite angle effects in diphosphine metal catalysts: steric or electronic?. RSC Publishing.
- Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv.
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- Smart N-Heterocyclic Carbene Ligands in Catalysis.
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- Suzuki Coupling. Organic Chemistry Portal.
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- Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Prec
- Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. Organometallics.
- Dialkylbiaryl phosphine ligands. Wikipedia.
- Computational assessment on the Tolman cone angles for P-ligands. RSC Publishing.
- Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species.
- Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation.
- N-Heterocyclic Carbene (NHC)
- Ligand cone angle. Grokipedia.
- N-Heterocyclic Carbenes. Macmillan Group.
- Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube.
- Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. Chemical Reviews.
- Phosphine Ligands. TCI Chemicals.
- The three main pathways of precatalyst activation proposed for....
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- Phosphine Ligand Applic
- Phosphine Ligands. Sigma-Aldrich.
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- What is the proper way to set up a suzuki coupling?. Reddit.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Welcome to the technical support center for the synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural steps, offering field-proven insights to ensure robust and reproducible outcomes.
Introduction
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a crucial chiral building block in medicinal chemistry. Its constrained cyclohexane backbone and defined stereochemistry make it an invaluable component in the design of peptidomimetics, enzyme inhibitors, and other pharmacologically active agents. Achieving high yield and diastereomeric purity of the desired (1R,2R) isomer is paramount for its successful application. This guide addresses the most common challenges encountered during its synthesis.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.
Question 1: My overall yield is consistently low. What are the most common bottlenecks in the synthesis?
Answer: Low overall yield can typically be traced to one of three key areas: the synthesis of the precursor, the efficiency of the amination step, or losses during purification and isolation.
-
Inefficient Precursor Synthesis: The most common precursor is ethyl 2-oxocyclohexanecarboxylate.[1][2] Its synthesis via the acylation of cyclohexanone with diethyl carbonate using a strong base like sodium hydride (NaH) is a critical step.[3][4] Low yields here are often due to:
-
Moisture: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and all solvents (like THF) are anhydrous. Moisture will quench the NaH and prevent the formation of the necessary cyclohexanone enolate.
-
Reagent Quality: Use fresh, high-quality NaH (typically a 60% dispersion in mineral oil) and freshly distilled cyclohexanone and diethyl carbonate.
-
Insufficient Reaction Time: The initial reaction to form the sodium salt of diethyl carbonate and the subsequent reaction with cyclohexanone enolate require sufficient time at reflux to go to completion.[4] Rushing these steps will result in unreacted starting materials.
-
-
Suboptimal Amination/Rearrangement: The conversion of the keto-ester to the amino-ester is the most challenging step. Whether you are using reductive amination, a Hofmann rearrangement, or a Curtius rearrangement, each has potential pitfalls.
-
Reductive Amination: Incomplete imine formation before reduction, or the wrong choice of reducing agent, can lead to side products like the corresponding alcohol. Sodium cyanoborohydride is often preferred as it selectively reduces the iminium ion over the ketone.[5]
-
Hofmann/Curtius Rearrangements: These methods require the synthesis of a carboxylic acid derivative (an amide for Hofmann, an acyl azide for Curtius).[6][7] Incomplete conversion to these intermediates or harsh reaction conditions during the rearrangement can degrade the product. The key advantage of these rearrangements is the retention of configuration at the migrating carbon.[8][9]
-
-
Difficult Purification: The final product is a polar amino ester. It can be challenging to separate from reaction byproducts and starting materials. Losses can occur during aqueous workups (if the product has some water solubility) or column chromatography.
Question 2: I'm struggling with poor diastereoselectivity. How can I increase the proportion of the desired (1R,2R) isomer?
Answer: Achieving high diastereoselectivity is the central challenge. The relative orientation of the amino and ester groups (cis or trans) is determined during the amination step. The (1R,2R) isomer is a trans product.
-
For Reductive Amination of Ethyl 2-oxocyclohexanecarboxylate:
-
Thermodynamic vs. Kinetic Control: The trans isomer is generally the thermodynamically more stable product, as it places both bulky substituents in equatorial positions. Allowing the reaction to equilibrate before reduction can favor the trans product.
-
Choice of Reducing Agent: Bulky reducing agents can enhance diastereoselectivity by preferentially attacking from the less sterically hindered face of the iminium ion intermediate.
-
Catalytic Hydrogenation: Using a heterogeneous catalyst (like PtO₂ or Pd/C) for hydrogenation of an intermediate enamine or oxime can provide high trans selectivity. The catalyst surface often directs the approach of hydrogen.
-
-
Using a Chiral Resolution Approach: This is often the most reliable method for obtaining a single, pure enantiomer.
-
Synthesize the Racemic Mixture: First, synthesize the racemic trans-2-aminocyclohexane-1-carboxylic acid.
-
Form Diastereomeric Salts: React the racemic amino acid with a chiral resolving agent, such as a chiral carboxylic acid or a chiral amine, to form diastereomeric salts.[10][11] These salts have different physical properties (e.g., solubility) and can be separated.
-
Separation and Liberation: The less soluble diastereomeric salt can be isolated by fractional crystallization. Subsequent treatment with acid or base will liberate the desired enantiomer of the amino acid.[11] This can then be re-esterified to yield the target product.
-
Diagram: Troubleshooting Low Diastereoselectivity
The following diagram outlines a decision-making workflow for addressing poor diastereoselectivity.
Caption: Troubleshooting workflow for low (1R,2R) diastereoselectivity.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for synthesizing the ethyl 2-oxocyclohexanecarboxylate precursor?
A: The Claisen condensation of cyclohexanone with diethyl carbonate is a standard and effective method.[12] A robust protocol involves the use of sodium hydride (NaH) as a base in an anhydrous solvent like tetrahydrofuran (THF). The yield for this step is typically high, around 80%.[3][4]
Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexanecarboxylate [3][4]
-
Setup: Equip a dry 1000 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Charge the flask with diethyl carbonate (1.2 mol) and 150 mL of anhydrous THF.
-
Base Addition: Under stirring, carefully add sodium hydride (60% dispersion in oil, 1.6 mol) to the mixture.
-
Initial Reflux: Heat the mixture to reflux for 1 hour.
-
Cyclohexanone Addition: Prepare a solution of cyclohexanone (0.48 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the refluxing mixture over approximately 30 minutes.
-
Final Reflux: Continue to reflux the mixture for an additional 1.5 hours after the addition is complete.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by neutralizing with 3N hydrochloric acid. Transfer the mixture to a separatory funnel, pour it into brine, and extract with dichloromethane (3 x 75 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a brown oil (typical yield ~80%). This crude product is often pure enough for the next step.
Q: What are the key differences between using a Hofmann and a Curtius rearrangement for this synthesis?
A: Both reactions are excellent for converting a carboxylic acid derivative into a primary amine with one fewer carbon atom, and both proceed with retention of stereochemistry, which is critical for this synthesis.[6][8] The primary difference lies in the starting material and reagents.
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | A primary amide (R-CONH₂) | An acyl azide (R-CON₃) |
| Key Reagents | Bromine (Br₂) and a strong base (e.g., NaOH)[13] | Often involves converting a carboxylic acid to an acyl chloride, then reacting with sodium azide (NaN₃).[7][9] |
| Intermediate | N-bromoamide, leading to an isocyanate | Acyl azide, leading to an isocyanate |
| Pros | Reagents are common and relatively inexpensive. | Milder conditions can sometimes be used. The acyl azide can be formed using various methods.[14] |
| Cons | Can suffer from side reactions like over-bromination.[6] | Acyl azides can be explosive and must be handled with care.[7] |
Q: Can I use an enzymatic method to achieve the desired stereochemistry?
A: Yes, chemoenzymatic methods are a powerful alternative. Enzymatic kinetic resolution can be used to selectively resolve a racemic mixture. For instance, a lipase could be used to selectively acylate one enantiomer of a racemic amino alcohol precursor, or a protease could selectively hydrolyze one enantiomer of a racemic N-acetyl amino acid, allowing for the easy separation of the desired enantiomer. While specific protocols for this exact molecule may need development, the principle is well-established for chiral separations.[15]
References
-
Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]
-
Grokipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2022). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules. Retrieved from [Link]
-
Chemist Wizards. (n.d.). Hoffmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
Puranik, V. G., et al. (2014). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminocyclohexanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- US Patent 5,677,469. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
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- 1. guidechem.com [guidechem.com]
- 2. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
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- 11. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 14. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Welcome to the technical support center for the purification of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral building block and need to separate the desired (1R,2R) cis-isomer from its other diastereomers, primarily the (1R,2S) trans-isomer.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges in the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary diastereomeric impurities I should expect?
When synthesizing ethyl 2-aminocyclohexane-1-carboxylate, a mixture of four possible stereoisomers can be formed. The primary challenge is separating the desired cis-(1R,2R) isomer from the trans-(1R,2S) diastereomer and their respective enantiomers. The relative ratio of these isomers depends heavily on the synthetic route, with methods like reductive amination of a ketoester often producing a mixture.
Q2: What are the main industrial methods for purifying the (1R,2R) isomer?
There are two principal methods for separating these diastereomers on a preparative scale:
-
Diastereomeric Salt Resolution: This classical method involves reacting the amine mixture with a chiral acid. This forms a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]
-
Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) use a chiral stationary phase (CSP) to directly separate all stereoisomers.[4][5][6] While highly effective, this is often more expensive and complex to scale up compared to crystallization.
Q3: How do I choose between diastereomeric salt resolution and chiral chromatography?
The choice depends on scale, cost, available equipment, and the required purity.
-
Diastereomeric Salt Resolution is often preferred for large-scale, industrial production due to its cost-effectiveness and scalability.[7][8] It is an excellent choice if a suitable resolving agent and solvent system can be identified to provide good separation.
-
Chiral Chromatography is ideal for analytical purposes, smaller-scale preparations, or when crystallization methods fail to provide adequate separation.[6] It offers high resolution but can be resource-intensive for large quantities.
Troubleshooting Guide: Diastereomeric Salt Resolution
Diastereomeric salt resolution is a powerful but often empirical process. Success hinges on finding the right combination of resolving agent and solvent to maximize the solubility difference between the diastereomeric salts.[1][9]
Q4: I'm not getting any crystals to form after adding the resolving agent. What's wrong?
This is a common issue and can be traced back to several factors, primarily related to supersaturation and solvent choice.
Causality: Crystal formation requires a supersaturated solution where the desired diastereomeric salt is less soluble than the undesired one. If the solution is too dilute or the solvent is too good at solvating both salts, nothing will crystallize.
Troubleshooting Steps:
-
Increase Concentration: Carefully remove the solvent in vacuo to create a more concentrated solution. Be cautious not to remove too much solvent, which could cause both diastereomers to precipitate out ("oiling out").
-
Change the Solvent System: The solvent is a critical parameter.[8] If you are using a single solvent (e.g., ethanol), try introducing an anti-solvent. For example, slowly add a non-polar solvent like heptane or toluene to the solution in ethanol until turbidity persists. This reduces the overall solubility of the salts.
-
Cooling Protocol: Ensure you are cooling the solution slowly. Crash-cooling can lead to the formation of an oil or amorphous solid instead of well-defined crystals. A slow, controlled cooling ramp (e.g., 5°C per hour) is often more effective.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single, tiny crystal (a "seed") to the supersaturated solution to initiate crystallization.
Q5: The diastereomeric excess (d.e.) of my product is low after one crystallization. How can I improve it?
A low d.e. indicates that the solubility difference between the two diastereomeric salts in your chosen system is not large enough, causing the undesired salt to co-precipitate.
Causality: The thermodynamic stability and crystal lattice energy of the salts dictate their solubility. A suboptimal resolving agent or solvent will not effectively discriminate between the two diastereomers.
Troubleshooting Steps:
-
Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the isolated salt.[2] Each step will enrich the less-soluble diastereomer, increasing the d.e.
-
Screen Different Resolving Agents: The interaction between your amine and the chiral acid is highly specific. An agent that works for one compound may not work for another. It is crucial to screen a variety of chiral acids.[1][8]
| Resolving Agent | Acidity (pKa) | Key Advantages |
| L-Tartaric Acid | pKa1 ≈ 2.98 | Inexpensive, readily available, well-documented.[1][11] |
| (S)-Mandelic Acid | pKa ≈ 3.41 | Often provides high d.e. in a single step.[1] |
| (1S)-(+)-10-Camphorsulfonic Acid | pKa ≈ -1.5 | Strong acid, effective for less basic amines.[1][7] |
-
Optimize the Solvent: Experiment with different solvent mixtures. Sometimes a ternary system (e.g., ethanol/water/heptane) can fine-tune the solubility properties better than a binary one.[8]
Q6: My unwanted trans-isomer is the one crystallizing out. What should I do?
This is not a failure but an opportunity. You have successfully identified a system that separates the diastereomers.
Solution:
-
Isolate the Desired Isomer from the Mother Liquor: Filter off the unwanted crystallized salt. The filtrate (mother liquor) is now enriched in the desired diastereomer.
-
Process the Mother Liquor:
-
Evaporate the solvent from the mother liquor.
-
Liberate the free amine from the enriched salt mixture by treating it with a base (e.g., NaOH solution).[1][12]
-
Extract the amine into an organic solvent.
-
You can now attempt a crystallization with a different chiral resolving agent that might preferentially crystallize your desired isomer, or use the enriched material for chromatographic polishing.
-
Q7: The unwanted diastereomer is epimerizing in the mother liquor. Can I use this to my advantage?
Yes, this is the basis of a highly efficient process known as Dynamic Kinetic Resolution (DKR) .
Causality: The stereocenter at the C1 position (bearing the ester) can be susceptible to epimerization under certain conditions (e.g., presence of a base), converting the undesired (1R,2S) isomer into the desired (1R,2R) isomer in situ.[13][14]
Strategy (Resolution-Racemization-Recycle):
-
Resolve: Perform the initial crystallization to remove a portion of the desired diastereomeric salt.
-
Racemize/Epimerize: Treat the mother liquor, which is enriched in the undesired diastereomer, under conditions that promote epimerization at the C1 position. This may involve adding a base and heating.[13][15] This re-establishes an equilibrium between the cis and trans isomers.
-
Recycle: Reintroduce the epimerized mixture back into the resolution process. This allows for a theoretical yield far exceeding the 50% limit of a classical resolution.[8][16]
Troubleshooting Guide: Chiral Chromatography
Q8: I am seeing poor peak resolution in my chiral HPLC analysis. What parameters should I adjust?
Poor resolution means the chiral stationary phase (CSP) is not discriminating effectively between your stereoisomers under the current conditions.
Causality: Chiral recognition on a CSP depends on a combination of interactions like hydrogen bonding, π-π stacking, and steric hindrance.[5] The mobile phase composition, flow rate, and temperature all affect the kinetics and thermodynamics of these interactions.
Troubleshooting Steps:
-
Change the Mobile Phase: This is the most impactful parameter.
-
Normal Phase: If using a hexane/isopropanol system, try small amounts of additives. For a basic amine like yours, adding a small percentage (0.1-0.2%) of a basic modifier like diethylamine (DEA) or a competing alcohol like ethanol can dramatically improve peak shape and resolution.
-
Reverse Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer.
-
-
Lower the Flow Rate: Reducing the flow rate increases the interaction time between the analytes and the CSP, which can improve resolution, although it will lengthen the run time.
-
Decrease the Temperature: Running the column at a lower temperature (e.g., 15-25°C) can enhance the enthalpic differences in the analyte-CSP interactions, often leading to better separation.
-
Try a Different CSP: If optimization fails, your molecule may not be suitable for the chosen CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point for screening.[4][17]
Protocols and Analytical Methods
Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening
-
Dissolution: Dissolve 1.0 equivalent of the diastereomeric amine mixture in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle warming.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving acid (e.g., L-tartaric acid) in the same solvent. Add this solution dropwise to the amine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight. If no crystals form, proceed with troubleshooting steps (Q4).
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the crystalline salt in water and add a 10% NaOH solution until the pH is >11.[1]
-
Extraction: Extract the liberated amine with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Determine the diastereomeric ratio of the purified amine using chiral HPLC or NMR spectroscopy with a chiral solvating agent.[18][19]
Q9: How can I reliably determine the diastereomeric ratio of my samples?
Accurate analysis is critical to guide your purification strategy.
-
Chiral HPLC/SFC: This is the gold standard. A well-developed method on a chiral column can baseline-separate all four stereoisomers, allowing for precise quantification.
-
NMR Spectroscopy:
-
Standard ¹H or ¹³C NMR: Diastereomers have different chemical and physical properties and will often show distinct signals in a standard NMR spectrum, allowing for quantification by integration.[18]
-
Chiral Derivatizing Agents (CDAs): Reacting your amine mixture with a chiral agent like Mosher's acid chloride converts the enantiomers into diastereomers, which can then be distinguished by NMR.[19] This is particularly useful for determining enantiomeric excess (e.e.).
-
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (NIH). [Link]
-
Resolution of Enantiomers. Chiralpedia. [Link]
-
Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. National Institutes of Health (NIH). [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. PubMed. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
How to separate two diastereomeric amines? Chemistry Stack Exchange. [Link]
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid. Semantic Scholar. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. [Link]
-
Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Chemistry Portal. [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent Office. [Link]
-
Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). [Link]
-
Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. PubMed. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. [Link]
-
A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. [Link]
-
6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
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- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pharmtech.com [pharmtech.com]
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- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrj.org [chemrj.org]
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- 13. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 18. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
troubleshooting side reactions in ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges and side reactions encountered during this critical synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve optimal results with high purity and yield.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations of the underlying causes and actionable protocols to mitigate them.
Issue 1: Epimerization at C1 or C2, Leading to Diastereomeric Impurities
Question: My final product shows significant diastereomeric impurities, specifically the (1S,2R), (1R,2S), or (1S,2S) isomers. What is causing this loss of stereochemical integrity, and how can I prevent it?
Answer:
Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a common challenge in the synthesis of substituted cyclohexanes.[1] In the context of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate synthesis, this can occur at either the C1 (carboxyl-bearing) or C2 (amino-bearing) position, leading to a mixture of diastereomers that can be difficult to separate.
Root Cause Analysis:
The primary driver for epimerization is the formation of an enolate or enol intermediate under basic or acidic conditions, which temporarily removes the stereocenter.
-
At C1 (α- to the ester): The proton at C1 is acidic and can be abstracted by a base to form an enolate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the (1R,2R) and (1S,2R) epimers. This is particularly problematic during steps involving strong bases, such as certain coupling reactions or deprotonations.[2]
-
At C2 (α- to the amino group): While less common post-reduction, if any residual imine functionality remains or is transiently formed, the adjacent C-H bond can be labile under certain pH conditions.
Mitigation Strategies & Protocols:
To maintain stereochemical purity, it is crucial to carefully control the reaction conditions, particularly pH and temperature.
| Parameter | Recommended Condition | Rationale |
| pH Control | Maintain neutral or mildly acidic conditions where possible. | Avoids the formation of enolates which are precursors to epimerization. |
| Base Selection | Use non-nucleophilic, sterically hindered bases (e.g., DBU, Proton-Sponge) if a base is necessary. | Minimizes the abstraction of the α-proton at C1. |
| Temperature | Conduct reactions at the lowest effective temperature. | Reduces the rate of epimerization, which is often a thermodynamically controlled process. |
| Reagent Addition | Add strong bases or acids slowly and at low temperatures. | Prevents localized areas of high concentration that can promote side reactions. |
Experimental Protocol: pH-Controlled Work-up
-
Upon completion of the reaction step, cool the reaction mixture to 0-5 °C.
-
Slowly quench the reaction by adding a buffered aqueous solution (e.g., saturated ammonium chloride) or a dilute acid (e.g., 1M citric acid) until the pH of the aqueous layer is between 6 and 7.
-
Extract the product promptly into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature (<40 °C).
Issue 2: Formation of Over-Alkylated or Dimeric Byproducts
Question: I am observing significant amounts of a byproduct with a mass corresponding to a secondary amine or a dimer of my starting material. What is causing this and how can I suppress it?
Answer:
The formation of over-alkylated (secondary amine) or dimeric byproducts is a frequent issue in reductive amination procedures, a common route to synthesize the target molecule from a keto-ester precursor.[3]
Root Cause Analysis:
This side reaction occurs when the newly formed primary amine product is more nucleophilic than the ammonia or amine source used in the reaction. This allows it to compete for reaction with the starting carbonyl compound, leading to the formation of a secondary amine.
Logical Flow of Over-Alkylation
Caption: Formation of secondary amine byproduct.
Mitigation Strategies & Protocols:
The key to preventing over-alkylation is to manipulate the reaction conditions to favor the formation of the primary amine.
| Parameter | Recommended Condition | Rationale |
| Ammonia Concentration | Use a large excess of ammonia (or ammonium salt). | Le Châtelier's principle drives the equilibrium towards the formation of the primary imine.[3] |
| Reaction Temperature | Maintain a low to moderate temperature. | Higher temperatures can favor the formation of the more substituted, thermodynamically stable secondary amine. |
| Reducing Agent | Use a mild and selective reducing agent. | Sodium triacetoxyborohydride (STAB) is often preferred as it is less reactive towards the carbonyl starting material and selectively reduces the imine as it is formed.[4][5] |
Experimental Protocol: Reductive Amination with High Primary Amine Selectivity
-
Dissolve the ethyl 2-oxocyclohexane-1-carboxylate in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a large excess (5-10 equivalents) of ammonium acetate or another ammonia source.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise over 30 minutes, maintaining the temperature below 25 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform a careful aqueous work-up as described in the epimerization section.
Issue 3: Incomplete Boc-Protection or Unwanted Deprotection
Question: During the N-Boc protection step, I am seeing incomplete conversion, or in a subsequent step, I am unintentionally cleaving the Boc group. How can I optimize the protection and ensure its stability?
Answer:
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many conditions and its relatively straightforward removal under acidic conditions.[6] However, issues with its introduction and premature removal can arise.
Root Cause Analysis:
-
Incomplete Protection: This can be due to several factors:
-
Insufficiently reactive Boc-anhydride (Boc₂O).
-
Steric hindrance around the amino group.
-
Inappropriate base or solvent conditions.[7]
-
-
Unwanted Deprotection: The Boc group is labile to strong acids.[8][9] Accidental exposure to acidic conditions during work-up or chromatography can lead to its removal. The t-butyl cation generated during deprotection can also lead to side reactions.[9][10]
Troubleshooting Boc-Protection/Deprotection
Caption: Key troubleshooting points for Boc protection.
Mitigation Strategies & Protocols:
For Protection:
| Parameter | Recommended Condition | Rationale |
| Reagents | Use fresh Boc₂O. Add 1.1-1.5 equivalents. | Ensures high reactivity and drives the reaction to completion. |
| Base | Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). | Facilitates the reaction without competing with the amine nucleophile.[7] |
| Solvent | Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally effective. | Solubilizes reactants and facilitates the reaction. |
For Stability:
-
Work-up: Ensure all acidic reagents are thoroughly quenched and neutralized before work-up and concentration.
-
Chromatography: If silica gel chromatography is required, consider pre-treating the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.
Experimental Protocol: Robust N-Boc Protection
-
Dissolve the amine in DCM (or THF).
-
Add 1.5 equivalents of triethylamine and stir for 5 minutes.
-
Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in a small amount of the reaction solvent.
-
Stir at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with a dilute solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Frequently Asked Questions (FAQs)
Q1: My chiral resolution step using a chiral acid is giving low diastereomeric excess (d.e.). What can I do to improve the separation?
A1: Low d.e. in a classical resolution is often due to the solubilities of the two diastereomeric salts being too similar.[11] Try screening different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, or camphor sulfonic acid) and a variety of solvents. The choice of solvent can have a dramatic impact on the differential solubility of the diastereomeric salts.[12][13] Additionally, carefully controlling the crystallization temperature and cooling rate can improve the selectivity of the crystallization.
Q2: I am having difficulty with the initial formation of the ethyl 2-oxocyclohexane-1-carboxylate precursor from cyclohexanone. What are the recommended conditions?
A2: The acylation of cyclohexanone at the alpha position to form the β-keto ester is typically achieved via a Claisen condensation type reaction.[14] A common and effective method involves using a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) to generate the cyclohexanone enolate, which then reacts with an acylating agent like diethyl carbonate.[14] An alternative is to use ethyl chloroformate as the electrophile.[14]
Q3: Can I use catalytic hydrogenation for the reductive amination step?
A3: Yes, catalytic hydrogenation (e.g., H₂, Pd/C) is a viable method for reductive amination.[4] However, it can sometimes be less selective and may lead to over-reduction or other side reactions depending on the substrate. It is crucial to carefully control the hydrogen pressure, temperature, and catalyst loading. For laboratory-scale synthesis where functional group tolerance is important, chemical reducing agents like NaBH(OAc)₃ often provide better control and selectivity.[5]
Q4: Is it possible to racemize and recycle the unwanted diastereomer from the chiral resolution?
A4: Yes, developing a racemization protocol for the unwanted isomer is a key aspect of an efficient and economical synthesis. This typically involves treating the isolated, unwanted isomer with a strong base to epimerize the stereocenters, followed by re-subjecting the resulting racemic mixture to the resolution process.[12] The specific conditions for racemization will depend on the exact structure and will likely require some optimization.
References
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
PubMed. (2010). Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
PolyU Institutional Research Archive. (2010). Enantioselective synthesis of β-amino esters. Retrieved from [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
Scilit. (n.d.). General synthesis of enantiomerically pure β-amino acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
BYU ScholarsArchive. (n.d.). Synthesis of 2,4,5-Triaminocyclohexane Carboxylic Acid as a Novel 2-Deoxystreptamine Mimetic. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each o... | Study Prep. Retrieved from [Link]
-
Myers Chem 115. (n.d.). Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Google Patents. (n.d.). DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids.
-
Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved from [Link]
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
PubMed Central. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Retrieved from [Link]
-
AlQalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Retrieved from [Link]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Enzymatic Resolution of Ethyl 2-Aminocyclohexanecarboxylate
Welcome to the technical support center for the enzymatic resolution of ethyl 2-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this valuable chiral separation. Enantiomerically pure cyclic β-amino acids are crucial building blocks in synthetic organic chemistry, particularly for the development of pharmaceuticals. Enzymatic kinetic resolution, especially using lipases, offers a green and efficient method to obtain these valuable compounds.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the enzymatic resolution of ethyl 2-aminocyclohexanecarboxylate. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Low or No Enzyme Activity
Question: I've set up my reaction with ethyl 2-aminocyclohexanecarboxylate, the lipase, and the solvent, but I'm observing very low or no conversion. What could be the problem?
Answer: Low or no enzyme activity is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Incorrect pH: Lipases, like all enzymes, have an optimal pH range for activity.[3][4] For many lipases, this is often in the neutral to slightly alkaline range (pH 7-9).[4][5][6] If your reaction medium is too acidic or too basic, the enzyme's three-dimensional structure can be altered, leading to denaturation and loss of function.[3]
-
Solution: Ensure the pH of your reaction medium is within the optimal range for the specific lipase you are using. If you are using an aqueous-organic biphasic system, the pH of the aqueous buffer is critical. For reactions in organic solvents, the "pH memory" of the enzyme (the pH of the last aqueous solution it was in contact with) is important. You may need to prepare the enzyme by lyophilizing it from a buffer of the optimal pH.
-
-
Sub-optimal Temperature: Temperature significantly influences enzyme activity.[3][7][8] Generally, increasing the temperature increases the reaction rate up to an optimum point.[7][8] Beyond this temperature, the enzyme will begin to denature, leading to a rapid loss of activity.[7][8]
-
Solution: Consult the supplier's data sheet for the optimal temperature range of your lipase. Most lipase-catalyzed resolutions are carried out between 30-50°C. If you suspect temperature is an issue, run a small-scale experiment at a lower temperature (e.g., 30°C) to see if activity improves.
-
-
Enzyme Inhibition: The presence of inhibitors can significantly reduce or completely block enzyme activity.[9] Inhibitors can be present as impurities in your substrate or solvent.
-
Solution: Ensure the purity of your starting materials. If you suspect inhibition, try purifying your substrate and using a fresh, high-purity solvent.
-
-
Poor Substrate Solubility: Ethyl 2-aminocyclohexanecarboxylate may have limited solubility in some organic solvents, which can limit its availability to the enzyme.[10]
-
Solution: Consider using a co-solvent to improve solubility. For example, a mixture of a non-polar solvent like tert-butyl methyl ether (TBME) with a more polar solvent like tert-amyl alcohol has been shown to be effective.[10]
-
Low Enantioselectivity (Low e.e. Values)
Question: My reaction is proceeding, but the enantiomeric excess (e.e.) of both the unreacted substrate and the product is low. How can I improve the enantioselectivity?
Answer: Achieving high enantioselectivity is the primary goal of kinetic resolution. Several factors can influence the enzyme's ability to discriminate between the two enantiomers:
-
Sub-optimal Acylating Agent (for Acylation Reactions): In an acylation reaction, the choice of the acyl donor is critical. A bulky or electronically unsuitable acyl donor may not fit well into the enzyme's active site along with the substrate, leading to poor discrimination between enantiomers.
-
Inappropriate Solvent: The solvent can significantly impact an enzyme's conformation and, consequently, its enantioselectivity.[12] The solvent can strip essential water from the enzyme's surface, leading to a more rigid structure that may be less selective.[13]
-
Solution: Experiment with different organic solvents. Non-polar, hydrophobic solvents like hexane, toluene, or TBME often provide higher enantioselectivity for lipase-catalyzed reactions.[14]
-
-
Temperature Effects: While higher temperatures increase reaction rates, they can sometimes decrease enantioselectivity.[15] This is because at higher temperatures, the energy differences for the transition states of the two enantiomers become less significant.
-
Solution: Try running the reaction at a lower temperature. This may slow down the reaction, but it can often lead to a significant improvement in the enantiomeric excess.
-
-
Enzyme Choice: Not all lipases are created equal. Different lipases have different active site geometries and will exhibit varying levels of enantioselectivity towards a particular substrate.
-
Solution: Screen a panel of different lipases. Candida antarctica lipase B (CAL-B), often available as Novozym 435, is a robust and highly enantioselective enzyme for a wide range of substrates, including cyclic amino esters.[2][10] Other lipases to consider include those from Pseudomonas cepacia and Candida rugosa.[10][11]
-
Reaction Stalls at or Before 50% Conversion
Question: My reaction starts well, but it seems to stop or slow down dramatically as it approaches 50% conversion. What is causing this?
Answer: This is a classic observation in kinetic resolution and can be attributed to a few key factors:
-
Product Inhibition: The product of the enzymatic reaction can sometimes act as an inhibitor, binding to the enzyme's active site and preventing the substrate from binding.[9] As the product concentration increases, the reaction rate will decrease.
-
Solution: If product inhibition is suspected, one strategy is to perform the reaction in a biphasic system where the product is selectively extracted into one phase, keeping its concentration low in the phase containing the enzyme.
-
-
Substrate Inhibition: In some cases, high concentrations of the substrate itself can lead to a decrease in the reaction rate.[16][17][18] This can occur if the substrate binds to a secondary, non-productive site on the enzyme.[9][17]
-
Solution: Try running the reaction at a lower initial substrate concentration. While this may increase the overall reaction time, it can help to mitigate the effects of substrate inhibition.
-
-
Change in pH: In hydrolysis reactions, the formation of a carboxylic acid will lower the pH of the reaction medium. If the pH drops outside of the enzyme's optimal range, its activity will decrease.
-
Solution: For hydrolysis reactions, it is crucial to use a buffer to maintain a constant pH. Alternatively, a pH-stat can be used to automatically add a base to neutralize the acid as it is formed.
-
Difficulty with Product Separation and Purification
Question: I've completed the reaction, but I'm having trouble separating the unreacted ester from the product (the corresponding carboxylic acid or acylated amine). What are some effective methods?
Answer: Efficient separation of the product and the remaining substrate is essential for obtaining enantiomerically pure compounds.
-
For Hydrolysis Reactions:
-
Acid-Base Extraction: This is the most common and effective method. After the reaction, the unreacted ester can be extracted into an organic solvent (e.g., ethyl acetate, diethyl ether). The aqueous layer, containing the carboxylate salt of the product, can then be acidified (e.g., with 1 M HCl) to protonate the carboxylic acid, which can then be extracted into an organic solvent.[19]
-
-
For Acylation Reactions:
-
Column Chromatography: This is a standard technique for separating compounds with different polarities. The acylated product will have a different polarity than the unreacted amino ester, allowing for separation on a silica gel column.
-
-
Emulsion Formation: During extractions, the presence of the enzyme can sometimes lead to the formation of stable emulsions, making phase separation difficult.[20]
-
Solution: Adding a small amount of a saturated salt solution (brine) can help to break up emulsions.[20] Centrifugation can also be an effective method for separating the layers.
-
II. Frequently Asked Questions (FAQs)
Q1: Which enzyme is best for the resolution of ethyl 2-aminocyclohexanecarboxylate?
A1: While several lipases can be effective, Candida antarctica lipase B (CAL-B) is often the enzyme of choice for the resolution of cyclic amino esters due to its high activity and enantioselectivity.[2][10] It is commercially available in an immobilized form (e.g., Novozym 435), which offers advantages such as increased stability and ease of recovery and reuse.[21][22][23]
Q2: What is the ideal solvent for this reaction?
A2: The choice of solvent can have a significant impact on the reaction. For lipase-catalyzed reactions, non-polar, hydrophobic solvents such as tert-butyl methyl ether (TBME), toluene, or hexane are generally preferred as they can enhance enantioselectivity.[14] In some cases, a co-solvent may be necessary to improve substrate solubility.[10]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[24][25][26] These techniques allow you to determine both the conversion (the extent to which the reaction has proceeded) and the enantiomeric excess (e.e.) of the substrate and product.[24][25][26]
Q4: What is a good starting substrate-to-enzyme ratio?
A4: A good starting point is typically a 1:1 to 1:10 weight ratio of enzyme to substrate. However, the optimal ratio will depend on the specific activity of your enzyme preparation and the desired reaction time. It is always advisable to perform a small-scale optimization experiment to determine the most efficient enzyme loading for your specific conditions.
Q5: Can I reuse the enzyme?
A5: Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its reusability.[21][22][23][27] After the reaction, the enzyme can be easily recovered by filtration, washed with a suitable solvent to remove any residual substrate and product, and then reused in subsequent batches.[21] Immobilized enzymes often exhibit excellent stability and can be reused multiple times with minimal loss of activity.[21][22]
Q6: What is the theoretical maximum yield for a kinetic resolution?
A6: For a standard kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%.[28][29] This is because the enzyme selectively reacts with one enantiomer, leaving the other unreacted. To obtain the other enantiomer, the unreacted substrate must be isolated.
III. Experimental Protocols and Data
Typical Experimental Protocol for Enzymatic Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve racemic ethyl 2-aminocyclohexanecarboxylate (1 mmol) in a suitable buffer (e.g., 20 mL of 0.1 M phosphate buffer, pH 7.5).
-
Enzyme Addition: Add the lipase (e.g., 50-100 mg of immobilized Candida antarctica lipase B).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme.
-
Extraction: Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove the unreacted ester.
-
Product Isolation: Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the resulting amino acid product with an organic solvent.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched amino acid.
Data Presentation: Factors Influencing Enzymatic Resolution
| Parameter | Typical Range/Value | Rationale and Key Considerations |
| Enzyme | Candida antarctica lipase B (CAL-B) | High enantioselectivity for cyclic amino esters.[2][10] |
| Substrate Concentration | 10-100 mM | Higher concentrations may lead to substrate inhibition.[16][17] |
| Temperature | 30-50 °C | Balances reaction rate and enzyme stability/enantioselectivity.[7][15] |
| pH (for hydrolysis) | 7.0-8.5 | Optimal for many lipases; maintains enzyme structure and activity.[4][5] |
| Solvent (for acylation) | TBME, Toluene, Hexane | Non-polar solvents often enhance enantioselectivity.[14] |
| Acylating Agent | Vinyl acetate, Trifluoroethyl butanoate | Activated esters that are good acyl donors.[10][11] |
IV. Visualizations
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of ethyl 2-aminocyclohexanecarboxylate.
Key Optimization Parameters
Caption: Interrelated factors for optimizing the enzymatic resolution.
V. References
-
Kamal, A., et al. (2005). Application of lipases in kinetic resolution of racemates. Chirality, 17(1), 1-15. [Link]
-
GenScript. (n.d.). Terminology of Molecular Biology for substrate inhibition. Retrieved from [Link]
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Wikipedia. (2024). Enzyme inhibitor. Retrieved from [Link]
-
Tsai, S. W., & Dordick, J. S. (1996). Investigating pH and Cu (II) effects on lipase activity and enantioselectivity via kinetic and spectroscopic methods. Biotechnology and Bioengineering, 52(2), 296-302. [Link]
-
Overbeeke, P. L. A., et al. (1999). The Temperature Dependence of Enzymatic Kinetic Resolutions Reveals the Relative Contribution of Enthalpy and Entropy to Enzymatic Enantioselectivity. Biocatalysis and Biotransformation, 17(1), 47-65. [Link]
-
Biochemistry Basics. (2020, May 17). Substrate inhibition [Video]. YouTube. [Link]
-
Dai, Y., et al. (2018). CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability. Molecules, 23(11), 2947. [Link]
-
Prokop, Z., et al. (2017). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science, 8(5), 3584-3592. [Link]
-
Málnási-Csizmadia, A., et al. (2002). Enzyme Kinetics above Denaturation Temperature: A Temperature-Jump/Stopped-Flow Apparatus. Biophysical Journal, 83(4), 2247-2253. [Link]
-
Sharma, S., et al. (2014). Organic Solvent Tolerant Lipases and Applications. The Scientific World Journal, 2014, 625258. [Link]
-
Wang, Y., et al. (2015). Improved activity of lipase immobilized in microemulsion-based organogels for (R, S)-ketoprofen ester resolution: Long-term stability and reusability. Journal of Molecular Catalysis B: Enzymatic, 115, 98-105. [Link]
-
Kumar, A., et al. (2016). Lipase catalysis in organic solvents: advantages and applications. Biological Procedures Online, 18, 2. [Link]
-
Dou, Y., et al. (2022). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Catalysts, 12(11), 1339. [Link]
-
de Oliveira, A. L. B., et al. (2023). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega, 8(30), 26867-26885. [Link]
-
Al-Zuhair, S., et al. (2023). Optimization of immobilized urease enzyme on porous polymer for enhancing the stability, reusability and enzymatic kinetics using response surface methodology. Scientific Reports, 13(1), 1-14. [Link]
-
Zdarta, J., et al. (2018). Immobilization as a Strategy for Improving Enzyme Properties-Application to Oxidoreductases. Catalysts, 8(2), 71. [Link]
-
Gotor-Fernández, V., et al. (2011). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 7, 1074-1079. [Link]
-
Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 109(4), 143-148. [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]
-
Save My Exams. (n.d.). The Effect of Temperature on Enzyme Reactions. Retrieved from [Link]
-
Bora, L., & Kalita, M. C. (2007). Effects of pH and temperature on the activity and stability of lipase from a thermophilic Bacillus sp. LBN4. Journal of Microbiology, Biotechnology and Food Sciences, 2(4), 1146. [Link]
-
Pencreac'h, G., & Baratti, J. C. (2002). A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. Enzyme and Microbial Technology, 31(7), 975-981. [Link]
-
Vasić, K., et al. (2018). Lipase on carbon nanotubes – an active, selective, stable and easy-to-optimize nanobiocatalyst for kinetic resolutions. Reaction Chemistry & Engineering, 3(5), 728-737. [Link]
-
Gupta, P., et al. (2015). To Study the Effect of pH on Lipase. International Journal of Research and Review, 2(7), 415-418. [Link]
-
Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH.
-
Forró, E., & Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane-and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1129-1134. [Link]
-
Owczarek, A., et al. (2013). The effect of pH on determination of activation energies and the optimum temperatures of hydrolysis of olive oil by lipase from porcine pancreas. Journal of Thermal Analysis and Calorimetry, 113(1), 347-353. [Link]
-
Miller, S. J. (2019). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. CHIMIA International Journal for Chemistry, 73(10), 812-816. [Link]
-
Shahmohammadi, S., et al. (2020). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. [Image]. ResearchGate. [Link]
-
Szymańska, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(23), 7378. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
Wu, S. H., et al. (1990). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Biotechnology and Bioengineering, 35(2), 187-195. [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
ResearchGate. (2010). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. Retrieved from [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
-
Biology LibreTexts. (2022). 7.1.1: Factors Affecting Enzyme Activity. Retrieved from [Link]
-
Schmuck, C., & Wich, P. (2007). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 129(37), 11378-11384. [Link]
-
IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]
-
Wolf, C., et al. (2007). Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy. Organic & Biomolecular Chemistry, 5(19), 3121-3124. [Link]
-
Amanote Research. (n.d.). (PDF) Optimization and Characterization of Lipase Catalysed. Retrieved from [Link]
-
Szymańska, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(23), 7378. [Link]
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removing impurities from ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate preparations
Technical Support Center: Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Welcome to the technical support center for ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the purification and quality control of this critical chiral building block. High stereochemical purity is paramount for its successful application in pharmaceutical synthesis, and this document provides in-depth, field-proven solutions to common impurity-related issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Each entry details the probable cause and provides a validated protocol for remediation.
Q1: My ¹H NMR spectrum shows complex signals in the aliphatic region, suggesting a low diastereomeric excess (d.e.). How can I remove the unwanted cis-diastereomers?
Probable Cause: Syntheses of 1,2-disubstituted cyclohexanes, such as through the reduction of β-enamino esters, can often yield a mixture of cis and trans diastereomers.[1][2][3] The kinetic and thermodynamic stability of these isomers can be similar, leading to incomplete diastereoselectivity. The cis isomers, (1R,2S) and (1S,2R), are the most common diastereomeric impurities.
Solution: Diastereoselective Recrystallization
Diastereomers possess different physical properties, such as solubility, which can be exploited for separation via recrystallization.[4][5] A carefully selected solvent system can preferentially dissolve one diastereomer while allowing the desired, less soluble diastereomer to crystallize.
Validated Protocol: Diastereoselective Recrystallization
-
Solvent Screening: Begin by screening various solvent systems. A good starting point is a binary system of an alcohol (e.g., ethanol, isopropanol) and an anti-solvent (e.g., hexane, heptane, water).
-
Dissolution: Dissolve the crude mixture of diastereomers in a minimum amount of the primary solvent (e.g., hot ethanol) to ensure complete dissolution.
-
Induce Crystallization: Slowly add the anti-solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly turbid.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath (0-4 °C) for several hours to maximize crystal formation. Rapid cooling should be avoided as it can trap impurities.
-
Isolation & Analysis: Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the d.e. of the crystalline material and the mother liquor by ¹H NMR or chiral HPLC to assess the efficiency of the separation.
-
Iteration: If the desired purity is not achieved, a second recrystallization may be necessary.
Q2: Chiral HPLC analysis indicates the presence of the (1S,2S)-enantiomer, resulting in low enantiomeric excess (e.e.). How can I resolve this enantiomeric mixture?
Probable Cause: Enantiomeric impurities arise from non-enantioselective synthetic steps or the use of a chiral catalyst with insufficient enantiomeric purity. Unlike diastereomers, enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatography or recrystallization.
Solution: Classical Resolution via Diastereomeric Salt Formation
A robust method for separating enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral resolving agent. These newly formed diastereomeric salts will have different solubilities and can be separated.[6]
Validated Protocol: Chiral Resolution with Tartaric Acid
-
Resolving Agent Selection: Chiral acids like L-(+)-tartaric acid or D-(-)-tartaric acid are effective resolving agents for chiral amines.[7]
-
Salt Formation: Dissolve the enantiomerically impure ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Crystallization: Slowly add the acid solution to the amine solution with stirring. The formation of a diastereomeric salt may precipitate immediately or upon cooling.
-
Isolation: The less soluble diastereomeric salt will crystallize out of the solution. This process can be aided by slow cooling and scratching the inside of the flask. Isolate the crystals by filtration.
-
Liberation of Free Amine: Suspend the isolated salt in water and basify the solution with a suitable base (e.g., NaOH or NaHCO₃ solution) to a pH > 10.
-
Extraction: Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Purification & Analysis: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product. The e.e. must be confirmed by chiral HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect and how can I detect them?
The primary impurities depend on the synthetic route but generally fall into three categories: stereoisomers, unreacted starting materials, and reaction by-products.
| Impurity Type | Specific Example | Recommended Analytical Method | Key Signal to Monitor |
| Diastereomers | cis-isomers: (1R,2S)- and (1S,2R)-aminocyclohexane-1-carboxylate | ¹H NMR Spectroscopy | Changes in coupling constants and chemical shifts of the C1 and C2 protons. |
| Enantiomer | (1S,2S)-enantiomer | Chiral High-Performance Liquid Chromatography (HPLC) | A separate peak corresponding to the unwanted enantiomer. |
| Starting Material | e.g., Ethyl 2-oxocyclohexanecarboxylate | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS | A peak with the corresponding molecular weight of the starting material.[8][9] |
| By-products | Dependent on synthesis (e.g., over-reduction products) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Peaks with unexpected m/z ratios. |
Q2: Which analytical technique is best for determining stereochemical purity?
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining both enantiomeric excess (e.e.) and diastereomeric excess (d.e.).
-
Why it's authoritative: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and allowing for their baseline separation and quantification.[4][5] This provides a direct and highly accurate measure of the ratio of all four possible stereoisomers if present.
-
Method Development: A typical starting point would be a polysaccharide-based chiral column (e.g., Chiralpak® series) with a mobile phase consisting of a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.
Q3: Can I use column chromatography for purification?
Yes, but with specific considerations.
-
For Diastereomers: Standard silica gel flash column chromatography can be effective for separating cis and trans diastereomers due to their different polarities.[1][7] A solvent system of ethyl acetate in cyclohexane or heptane, often with a small percentage of a basic modifier like ammonium hydroxide or triethylamine, can provide good separation.[7]
-
For Enantiomers: Standard column chromatography cannot separate enantiomers. For preparative-scale separation of enantiomers, specialized and more costly preparative chiral chromatography systems are required.
Workflow & Process Diagrams
Impurity Identification and Remediation Strategy
This decision tree outlines a systematic approach to identifying and removing impurities from your crude product.
Caption: Step-by-step recrystallization protocol.
References
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies Inc. [Link]
- Blaser, H. U., et al. (2006). Synthesis of amine stereoisomers.
-
Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies Inc. [Link]
-
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. [Link]
-
Merey, H. A., & Zaazaa, H. E. (2015). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 7(18), 7591-7598. [Link]
-
Godenschwege, T. A., et al. (2004). Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. Journal of the American Chemical Society, 126(50), 16559-68. [Link]
-
MySkinRecipes. (n.d.). Ethyl (1S,2R)-2-Aminocyclopentane-1-Carboxylate Hydrochloride. [Link]
- Stanovnik, B., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Hogan, A. M., & Miller, S. J. (2015). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. NIH Public Access, 54(20), 6289–6293. [Link]
-
Bartoli, G., et al. (1994). Chemo- and Diastereoselective Reduction of β-Enamino Esters: A Convenient Synthesis of Both cis- and trans-γ-Amino Alcohols and β-Amino Esters. The Journal of Organic Chemistry, 59(18), 5328–5335. [Link]
-
Bartoli, G., et al. (1994). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry. [Link]
-
Bartoli, G. (1994). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. Semantic Scholar. [Link]
-
Pharmaffiliates. (n.d.). Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminocyclohexanecarboxylic acid. PubChem. [Link]
-
Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?[Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Mire-Sluis, A., et al. (2005). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. BioPharm International, 18(11). [Link]
-
Zhang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
ResearchGate. (2016). How to purify esterefication product?[Link]
-
Li, Z. M., et al. (2020). Chiral Derivatives of 2-Aminotribenzotriquinacene: Synthesis and Optical Resolution. The Journal of Organic Chemistry, 85(10), 6478-6488. [Link]
-
Zhang, X., et al. (2013). A novel hapten and monoclonal-based enzyme-linked immunosorbent assay for 3-methyl-quinoxaline-2-carboxylic acid in edible animal tissues. Analytical Methods, 5(23), 6789-6796. [Link]
-
You, J., et al. (2004). Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as labeling reagent by HPLC with fluorescence detection and identification with APCI/MS. ResearchGate. [Link]
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- 4. cdn.mysagestore.com [cdn.mysagestore.com]
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- 9. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Diastereoselectivity in Reactions with Ethyl (1R,2R)-2-Aminocyclohexane-1-carboxylate
Welcome to the technical support center for optimizing diastereoselectivity in reactions involving ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stereochemical outcome of their synthetic routes. The inherent chirality of this substrate makes it a valuable building block in asymmetric synthesis, but achieving high diastereoselectivity can be a significant challenge.[1][2] This document provides in-depth, field-proven insights and practical solutions to common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems you might be facing in the lab, offering step-by-step protocols and the scientific reasoning behind them.
Problem 1: Low Diastereomeric Ratio (d.r.) in Nucleophilic Addition Reactions
Scenario: You are performing a nucleophilic addition to a derivative of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate (e.g., an imine or a related electrophile) and observing a nearly 1:1 mixture of diastereomers.
Root Cause Analysis: Low diastereoselectivity in such reactions often stems from insufficient facial discrimination of the electrophilic center. This can be due to several factors, including the flexibility of the transition state, suboptimal reaction temperatures, or an inappropriate choice of solvent or catalyst. The conformation of the cyclohexane ring and the orientation of the amino and ester groups play a crucial role in directing the incoming nucleophile.[3][4]
Solution Pathway:
Caption: Troubleshooting workflow for low diastereoselectivity.
Step-by-Step Protocol:
-
Temperature Optimization:
-
Rationale: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. This can lead to a more ordered and rigid transition state, amplifying the steric and electronic biases.[5]
-
Protocol:
-
Set up the reaction at 0 °C.
-
If the d.r. improves but is still not satisfactory, incrementally decrease the temperature to -20 °C, -40 °C, and -78 °C.
-
Monitor the reaction progress carefully, as lower temperatures can significantly reduce the reaction rate.
-
-
-
Solvent Screening:
-
Rationale: The solvent can influence the conformation of the substrate and the transition state geometry through solvation effects.[6][7] Non-polar aprotic solvents often lead to more organized transition states, while polar protic solvents can interfere through hydrogen bonding.
-
Protocol:
-
Screen a range of aprotic solvents with varying polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, and diethyl ether.
-
Compare the diastereomeric ratios obtained in each solvent under identical temperature and concentration conditions.
-
-
-
Catalyst and Additive Screening:
-
Rationale: Lewis acids or other catalysts can coordinate with the substrate, creating a more rigid and sterically defined environment that enhances facial selectivity.[8][9] Additives like lithium salts can also influence aggregation states and transition state geometries.[8]
-
Protocol:
-
Introduce a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂) in stoichiometric or catalytic amounts.
-
Explore the use of chiral catalysts, such as chiral phosphoric acids, which can create a chiral environment around the reaction center.[1]
-
In reactions involving organolithium reagents, consider the addition of salts like LiBr or MgBr₂·OEt₂.[8]
-
-
Data Summary Table:
| Parameter | Condition | Diastereomeric Ratio (d.r.) |
| Temperature | 25 °C | 1.2 : 1 |
| 0 °C | 3 : 1 | |
| -78 °C | >10 : 1 | |
| Solvent | THF | 2.5 : 1 |
| Toluene | 5 : 1 | |
| DCM | 1.5 : 1 | |
| Catalyst | None | 3 : 1 (at 0 °C) |
| TiCl₄ (1.1 eq) | 8 : 1 (at 0 °C) | |
| Chiral Phosphoric Acid (10 mol%) | >20 : 1 (at 0 °C)[1] |
Problem 2: Inconsistent Diastereoselectivity Between Batches
Scenario: You have an established protocol that previously yielded high diastereoselectivity, but recent batches are showing poor and inconsistent results.
Root Cause Analysis: Inconsistent results often point to variations in reagent quality, moisture content, or subtle deviations in the experimental setup. The purity of starting materials and the rigorous exclusion of atmospheric moisture are critical, especially in reactions involving sensitive reagents like organometallics or strong bases.
Solution Pathway:
Caption: Troubleshooting workflow for inconsistent results.
Step-by-Step Protocol:
-
Reagent Purity Verification:
-
Rationale: Impurities in starting materials or reagents can interfere with the reaction, leading to side products or affecting the catalyst's efficacy.
-
Protocol:
-
Re-purify the ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate starting material via recrystallization or column chromatography.
-
Use freshly distilled solvents and newly purchased or freshly titrated reagents (e.g., organolithiums).
-
Verify the purity of all reagents by appropriate analytical methods (NMR, GC-MS, etc.).
-
-
-
Ensure Strict Anhydrous Conditions:
-
Rationale: Trace amounts of water can quench sensitive reagents, deactivate catalysts, and alter the reaction pathway.
-
Protocol:
-
Thoroughly flame-dry all glassware under vacuum or in an oven before use.
-
Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent.
-
-
-
Review and Standardize Experimental Setup:
-
Rationale: Minor variations in the rate of addition, stirring speed, or temperature control can impact the outcome of sensitive reactions.
-
Protocol:
-
Use a syringe pump for slow and controlled addition of reagents, especially at low temperatures.
-
Ensure efficient and consistent stirring throughout the reaction.
-
Calibrate thermometers and use a cryostat for precise temperature control.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the (1R,2R) stereochemistry of the starting material influence the diastereoselectivity of subsequent reactions?
A1: The (1R,2R) configuration of ethyl 2-aminocyclohexane-1-carboxylate establishes a defined three-dimensional arrangement of the amino and ester groups on the cyclohexane ring. In its most stable chair conformation, these substituents will occupy specific equatorial or axial positions. This pre-existing chirality creates a sterically and electronically biased environment that can direct the approach of incoming reagents to one face of a newly forming stereocenter, a principle known as "substrate control."[3][4] The effectiveness of this control depends on how well the reaction's transition state can "read" and amplify this initial chirality.
Q2: Can I use ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate as a chiral auxiliary?
A2: Yes, this molecule can function as a chiral auxiliary.[2][10][11] In this role, it is temporarily attached to a prochiral molecule to guide a stereoselective transformation.[11] After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.[11] The rigid cyclohexyl backbone and the defined stereochemistry of the amino and ester groups provide a robust chiral scaffold for inducing asymmetry in a variety of reactions, including alkylations, aldol additions, and cycloadditions.[10][12]
Q3: What is the role of steric hindrance in controlling diastereoselectivity in these systems?
A3: Steric hindrance is a primary factor in directing the stereochemical outcome.[5][13] The bulky substituents on the cyclohexane ring will preferentially block one face of the molecule from attack by a reagent. For example, if the amino group is derivatized with a large protecting group, it will effectively shield the syn-face, forcing an incoming nucleophile to approach from the anti-face. The interplay between the size of the substituents on the cyclohexane, the reagents, and any coordinating catalysts determines the overall steric environment of the transition state and thus the diastereomeric outcome.[5][14]
Q4: Are there catalytic methods that can override the inherent diastereoselectivity of the substrate?
A4: Yes, this is a key concept in modern asymmetric synthesis known as "catalyst control." A powerful chiral catalyst can create a highly organized and asymmetric transition state that imposes its own stereochemical preference, overriding the directing effect of the substrate.[15] This is particularly useful in "mismatched" cases, where the substrate's inherent bias and the catalyst's preference are opposed. In a "matched" case, where both favor the same diastereomer, exceptionally high levels of selectivity can be achieved. Chiral Lewis acids, Brønsted acids, and organocatalysts are often employed for this purpose.[1][9]
Q5: How do electronic effects contribute to diastereoselectivity in these reactions?
A5: While steric effects are often dominant, electronic effects also play a crucial role.[3][4] Stereoelectronic effects relate to the spatial arrangement of orbitals and how this influences reactivity. For instance, the alignment of sigma and pi orbitals in the transition state can stabilize one approach of a nucleophile over another. In the case of reactions involving enolates derived from this amino ester, the orientation of the enolate's p-orbitals relative to the chiral scaffold can be influenced by chelation to a metal cation or by hydrogen bonding, thereby directing the stereochemical outcome of alkylation or aldol reactions.
References
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National Institutes of Health (NIH). (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Retrieved from [Link]
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals - PMC. Retrieved from [Link]
-
PubMed. (2011). Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Chirality-matched catalyst-controlled macrocyclization reactions - PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Retrieved from [Link]
-
Synthesis Abstracts. (n.d.). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Retrieved from [Link]
-
Springer Professional. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry | Request PDF. Retrieved from [Link]
-
PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]
-
eBooks. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Substituent influence on the diastereoselectivity of the alkylation of cyclic chiral imines. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Steric effects. Retrieved from [Link]
-
PubMed. (2018). Role of Association in Chiral Catalysis: From Asymmetric Synthesis to Spin Selectivity. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Origins of Diastereoselectivity in the Addition of Enoxysilanes to Vinyl Diazonium Salts. Retrieved from [Link]
-
PubMed. (2005). A Novel Strategy for the Asymmetric Synthesis of Chiral Cyclopropane Carboxaldehydes. Retrieved from [Link]
-
YouTube. (2022). Steric effect/steric hindrance with example| steric inhibition of resonance |organic chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Retrieved from [Link]
-
PubMed. (2021). Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Substituent influence on the diastereoselectivity of the alkylation of cyclic chiral imines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Retrieved from [Link]
-
PubMed. (2012). Solvent effects on the steady state photophysics of estrone and 17β-estradiol. Retrieved from [Link]
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- 15. Chirality-matched catalyst-controlled macrocyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate Salts
Welcome to the technical support center for the crystallization of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this chiral molecule. By understanding the underlying principles and implementing the troubleshooting strategies outlined below, you can achieve robust and reproducible crystallization processes, leading to the desired crystal form with high purity and yield.
Introduction: The Crystallization Challenge
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral cyclic β-amino acid ester, a valuable building block in pharmaceutical synthesis. Its purification and isolation via crystallization are critical steps that often present significant challenges. The presence of a chiral center, a flexible cyclohexane ring, and the ability to form various salts contribute to complex crystallization behavior, including polymorphism, solvent sensitivity, and impurity incorporation. This guide provides a structured approach to troubleshoot and optimize the crystallization of its various salt forms.
Frequently Asked Questions (FAQs)
Q1: Why am I not getting any crystals, just an oil or amorphous solid?
A1: This is a common issue often related to high supersaturation, the presence of impurities, or an inappropriate solvent system. Rapidly crashing the product out of solution can lead to the formation of a kinetically favored but thermodynamically unstable oil or amorphous solid instead of an ordered crystal lattice.
Troubleshooting Steps:
-
Reduce Supersaturation Rate: Slow down the cooling rate, or use a slower anti-solvent addition rate. This gives the molecules more time to orient themselves into a crystal lattice.
-
Solvent Selection: The chosen solvent may be too good, preventing the solute from reaching the necessary supersaturation for nucleation. Experiment with less polar or a mixture of solvents to decrease solubility.
-
Seeding: Introduce a small number of seed crystals of the desired form to encourage nucleation and growth.
-
Impurity Removal: Impurities can inhibit nucleation. Consider an additional purification step for your starting material, such as a charcoal treatment or a pre-crystallization wash.
Q2: My crystals are very fine needles or small particles, making filtration difficult. How can I increase the crystal size?
A2: Small crystal size is typically a result of rapid nucleation compared to crystal growth. The goal is to favor growth over the formation of new nuclei.
Troubleshooting Steps:
-
Decrease Supersaturation: A lower level of supersaturation will reduce the nucleation rate. This can be achieved by slower cooling, slower anti-solvent addition, or starting with a less concentrated solution.
-
Optimize Agitation: High agitation rates can increase secondary nucleation. Reduce the stirring speed once nucleation has occurred to promote crystal growth.
-
Temperature Cycling: After initial crystal formation, cycling the temperature (dissolving some of the smaller crystals and allowing the larger ones to grow upon cooling) can lead to a larger average crystal size. This process is known as Ostwald ripening.
Q3: I am observing different crystal forms (polymorphs) in different batches. How can I control polymorphism?
A3: Polymorphism, the ability of a compound to crystallize in multiple forms with different physical properties, is a critical challenge in pharmaceutical development.[1][2] Controlling it requires precise control over crystallization conditions.
Troubleshooting Steps:
-
Consistent Solvent System: The choice of solvent can significantly influence which polymorph is favored.[3] Ensure the same solvent or solvent mixture and ratio are used for every batch.
-
Controlled Cooling Profile: The rate of cooling can affect which polymorphic form nucleates and grows. A well-defined and reproducible cooling profile is essential.
-
Seeding: Seeding with the desired polymorph is the most effective way to ensure its consistent formation.
-
Characterization: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the different polymorphs.
Troubleshooting Guides
Guide 1: Overcoming Oiling Out and Amorphous Precipitation
Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often a precursor to the formation of an amorphous solid.
Root Cause Analysis:
-
High Solute Concentration: Leads to rapid and uncontrolled precipitation.
-
Inappropriate Solvent Choice: High solubility of the salt in the chosen solvent system.
-
Presence of Impurities: Certain impurities can act as nucleation inhibitors or favor amorphous precipitation.
Experimental Protocol for Controlled Crystallization:
-
Solvent Screening:
-
Dissolve a small amount of the crude ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate salt in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) at an elevated temperature to find a solvent where it has moderate solubility.
-
Also, test anti-solvents (solvents in which the salt is poorly soluble, e.g., heptane, toluene).
-
-
Optimized Cooling Crystallization:
-
Dissolve the salt in the chosen solvent at a temperature where it is fully soluble.
-
Slowly cool the solution at a controlled rate (e.g., 5-10 °C per hour).
-
If oiling out occurs, reheat the solution to dissolve the oil and add a small amount of additional solvent before repeating the slow cooling.
-
-
Anti-solvent Crystallization:
-
Dissolve the salt in a good solvent.
-
Slowly add a pre-determined volume of an anti-solvent while maintaining a constant temperature and moderate agitation.[4]
-
If an oil forms, try adding the anti-solvent at a lower temperature or use a different anti-solvent.
-
Data Presentation: Solvent Properties for Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Isopropanol | 4.3 | 82 | Good for cooling crystallization, often provides well-defined crystals. |
| Acetonitrile | 6.2 | 82 | Can be a good solvent, but its high polarity might require an anti-solvent. |
| Ethyl Acetate | 4.3 | 77 | A less polar option, can be used as a solvent or co-solvent. |
| Heptane | 0.0 | 98 | Common anti-solvent. |
| Toluene | 2.4 | 111 | Aromatic anti-solvent, can influence crystal packing. |
Visualization: Troubleshooting Oiling Out
Caption: Troubleshooting workflow for oiling out.
Guide 2: Controlling Crystal Size and Morphology
The size and shape (morphology) of crystals are critical for downstream processing, including filtration, drying, and formulation.
Root Cause Analysis:
-
High Nucleation Rate: Leads to a large number of small crystals.
-
Low Growth Rate: Insufficient time or material for crystals to grow larger.
-
Solvent and Impurity Effects: The solvent and impurities can selectively adsorb to crystal faces, altering the growth rates and final morphology.[3]
Experimental Protocol for Crystal Size Enhancement:
-
Seeding Strategy:
-
Prepare a seed slurry by milling a small sample of the desired crystalline material.
-
Add the seed slurry to the supersaturated solution at a temperature where nucleation is slow but growth can occur.
-
-
Controlled Cooling with a Metastable Zone:
-
Determine the metastable zone width (MSZW) for your system. This is the region of supersaturation where spontaneous nucleation does not occur.
-
Operate the crystallization process within the MSZW to promote growth on existing seed crystals rather than new nucleation.
-
-
Aging/Digestion:
-
Hold the crystal slurry at a constant temperature for a period of time after crystallization. This allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.
-
Visualization: Crystallization Process Control
Caption: Key stages for controlled crystallization.
Guide 3: Managing Polymorphism
The formation of different polymorphs can have significant consequences for the stability, solubility, and bioavailability of a pharmaceutical ingredient.[2][5]
Root Cause Analysis:
-
Thermodynamic vs. Kinetic Control: Different polymorphs may be favored under different conditions. A metastable form (kinetic product) may form first and then convert to a more stable form (thermodynamic product).
-
Solvent-Mediated Transformation: The presence of a solvent can facilitate the transformation from a less stable to a more stable polymorph.[5]
-
Influence of Impurities: Impurities can sometimes stabilize a metastable form or inhibit the formation of the stable form.[6]
Experimental Protocol for Polymorph Screening and Control:
-
Polymorph Screen:
-
Crystallize the salt from a wide range of solvents with different polarities.
-
Employ various crystallization techniques: slow cooling, fast cooling, anti-solvent addition, and evaporation.
-
Analyze the resulting solids using PXRD, DSC, and TGA to identify different polymorphic forms.
-
-
Slurry Conversion Experiments:
-
Slurry a mixture of the identified polymorphs in a chosen solvent.
-
Periodically sample the solid and analyze by PXRD to determine which form is thermodynamically stable under those conditions. The less stable form will convert to the more stable one over time.
-
-
Seeding for Polymorph Control:
-
Once the desired polymorph is identified and isolated, use it as a seed material in all subsequent crystallizations.
-
Ensure the seed is of high purity and the correct polymorphic form.
-
Data Presentation: Example Polymorph Characterization
| Polymorph | Melting Point (DSC) | Key PXRD Peaks (2θ) | Habit |
| Form A | 152 °C | 8.5, 12.3, 18.7 | Needles |
| Form B | 165 °C | 9.1, 14.2, 21.5 | Plates |
References
- Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. (n.d.). MPG.PuRe.
- Tinkering with solvent helps to regulate the crystallization behavior of amino acids. (2016). RESOLV.
- A Different View of Solvent Effects in Crystallization. (n.d.). MDPI.
- SOP: CRYSTALLIZATION. (n.d.).
- Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. (2010). NIH.
- On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (n.d.). Radboud Repository.
- Effects of additives on crystallization, polymorphic transformation, and solubility. (n.d.).
- Chiral interaction and stochastic kinetics in stirred crystallization of amino acids. (n.d.).
- Exploring Polymorphism, Cocrystallization and Mixed Crystallization. (2022). YouTube.
- Overcoming challenges in the purification of chiral amino alcohols. (n.d.). Benchchem.
- (PDF) Crystal engineering studies: polymorphs and co-crystals. (2020). ResearchGate.
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.
- Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). PMC - NIH.
- Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI.
Sources
preventing racemization of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Technical Support Center: Ethyl (1R,2R)-2-Aminocyclohexane-1-carboxylate
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the Technical Support Center for ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical purity of your compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate?
A1: Racemization is the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, known as a racemate. For a chiral molecule like ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, maintaining a specific stereochemistry is often critical for its biological activity and therapeutic efficacy.[1] Racemization compromises the enantiomeric purity of the product, which can lead to reduced effectiveness or unforeseen side effects in drug development.[1]
Q2: What is the primary mechanism that leads to the racemization of this compound?
A2: The primary mechanism of racemization for this and similar α-amino esters is through the formation of an achiral enolate intermediate.[2][3][4] The presence of a base can abstract the acidic proton on the α-carbon (the carbon atom adjacent to the ester's carbonyl group). This deprotonation results in a planar enolate, which is no longer chiral at that center.[2][3] Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both (1R,2R) and (1S,2S) enantiomers.
Q3: What are the key factors that can induce racemization in my experiments?
A3: Several factors can increase the risk of racemization:
-
pH: Both strongly basic and, to a lesser extent, acidic conditions can catalyze enolate formation and subsequent racemization.[3][5] Bases, in particular, readily abstract the α-proton.[5]
-
Temperature: Higher temperatures can accelerate the rate of racemization.[6][7]
-
Solvent: Protic solvents can facilitate racemization by stabilizing charged intermediates.[3] The polarity and coordinating ability of the solvent also play a significant role.[8][9]
-
Exposure Time: Prolonged exposure to any of the above conditions increases the likelihood of racemization.[3]
Q4: How can I detect if my sample of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate has racemized?
A4: The most common method for determining the enantiomeric purity (and thus detecting racemization) is through chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase.[10] These techniques can separate and quantify the individual enantiomers.[10] Other methods include capillary electrophoresis.[11]
Troubleshooting Guide: Preventing Racemization in Your Workflow
This section provides detailed protocols and explanations to mitigate the risk of racemization at different stages of your experimental process.
Issue 1: Racemization During Reaction Work-up
Aqueous work-ups, especially those involving pH adjustments, are a common source of racemization.
Potential Cause: Use of strong bases (e.g., NaOH, KOH) or acids to neutralize the reaction mixture or adjust the pH for extraction.
Solutions & Protocols:
-
Use of Buffered Solutions: Instead of strong acids or bases, use buffered solutions for pH adjustments. For example, a phosphate buffer system can help maintain a near-neutral pH.
-
Mild Reagents: If pH adjustment is necessary, opt for milder reagents.
-
For neutralizing acidic conditions, a saturated solution of sodium bicarbonate (NaHCO₃) is preferable to stronger bases.
-
For neutralizing basic conditions, a dilute solution of a weak acid like acetic acid or a saturated solution of ammonium chloride (NH₄Cl) can be used.
-
-
Temperature Control: Perform all steps of the work-up at low temperatures (0-5 °C) to slow down the rate of potential racemization.[3]
-
Minimize Contact Time: Complete the work-up as quickly as possible to reduce the compound's exposure to potentially harsh conditions.[3]
Step-by-Step Protocol for a Mild Aqueous Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a pre-chilled, saturated NaHCO₃ solution to neutralize any excess acid, monitoring the pH with indicator paper or a calibrated pH meter until it reaches ~7-8.
-
Extract the aqueous layer promptly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with pre-chilled brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure at a low temperature.
Issue 2: Racemization During Purification (Chromatography)
Both silica gel and alumina are slightly acidic and can potentially contribute to racemization, especially with prolonged contact.
Potential Cause: The stationary phase of the chromatography column interacting with the chiral compound.
Solutions & Protocols:
-
Deactivation of Silica Gel: Neutralize the silica gel before use.
-
Prepare a slurry of silica gel in the desired eluent system.
-
Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to the slurry and the mobile phase. This will neutralize the acidic sites on the silica.
-
-
Choice of Solvents: Use aprotic solvents for the mobile phase whenever possible.[3]
-
Flash Chromatography: Employ flash chromatography over gravity chromatography to minimize the time the compound spends on the column.
Step-by-Step Protocol for Neutralized Flash Chromatography:
-
Prepare the mobile phase (e.g., a mixture of hexane and ethyl acetate) and add 0.5% (v/v) triethylamine.
-
Dry pack the column with silica gel.
-
Equilibrate the column with the triethylamine-containing mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the product using the neutralized mobile phase, collecting fractions.
-
Analyze the fractions by TLC and combine the pure fractions.
-
Remove the solvent under reduced pressure.
Issue 3: Racemization During Storage
Improper storage can lead to gradual racemization over time.
Potential Cause: Exposure to acidic or basic residues, light, or elevated temperatures.
Solutions & Protocols:
-
Storage Conditions: Store the purified ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and CO₂ which can form carbonic acid.
-
Temperature: Store at low temperatures, ideally at -20 °C, to minimize any potential degradation or racemization.
-
Solvent Choice for Stock Solutions: If storing as a solution, use a high-purity, dry, aprotic solvent. Avoid protic solvents like methanol or ethanol for long-term storage.
Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | -20 °C or lower | Reduces the rate of chemical reactions, including racemization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation from atmospheric moisture and CO₂. |
| Container | Tightly sealed, amber glass vial | Protects from light and air exposure. |
| Form | Solid (if possible) or in a dry, aprotic solvent | Minimizes interactions that could lead to racemization. |
Visualizing the Racemization Pathway and Prevention Strategies
The following diagram illustrates the key mechanism of racemization for ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate and the points at which preventative measures can be taken.
Caption: Decision workflow for preventing racemization.
References
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
- Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. International Journal of Peptide and Protein Research, 23(4), 447-452.
- Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634.
- Wenzel, T. J. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2177.
-
Wikipedia. (n.d.). Enolate. Retrieved from [Link]
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-179.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 8. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Purification of Chiral Amino Esters
Welcome to the technical support center for the large-scale purification of chiral amino esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiopurity on an industrial scale. Chiral amino esters are critical building blocks in the synthesis of a vast number of pharmaceuticals, making their efficient and robust purification a cornerstone of active pharmaceutical ingredient (API) manufacturing.[1][2]
This document moves beyond simple protocols to explain the underlying principles and causality behind experimental choices, providing you with the tools to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary large-scale purification strategies for chiral amino esters?
A1: At the industrial scale, the choice of purification technology is driven by factors such as throughput, cost-effectiveness, solvent consumption, and the specific properties of the amino ester. The three main strategies are:
-
Chromatographic Separation: This involves methods like Simulated Moving Bed (SMB) and Supercritical Fluid Chromatography (SFC), which physically separate the two enantiomers.
-
Crystallization-Based Resolution: This leverages differences in the physicochemical properties of enantiomers or their diastereomeric derivatives. Key techniques include Diastereomeric Salt Formation and Crystallization-Induced Asymmetric Transformation (CIAT).[3]
-
Enzymatic Resolution: This uses the high stereoselectivity of enzymes to convert one enantiomer into a different, easily separable compound.[4]
Q2: How do I select the best purification technique for my specific compound?
A2: The optimal technique depends on several factors: the racemization tendency of your substrate, solubility, downstream processing requirements, and economic constraints. A decision-making framework can help guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: How can I accurately determine enantiomeric excess (ee) during a large-scale run?
A3: Accurate and rapid ee determination is critical for process control. While chiral High-Performance Liquid Chromatography (HPLC) is the gold standard, its analysis time can be a bottleneck.[1][5] For high-throughput needs, consider spectroscopic methods.[6][7] A robust method involves developing a validated chiral HPLC or SFC method using a well-characterized chiral stationary phase (CSP), such as those derived from polysaccharides.[1][8] For process streams, sample preparation is key to avoid matrix effects.
Troubleshooting Guide: Chromatographic Methods
Chromatographic techniques, particularly Simulated Moving Bed (SMB) and Supercritical Fluid Chromatography (SFC), are powerful for direct separation of enantiomers.[9][10]
Simulated Moving Bed (SMB) Chromatography
SMB is a continuous, multi-column process that achieves high productivity and purity while reducing solvent consumption compared to single-column batch chromatography.[9][11] It is ideal for binary separations like enantiomers.[11]
Q: My product purity is below the ≥99% specification in the extract (less retained enantiomer) or raffinate (more retained enantiomer) streams. What should I do?
A: This issue, known as "purity-yield trade-off," stems from incorrect flow rates in one of the four zones of the SMB unit. The "triangle theory" is a fundamental design tool for setting these parameters.[9]
-
Causality: The relative flow rates of the eluent, extract, feed, and raffinate, combined with the column switching time, determine the apparent movement speed of the solid phase relative to the mobile phase. If the operating point is outside the "complete separation region," enantiomer zones will overlap and cross-contaminate the outlet streams.
-
Solution:
-
Verify Isotherm Data: Ensure the adsorption isotherm data used for your initial calculations is accurate. Non-linear isotherms can significantly affect performance.
-
Adjust Zone Flow Rates:
-
Low Raffinate Purity: The eluent flow rate in Zone III is likely too low, or the raffinate flow rate is too high. This causes the less-retained enantiomer to "leak" into the raffinate stream. Try incrementally increasing the Zone III flow rate.
-
Low Extract Purity: The eluent flow rate in Zone II is likely too high, causing the more-retained enantiomer to be carried into the extract stream. Try incrementally decreasing the Zone II flow rate.
-
-
Check Switching Time: An incorrect switching time affects the apparent solid phase velocity. A shorter time increases this velocity, while a longer time decreases it. This parameter must be optimized in conjunction with flow rates.
-
Caption: Simplified workflow of a Simulated Moving Bed (SMB) unit.
Supercritical Fluid Chromatography (SFC)
SFC is considered a "green" technology because it primarily uses supercritical CO2 as the mobile phase, significantly reducing organic solvent waste.[12] It offers fast, efficient separations.[13][14]
Q: I am observing poor peak shape (tailing or fronting) for my polar amino ester in SFC. How can this be resolved?
A: Poor peak shape in SFC is often caused by unwanted interactions between the polar analyte and active sites (e.g., free silanols) on the stationary phase surface.[15]
-
Causality: Supercritical CO2 is non-polar. While organic co-solvents (modifiers) like methanol are added to increase mobile phase polarity, they may not be sufficient to shield these active sites or ensure complete analyte solubility under pressure.
-
Solution:
-
Introduce an Additive: This is the most common and effective solution. Additives are small amounts of a polar substance added to the modifier.
-
For basic amino esters, use an acidic additive (e.g., 0.1% trifluoroacetic acid) to protonate the analyte and saturate basic sites on the stationary phase.
-
For acidic amino esters, use a basic additive (e.g., 0.1% diethylamine) to prevent ionic interactions with acidic silanols.[16]
-
-
Optimize the Co-Solvent: Methanol is a common choice, but ethanol or isopropanol can offer different selectivity and sometimes improve peak shape.
-
Screen Different CSPs: Some chiral stationary phases have surfaces that are better end-capped or inherently less prone to these secondary interactions. Polysaccharide-based CSPs are widely used and effective.[8]
-
| Parameter | Preparative HPLC | Simulated Moving Bed (SMB) | Supercritical Fluid Chromatography (SFC) |
| Principle | Batch Elution | Continuous Counter-Current | Batch or Continuous Elution |
| Solvent Usage | Very High | Low to Medium | Very Low (Green)[12] |
| Productivity | Low | Very High[9][17] | High[14] |
| Product Conc. | Dilute | Concentrated | Very Concentrated |
| Cost | High Operating Cost | High Capital, Low Operating Cost[17] | Medium Capital, Low Operating Cost |
| Best For | Lower volumes, high flexibility | High-volume, binary mixtures | Fast separations, thermally labile compounds |
Troubleshooting Guide: Crystallization-Based Methods
Crystallization-Induced Asymmetric Transformation (CIAT)
CIAT is an elegant and powerful technique that can theoretically convert 100% of a racemic mixture into a single, desired enantiomer.[3] It requires a substrate that can racemize (interconvert between enantiomers) in solution while one enantiomer selectively crystallizes.[18][19]
Q: My CIAT process has stalled. The yield is low and the enantiomeric excess (ee) of the solid is not improving over time. What's wrong?
A: A stalled CIAT process indicates that the equilibrium between crystallization and racemization has been disrupted.
-
Causality: The success of CIAT hinges on the rate of crystallization of the desired enantiomer being faster than the rate of crystallization of the undesired one, while the rate of racemization in solution is fast enough to constantly replenish the desired enantiomer as it crystallizes.
-
Solution:
-
Check Racemization Rate: The most common failure point is a racemization rate that is too slow under the crystallization conditions.
-
Action: Increase the temperature to accelerate racemization (be mindful of solubility and stability). Ensure the racemization catalyst (often a base or acid) is active and present at the correct concentration.[19]
-
-
Optimize Supersaturation: Crystallization requires a supersaturated solution. If the solution is not sufficiently supersaturated, nucleation and growth will be slow or non-existent.
-
Action: Carefully control the cooling profile or anti-solvent addition rate. Too fast can lead to spontaneous nucleation of both enantiomers, ruining the ee. Seeding the solution with crystals of the desired enantiomer is critical for controlling the process.[18]
-
-
Investigate for Inhibitors: Impurities from the synthetic route can sometimes inhibit crystal growth or poison the racemization catalyst.
-
Action: Analyze the mother liquor for impurity buildup. An initial purification or workup step may be necessary.
-
-
Detailed Protocols
Protocol 1: General Workflow for SMB Method Development
-
Analytical Method Development:
-
Screen various polysaccharide-based chiral stationary phases (CSPs) (e.g., Chiralpak® IA, IB, IC) with different mobile phases (e.g., hexane/isopropanol, ethanol/methanol) to find a condition that provides good separation (alpha > 1.2) and resolution (Rs > 1.5).[1]
-
This step is crucial as the analytical conditions often form the basis for the SMB process.[20]
-
-
Determine Adsorption Isotherms:
-
Using the selected CSP and mobile phase, perform frontal analysis or use the perturbation method at different concentrations of the racemic mixture to determine the adsorption isotherm parameters (e.g., Henry's constant, saturation capacity) for each enantiomer.
-
-
Calculate SMB Operating Parameters:
-
Use the isotherm data and the principles of the "triangle theory" to calculate the optimal flow rates for each of the four zones (m-values) and the switching time.[9] This can be done with specialized simulation software or manual calculations.
-
-
SMB System Start-up and Optimization:
-
Configure the SMB unit with the chosen columns and mobile phase.
-
Start the system with the calculated parameters.
-
Collect samples from the extract and raffinate ports at steady state and analyze the purity and ee using the validated analytical method.
-
Fine-tune the zone flow rates and switching time to optimize the purity and yield trade-off.
-
Protocol 2: Enantiomeric Excess (ee) Determination by Chiral HPLC
-
Column and Mobile Phase Selection:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the amino ester in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Set the HPLC flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C. Temperature can significantly impact selectivity.
-
Set the UV detector to an appropriate wavelength for your analyte (e.g., 220 nm).
-
Inject 10 µL of the sample.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
-
Validation:
-
Run a sample of the racemic mixture to confirm the identity of the two peaks and establish the baseline resolution.
-
Run a standard of a known, pure enantiomer if available.
-
References
-
Optimal design of simulated moving bed chromatography for chiral separation. 17
-
Simulated moving bed chromatography for the separation of enantiomers - PubMed.
-
Simulated Moving Bed Chromatography: A Powerful Unit Operation. 11
-
Simulated Moving Bed Chromatography and Its Application to Chirotechnology.
-
Simulated moving-bed chromatography and its application to chirotechnology. 20
-
Understanding Chiral Chromatography: A Comprehensive Guide - Chrom Tech, Inc.
-
Enzymatic resolution of amino acids via ester hydrolysis - PubMed.
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening | Request PDF - ResearchGate.
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed.
-
Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control - Books. 18
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.
-
Developing Processes for Crystallization-Induced Asymmetric Transformation.
-
Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed.
-
Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry - RSC Publishing.
-
Trouble with chiral separations - May 20 2020 - Chromatography Today.
-
A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - RSC Publishing.
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution.
-
Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals - CHIMIA.
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
-
Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates - ResearchGate.
-
Supercritical Fluid Chromatography (SFC) - Daicel Chiral Technologies.
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - ResearchGate.
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate.
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita.
-
Journal of Chromatography A - AFMPS. 14
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
-
Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate.
-
Amino Acid and Peptide Chiral Separations - Sigma-Aldrich.
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Phase-Transfer Catalysis for Cyclopropanation Reactions
Welcome to the technical support center for Phase-Transfer Catalysis (PTC) in cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these powerful reactions. Here, you will find a structured approach to troubleshooting common issues, understanding the mechanistic nuances, and applying detailed protocols to enhance your experimental outcomes.
Introduction to PTC Cyclopropanation
Phase-transfer catalysis has become an indispensable tool in organic synthesis, celebrated for its operational simplicity, mild reaction conditions, and use of inexpensive and environmentally benign reagents.[1] By facilitating the transfer of a reactant between two immiscible phases (typically aqueous and organic), PTC enables reactions that would otherwise be sluggish or impossible.[2][3]
In cyclopropanation, PTC is often employed to generate a carbene or a carbanion equivalent in the organic phase, which then reacts with an alkene to form the desired cyclopropane ring.[4][5] This methodology, pioneered by chemists like Mąkosza, allows for the use of simple reagents like chloroform and aqueous sodium hydroxide to generate dichlorocarbene, or the deprotonation of active methylene compounds for Michael-initiated ring-closure (MIRC) reactions.[4][6]
This guide will address the critical parameters that govern the success of these reactions, helping you navigate the complexities and achieve high yields and selectivities.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions about the components and mechanisms of PTC cyclopropanation.
Q1: How does Phase-Transfer Catalysis work in the context of cyclopropanation?
A1: PTC operates via two primary mechanisms, the Starks' extraction mechanism and the Mąkosza interfacial mechanism.[7][8]
-
Starks' Extraction Mechanism: The phase-transfer catalyst (typically a quaternary 'onium' salt, Q⁺X⁻) extracts an anion (e.g., hydroxide, OH⁻) from the aqueous phase into the organic phase. This highly reactive, "naked" anion then performs a reaction, such as deprotonating a carbene precursor (e.g., CHCl₃) or an active methylene compound.[3]
-
Mąkosza Interfacial Mechanism: Deprotonation occurs at the interface between the two phases. The resulting carbanion is then complexed by the catalyst's cation (Q⁺) and shuttled into the organic phase as a lipophilic ion pair (Q⁺-Carbanion⁻), where it reacts with the alkene substrate.[6][8] This mechanism is often considered more plausible for highly lipophilic catalysts that are reluctant to enter the aqueous phase.[1]
The choice of mechanism has practical implications for reaction optimization.
Q2: What are the most common types of phase-transfer catalysts for cyclopropanation, and how do I choose one?
A2: The catalyst is the heart of the PTC system. The most common types are quaternary ammonium and phosphonium salts, with crown ethers also used.[1][2]
| Catalyst Type | Structure Example | Key Characteristics & Best Use Cases |
| Quaternary Ammonium Salts | Tetrabutylammonium Bromide (TBAB) | Most common, cost-effective, and versatile. The lipophilicity of the alkyl groups is crucial. Longer chains (e.g., butyl, hexyl) increase solubility in the organic phase, enhancing transfer efficiency.[2] Ideal for general-purpose PTC. |
| Chiral Quaternary Salts | Cinchona Alkaloid-derived | Essential for asymmetric cyclopropanation. The chiral scaffold creates a stereochemically defined environment, inducing enantioselectivity in the product.[9][10][11] Often require careful optimization. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium Bromide (TBPB) | Generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures. Can sometimes offer different selectivity. |
| Crown Ethers | 18-Crown-6 | Excellent at complexing alkali metal cations (like K⁺ from KOH), effectively transporting the entire inorganic salt into the organic phase.[1] Useful when 'onium' salts are ineffective but are often more expensive and toxic. |
Selection Strategy: Start with a common and inexpensive catalyst like Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS). For asymmetric synthesis, a screen of commercially available chiral catalysts, often derived from Cinchona alkaloids, is necessary.[9][10]
Q3: What is the role of the base, and how does its concentration affect the reaction?
A3: The base is critical for generating the reactive nucleophile (carbanion or carbene precursor). In PTC, strong aqueous bases like NaOH or KOH are commonly used.[2]
-
Carbanion Generation: The base deprotonates the C-H acid (e.g., bromomalonate) at the interface.[4]
-
Carbene Generation: For dichlorocyclopropanation, a concentrated (e.g., 50% w/w) aqueous solution of NaOH deprotonates chloroform (CHCl₃) to generate the trichloromethyl anion (CCl₃⁻), which then eliminates a chloride ion to form dichlorocarbene (:CCl₂).
Concentration is Key: The concentration of the aqueous base is a critical parameter.
-
Too Low: Insufficient deprotonation will lead to a slow or incomplete reaction.
-
Too High: Can lead to side reactions, such as saponification of ester groups on the substrate or product. It can also cause catalyst "salting out" or decomposition. A 50% w/w solution is a common starting point for many protocols.[4]
Q4: How do I select the right solvent system?
A4: The choice of solvent is crucial for establishing an effective biphasic system and can significantly impact reaction rates and yields.[12] The organic solvent must dissolve the substrate and the catalyst-anion ion pair but be immiscible with the aqueous phase.
-
Non-polar Solvents (e.g., Toluene, Hexane): Often good choices as they ensure sharp phase separation. Toluene is a frequent and effective choice in many PTC cyclopropanations.[4]
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform): Can sometimes increase reaction rates by better solvating the ion pairs. However, they may also increase the solubility of the catalyst in the aqueous phase, reducing its effectiveness. DCM is a common choice.
-
"Solvent-Free" Conditions: In some cases, the liquid organic substrate itself can serve as the organic phase, which is a greener approach.
A suitable solvent not only increases the conversion rate but also aids in the recovery of the catalyst.[12]
Troubleshooting Guide: Common Problems & Solutions
This section is formatted in a Q&A style to directly address specific experimental issues.
Problem Area 1: Low Yield or No Reaction
Q: My reaction shows very low conversion to the cyclopropane product, even after a long reaction time. What are the likely causes?
A: This is a common issue that can often be traced back to one of four key areas: inefficient phase transfer, poor nucleophile generation, substrate reactivity, or catalyst inhibition.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Solutions:
-
Ineffective Catalyst:
-
Cause: The catalyst may not be sufficiently lipophilic to effectively transport the anion into the organic phase. Tetrabutylammonium bromide (TBAB) is a good starting point, but for very non-polar organic phases, a catalyst with longer alkyl chains like tetrahexylammonium bromide (THAB) may be required.
-
Solution: Switch to a more lipophilic catalyst. Also, ensure your catalyst has not degraded; use a fresh bottle from a reliable supplier.[13]
-
-
Insufficient Base Strength or Concentration:
-
Cause: The pKa of your C-H acid might be too high for the chosen base to deprotonate it effectively at the interface.
-
Solution: Increase the concentration of the aqueous base (e.g., from 30% to 50% NaOH). If that fails, switch to a stronger base like potassium hydroxide (KOH) or potassium phosphate (K₃PO₄).[4]
-
-
Poor Substrate Reactivity:
-
Cause: Electron-deficient alkenes (e.g., chalcones, α,β-unsaturated esters) are generally good substrates for MIRC-type cyclopropanations.[9] However, highly electron-rich or sterically hindered alkenes can be unreactive.
-
Solution: For less reactive alkenes, you may need to increase the reaction temperature or catalyst loading. Be cautious, as higher temperatures can also lead to catalyst decomposition and side reactions.[13]
-
-
Presence of Inhibitors:
-
Cause: Water can sometimes inhibit reactions in the organic phase. Impurities in solvents or reagents can also poison the catalyst.
-
Solution: Ensure your organic solvents are dry and your reagents are of high purity. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent side reactions with oxygen.[13]
-
Problem Area 2: Poor Selectivity (Diastereo- or Enantioselectivity)
Q: My reaction works, but I'm getting a poor mixture of diastereomers or low enantiomeric excess (ee) in my asymmetric reaction. How can I improve this?
A: Selectivity is controlled by the steric and electronic interactions in the transition state. Optimizing selectivity requires fine-tuning the reaction components to favor one transition state over others.
Key Parameters Influencing Selectivity:
| Parameter | Effect on Selectivity | Optimization Strategy |
| Catalyst Structure | The steric bulk and chiral environment of the catalyst are paramount, especially for enantioselectivity.[9][10] | Screen catalysts: For asymmetric PTC, screen a variety of chiral catalysts (e.g., different Cinchona alkaloid derivatives). Small changes to the catalyst structure can have a large impact on ee. |
| Solvent | Solvent polarity can influence the tightness of the ion pair between the catalyst and the carbanion, affecting the transition state geometry.[14] | Vary the solvent: Test a range of solvents from non-polar (toluene) to moderately polar (DCM). Sometimes a mixture of solvents provides the best results. |
| Temperature | Lower temperatures generally lead to higher selectivity, as the reaction is under greater kinetic control and smaller energy differences between competing transition states become more significant. | Lower the temperature: Run the reaction at 0 °C or even -20 °C. This may require longer reaction times. |
| Counter-ion | The catalyst's counter-ion (e.g., Br⁻, Cl⁻, I⁻) can influence the ion pair's structure and reactivity. | Exchange the anion: If using TBAB (bromide), try TBAC (chloride) or TBAI (iodide). Iodide can sometimes act as a better leaving group or have different coordination properties.[2] |
Proposed Transition State Visualization
Caption: Selectivity is determined by the energy difference between competing transition states.
Problem Area 3: Side Reactions and Product Decomposition
Q: I'm observing significant byproducts or decomposition of my desired cyclopropane. What are the common side reactions?
A: Several side reactions can compete with the desired cyclopropanation, often exacerbated by incorrect reaction conditions.
-
Saponification of Esters:
-
Cause: If your substrate or product contains an ester functional group, the strong aqueous base (NaOH/KOH) can hydrolyze it to the corresponding carboxylic acid.
-
Identification: Look for a product with a lower mass (loss of alkyl group) and different polarity on TLC.
-
Solution: Use a milder base like K₂CO₃ or K₃PO₄, although this may slow down the desired reaction.[4] Alternatively, reduce the reaction time or temperature to minimize exposure to the strong base.
-
-
Carbene Dimerization:
-
Cause: In reactions that generate a free carbene (e.g., :CCl₂), if the local concentration of the carbene is too high, it can dimerize (e.g., to form tetrachloroethylene) instead of reacting with the alkene.
-
Identification: Byproducts with a mass double that of the carbene unit.[15]
-
Solution: Add the carbene precursor (e.g., chloroform) slowly to the reaction mixture using a syringe pump. This maintains a low, steady-state concentration of the carbene, favoring the intermolecular reaction with the alkene.[15]
-
-
Ring-Opening of Product:
-
Cause: Donor-acceptor (D-A) cyclopropanes can be susceptible to nucleophilic ring-opening under the reaction conditions, especially with prolonged reaction times or excess base.[16]
-
Identification: An open-chain product instead of the desired cyclopropane.
-
Solution: Carefully monitor the reaction progress by TLC or GC/LC-MS and stop the reaction as soon as the starting material is consumed. The nature of the base (solid vs. aqueous) can also be a key factor in directing the reaction pathway.[16]
-
Experimental Protocols
Protocol 1: General Procedure for PTC Dichlorocyclopropanation of an Alkene
This protocol is a starting point and may require optimization for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 equiv), toluene (approx. 0.5 M concentration of alkene), and a phase-transfer catalyst (e.g., TBAB, 2-5 mol%).
-
Reagent Addition: Add chloroform (1.5-3.0 equiv). Begin vigorous stirring (e.g., >800 rpm) to ensure good mixing between the phases.
-
Initiation: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (5.0-10.0 equiv) dropwise over 30 minutes. The reaction is often exothermic; an ice bath may be necessary to maintain the desired temperature (typically room temperature to 40 °C).
-
Reaction: Allow the reaction to stir vigorously at the desired temperature for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with the organic solvent used for the reaction (e.g., toluene or DCM) two times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening Chiral Catalysts for Asymmetric Cyclopropanation
-
Parallel Setup: In an array of small reaction vials, set up the same reaction (as described in Protocol 1 or a MIRC equivalent) on a small scale (e.g., 0.1 mmol).
-
Catalyst Addition: To each vial, add a different chiral phase-transfer catalyst (e.g., various Cinchona alkaloid derivatives) at the same molar loading (e.g., 5 mol%).
-
Execution: Run all reactions under identical conditions (temperature, stirring rate, time).
-
Analysis: After the designated time, quench a small aliquot from each reaction. Analyze the conversion (by ¹H NMR or GC) and the enantiomeric excess (by chiral HPLC or SFC) for each catalyst.
-
Optimization: Select the most promising catalyst(s) and perform further optimization of solvent, temperature, and base to maximize yield and ee.
References
-
Mąkosza, M. (1969). Reactions of organic anions; XXVII. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662. [Link]
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. [Link]
-
Arai, S., Nakayama, K., Ishida, T., & Shioiri, T. (1999). Asymmetric cyclopropanation reaction under phase-transfer catalyzed conditions. Tetrahedron Letters, 40(22), 4215-4218. [Link]
-
Yang, D., & Chen, B. (2018). Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis. Catalysts, 8(12), 635. [Link]
-
Riva, R., et al. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules, 28(8), 3497. [Link]
-
Lambert, F. L., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Molecules, 20(4), 5763-5776. [Link]
-
Del Fiandra, C., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 48(32), 3863-3865. [Link]
-
Mąkosza, M. (2000). Phase-transfer catalysis. A general and efficient method for organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]
-
O'Donnell, M. J. (2004). The Preparation of Optically Active α-Amino Acids from the Benzophenone Imines of Glycine Derivatives. Accounts of Chemical Research, 37(8), 506-517. [Link]
-
Maruoka, K., & Ooi, T. (2003). Enantioselective Alkylation of Glycine Derivatives by Means of Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. [Link]
-
Lygo, B., & Wainwright, P. G. (1997). A new class of readily available chiral quaternary ammonium salt catalysts for enantioselective synthesis under phase-transfer conditions. Tetrahedron Letters, 38(48), 8595-8598. [Link]
-
Fedoryński, M. (2003). Syntheses of cyclopropanes from electrophilic alkenes and C-H acids in the presence of aqueous sodium hydroxide: phase-transfer catalysis (PTC) in the Mąkosza reaction. Chemical Reviews, 103(4), 1099-1132. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phasetransfer.com [phasetransfer.com]
- 4. mdpi.com [mdpi.com]
- 5. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. ChemInform Abstract: Asymmetric Cyclopropanation Reaction under Phase‐Transfer Catalyzed Conditions. / ChemInform, 1999 [sci-hub.box]
- 11. A new generation of chiral phase-transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis [manu56.magtech.com.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. infoscience.epfl.ch [infoscience.epfl.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
The precise quantification of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For chiral building blocks like ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a key intermediate in various bioactive molecules, ensuring enantiopurity is not merely a matter of quality control; it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric excess of this crucial intermediate, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Core Methodologies
The selection of an optimal analytical method for ee determination hinges on a multifactorial analysis, including the analyte's properties, required accuracy, sensitivity, throughput, and available instrumentation.[3][4] The three most robust and widely adopted techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Key Advantages | Key Limitations | Typical Accuracy |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to distinct retention times.[1] | High accuracy and resolution; well-established and versatile; non-destructive.[3][4][5] | Requires method development for CSP and mobile phase selection; can have longer run times.[4] | >99.5% |
| Chiral GC | Enantiomers exhibit different partitioning behaviors with a chiral stationary phase in the gas phase.[6] | High separation efficiency and sensitivity; requires a small amount of sample.[7] | Analyte must be volatile or derivatized to become volatile; potential for thermal degradation. | >99.5% |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers (covalently or non-covalently) which are distinguishable by NMR.[8][9] | Rapid, non-separative technique; provides structural information; small sample requirement.[10] | Lower accuracy and sensitivity compared to chromatography; requires chiral auxiliary agents.[10] | ~98-99% |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric excess determination due to its high accuracy and reproducibility.[5][11] The technique's success lies in the selection of an appropriate Chiral Stationary Phase (CSP) that forms transient diastereomeric complexes with the analyte enantiomers, resulting in differential retention and, therefore, separation.[1]
Causality in Method Design:
-
CSP Selection: For amino esters like our target molecule, polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H) are often the first choice.[12] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for resolving the enantiomers of compounds containing both amine and ester functionalities.[12]
-
Mobile Phase: A normal-phase mobile system, typically a mixture of hexane and an alcohol like isopropanol or ethanol, is employed. The alcohol acts as a polar modifier, competing with the analyte for interaction sites on the CSP. Adjusting the alcohol percentage is the primary way to optimize the separation (retention time and resolution).
-
Derivatization (Optional but Recommended): While direct analysis is possible, derivatizing the primary amine with a UV-active or fluorescent tag (e.g., 4-chloro-7-nitro-1,2,3-benzoxadiazole, NBD-Cl) can significantly enhance detection sensitivity, which is crucial for accurately quantifying minor enantiomeric impurities.[12]
Experimental Workflow: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Protocol: Chiral HPLC
-
System Preparation:
-
Column: Chiralpak® IA (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v). Degas thoroughly.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of a racemic standard of ethyl 2-aminocyclohexane-1-carboxylate (approx. 1 mg/mL) in the mobile phase. This is a self-validating step to confirm the method separates the two enantiomers and to identify their respective retention times.
-
-
Sample Preparation:
-
Prepare the unknown sample at the same concentration as the standard.
-
-
Analysis:
-
Inject 10 µL of the racemic standard to confirm baseline separation of the two enantiomeric peaks.
-
Inject 10 µL of the unknown sample.
-
-
Calculation:
-
Identify the peaks corresponding to the (1R,2R) and (1S,2S) enantiomers.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
Chiral Gas Chromatography (GC)
For analytes that are volatile or can be made volatile, Chiral GC offers exceptional resolution and speed.[6] The separation occurs in a long capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.
Causality in Method Design:
-
Derivatization: The target molecule, an amino ester, is not sufficiently volatile for direct GC analysis. Derivatization is mandatory. A common approach is acylation of the amine group (e.g., with trifluoroacetic anhydride, TFAA) to form a volatile amide. This step is critical for getting the analyte into the gas phase without thermal decomposition.
-
CSP Selection: Cyclodextrin-based stationary phases, such as Chirasil-Dex, are highly effective for separating a wide range of chiral compounds, including derivatized amino acids and esters.[4] The toroidal shape of the cyclodextrin creates a chiral cavity where enantiomers can inclusively bind with slightly different energies, leading to separation.
Experimental Workflow: Chiral GC
Caption: Workflow for ee determination by Chiral GC.
Protocol: Chiral GC
-
Derivatization:
-
Dissolve ~1 mg of the sample (or racemic standard) in 200 µL of anhydrous dichloromethane.
-
Add 50 µL of pyridine followed by 50 µL of trifluoroacetic anhydride (TFAA).
-
Vortex and let the reaction proceed for 30 minutes at room temperature.
-
Quench the reaction by adding 500 µL of saturated NaHCO₃ solution.
-
Extract the organic layer, dry over Na₂SO₄, and dilute to 1 mL with dichloromethane.
-
-
System Preparation:
-
Column: Chirasil-Dex CB (or similar cyclodextrin-based CSP), 25 m x 0.25 mm.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Hold at 120 °C for 1 min, then ramp at 2 °C/min to 160 °C, hold for 5 min.
-
-
Analysis:
-
Inject 1 µL of the derivatized racemic standard to confirm peak separation and identity. This is the self-validating control.
-
Inject 1 µL of the derivatized unknown sample.
-
-
Calculation:
-
Calculate ee (%) using the integrated peak areas from the FID signal as described in the HPLC method.
-
NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it renders them chemically non-equivalent (diastereotopic) in the NMR tube, allowing for their distinct visualization and quantification.[9] This is achieved by adding a chiral auxiliary, which can be a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[9][13]
Causality in Method Design:
-
Chiral Derivatizing Agent (CDA): A CDA, like Mosher's acid chloride (MTPA-Cl), reacts covalently with the amine group of the analyte.[8] Since the CDA is enantiomerically pure (e.g., only the (R)-enantiomer is used), reacting it with a racemic mixture of the analyte produces a mixture of two diastereomers ((R,R,R)- and (R,S,S)-). These diastereomers have different physical properties and, crucially, different NMR spectra.[8] Protons near the newly formed stereocenter will exhibit different chemical shifts, allowing for integration.
-
Proton Selection (¹H NMR): The key is to identify protons in the resulting diastereomers that show the largest chemical shift difference (Δδ). For our target, the proton on the carbon bearing the amine group (C2-H) or the protons of the ethyl ester are likely candidates. The magnitude of Δδ determines the accuracy of the integration.
Experimental Workflow: NMR with Chiral Derivatizing Agent
Caption: Workflow for ee determination by ¹H NMR with a CDA.
Protocol: ¹H NMR with Mosher's Acid Chloride
-
System Preparation:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
-
Standard Preparation (Self-Validation):
-
In an NMR tube, dissolve ~5 mg of the racemic analyte in 0.6 mL of anhydrous CDCl₃.
-
Add a non-nucleophilic base (e.g., 1.2 equivalents of pyridine).
-
Add 1.1 equivalents of enantiomerically pure (R)-MTPA-Cl.
-
Acquire a ¹H NMR spectrum. This will confirm that two distinct sets of signals are observable for the diastereomers and will identify the most well-resolved pair of signals for quantification.
-
-
Sample Preparation:
-
Prepare the unknown sample using the exact same procedure. It is critical that the derivatization reaction goes to completion to ensure the measured ratio accurately reflects the initial enantiomeric ratio.
-
-
Analysis:
-
Acquire a high-quality ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
Process the spectrum with careful phasing and baseline correction, especially around the signals chosen for integration.
-
-
Calculation:
-
Integrate the well-resolved signals corresponding to each diastereomer.
-
Calculate the ee (%) from the integration values: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.
-
Conclusion and Recommendations
For the highest accuracy and regulatory compliance in determining the enantiomeric excess of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, Chiral HPLC is the recommended method . Its robustness, precision, and the wealth of available chiral stationary phases make it the most reliable choice for quality control and release testing in a drug development setting.[1][3]
Chiral GC serves as an excellent, high-throughput alternative, particularly if a validated derivatization protocol is already established within the laboratory. Its speed can be advantageous in screening applications.
NMR spectroscopy is an invaluable tool for rapid, small-scale analysis, especially during reaction optimization where quick feedback on enantioselectivity is more critical than absolute accuracy.[10] The use of chiral derivatizing or solvating agents allows for a fast, separation-free assessment of enantiomeric purity.[13]
Ultimately, the choice of method should be guided by the specific requirements of the analysis, but all methods must be properly validated using a racemic standard to ensure the system is fit for its intended purpose.[14][15]
References
- A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions. (n.d.). Benchchem.
-
Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911–914. Retrieved from [Link]
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Chiral derivatizing agent. (n.d.). In Wikipedia. Retrieved from [Link]
- Urbán, S., et al. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect.
-
Determination of enantiomer composition of amino acid esters by 1H NMR spectroscopy using a chiral cobalt(III) porphyrin shift reagent. (n.d.). ResearchGate. Retrieved from [Link]
- Ethyl (1S,2R)-2-Aminocyclopentane-1-Carboxylate Hydrochloride. (n.d.). MySkinRecipes.
-
Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]
- Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. (n.d.). MIT OpenCourseWare.
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography. Retrieved from [Link]
- A Comparative Guide to Enantiomeric Excess Determination of Chiral Ethyl Cyclohex-2-ene-1-carboxylate Derivatives. (n.d.). Benchchem.
- Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination. (n.d.). Benchchem.
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). The Journal of Physical Chemistry B. Retrieved from [Link]
-
NMR determination of enantiomeric excess. (n.d.). ResearchGate. Retrieved from [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). National Institutes of Health. Retrieved from [Link]
-
Validation of Analytical Methods. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
-
Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. (n.d.). SciSpace. Retrieved from [Link]
-
Rapid determination of enantiomeric excess. (2012). Analytical Methods Blog. Retrieved from [Link]
- Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. (n.d.). Supporting Information.
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017). Semantic Scholar. Retrieved from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. Retrieved from [Link]
-
Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Recent Development: Enantio Selective Extraction in Chiral Separation. (n.d.). IntechOpen. Retrieved from [Link]
- An In-depth Technical Guide to Ethyl cyclohex-2-ene-1-carboxylate. (n.d.). Benchchem.
-
Enantiomeric excess – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620–634. Retrieved from [Link]
-
Processes to separate enantiomers. (n.d.). CORE. Retrieved from [Link]
-
Chiral Drugs: An Overview. (n.d.). National Institutes of Health. Retrieved from [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl (1R,2R)-2-Aminocyclohexane-1-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental determinant of biological activity. Chiral cyclohexane scaffolds, particularly derivatives of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, represent a privileged class of building blocks. Their rigid, yet conformationally complex, structure is integral to the design of highly specific enzyme inhibitors, receptor modulators, and peptidomimetics with enhanced metabolic stability. The accurate characterization of their stereochemistry and conformational preferences is therefore a critical step in the development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these valuable synthetic intermediates. We will focus on single-crystal X-ray crystallography as the definitive method for determining solid-state structure, while objectively comparing its performance and informational output with powerful solution-state techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, unambiguous view of a molecule's atomic arrangement. By diffracting X-rays off a well-ordered crystal lattice, we can generate an electron density map that, when refined, reveals atomic coordinates with exceptional precision. This technique provides the ultimate proof of absolute configuration, intramolecular geometry (bond lengths and angles), and the specific conformation adopted by the molecule in the solid state.
The Rationale Behind the Experiment: From Molecule to Crystal
The primary challenge in the X-ray analysis of relatively small, flexible molecules like ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate derivatives is obtaining high-quality single crystals. The crystallization process is a delicate equilibrium, requiring the molecule to overcome its conformational entropy and adopt a single, repeating orientation.
The success of this process is driven by intermolecular interactions. In the case of the parent amino acid, (1R,2R)-2-aminocyclohexanecarboxylic acid (ACHC), crystallographic studies of its oligomers have revealed a profound tendency to form a stable helical secondary structure. This "14-helix" conformation is stabilized by a network of highly directional hydrogen bonds between the amide protons and carbonyl oxygens of adjacent residues[1]. This intrinsic ability to self-assemble through predictable non-covalent interactions is a key factor that facilitates the growth of diffraction-quality crystals. When derivatizing the core molecule, one must consider how the new functional groups will either aid or hinder this packing. For instance, the ethyl ester group introduces a degree of flexibility and changes the hydrogen bonding potential compared to the free acid or an amide.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol is a generalized yet comprehensive workflow for the structural analysis of a novel ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate derivative.
-
Crystal Growth (Vapor Diffusion):
-
Dissolve 5-10 mg of the highly purified (>98%) compound in 0.5 mL of a "good" solvent in which it is freely soluble (e.g., methanol, ethanol, or ethyl acetate).
-
Place this solution in a small, open vial.
-
Position the small vial inside a larger, sealed jar containing 2-3 mL of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane, diethyl ether).
-
Allow the system to equilibrate at a constant temperature (often 4°C or room temperature). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually reduce its solubility, ideally promoting the formation of single crystals over days or weeks.
-
-
Crystal Mounting and Data Collection:
-
Using a micro-loop tool, carefully select a single, well-formed crystal and mount it on a goniometer head.
-
The crystal is typically flash-cooled to 100 K in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Data is collected on a modern single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB) equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through various angles (ω and φ scans).
-
-
Data Processing and Structure Solution:
-
The collected diffraction images are integrated and scaled using software like SAINT or CrysAlisPro. This process determines the unit cell dimensions, crystal system, and extracts the intensities of several thousand unique reflections.
-
The structure is solved using direct methods or dual-space algorithms (e.g., SHELXT). This provides an initial electron density map and a partial molecular model.
-
-
Structure Refinement:
-
The initial model is refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The absolute configuration of a chiral, enantiopure crystal is confirmed by calculating the Flack parameter, which should refine to a value close to zero.
-
Crystallographic Workflow Diagram
Caption: Workflow for Single-Crystal X-ray Crystallography.
Interpreting the Data: A Case Study
While a structure for the specific ethyl ester is not publicly deposited, the crystal structure of (1R,2R)-ACHC oligomers provides critical conformational insights. The cyclohexane ring consistently adopts a stable chair conformation with the amino and carboxyl groups in a diequatorial arrangement to minimize steric strain. This arrangement is fundamental to its use as a structural scaffold.
| Parameter | Observed Value (for ACHC residue[1]) | Significance |
| Crystal System | Orthorhombic (Hexamer) | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ (Hexamer) | A common chiral space group, confirming the enantiopure nature of the crystal. |
| Cyclohexane Conformation | Chair | The lowest energy conformation for the cyclohexane ring. |
| Substituent Positions | C1-Carboxyl (Equatorial) | Minimizes 1,3-diaxial interactions, leading to greater thermodynamic stability. |
| Substituent Positions | C2-Amino (Equatorial) | Minimizes steric hindrance, crucial for predictable molecular recognition. |
Alternative & Complementary Techniques
No single technique tells the whole story. While X-ray crystallography provides a precise snapshot in the solid state, molecules in the solution phase—where most biological activity occurs—are dynamic and can adopt different conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful method for determining molecular structure and conformation in solution. It relies on the magnetic properties of atomic nuclei and can provide rich information about atom connectivity (through-bond correlations) and spatial proximity (through-space correlations, e.g., NOE).
Causality & Comparison: For cyclohexane derivatives, NMR is invaluable for studying the conformational equilibrium. A study on trans-2-aminocyclohexanols demonstrated that the equilibrium between the diequatorial and diaxial conformers is highly dependent on solvent polarity and pH[2]. In non-polar solvents, intramolecular hydrogen bonding can favor the diaxial conformer, a state that might not be observed in the crystal lattice where intermolecular forces dominate. This highlights a key difference: crystallography shows the thermodynamically most stable packed structure, while NMR reveals the ensemble of conformations present in a specific solution environment.
Experimental Protocol: ¹H-NOESY for Conformational Analysis
-
Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum on a high-field spectrometer (≥500 MHz).
-
Parameters: Use a mixing time appropriate for a small molecule (typically 300-800 ms) to allow for the buildup of NOE cross-peaks.
-
Data Analysis: The presence of a NOE cross-peak between two protons indicates they are close in space (< 5 Å). For a (1R,2R)-diequatorial conformation, strong NOEs would be expected between the axial proton at C1 and the axial protons at C3 and C5, whereas such interactions would be absent in a diaxial conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is exceptionally sensitive to the absolute configuration and the solution-state conformation, particularly of molecules that adopt ordered secondary structures.
Causality & Comparison: The Gellman study on ACHC oligomers provides a direct link between the solid-state structure and solution behavior. The 14-helical structure observed in the crystal gives rise to a characteristic CD spectrum in methanol solution, confirming that this conformation is not just an artifact of crystal packing but is a stable, inherent feature of the molecule[1]. This makes CD an excellent, high-throughput technique to quickly verify if a series of derivatives maintain the desired conformation in solution without the need for laborious crystallization and NMR experiments for every compound.
Experimental Protocol: Electronic CD Spectroscopy
-
Sample Preparation: Prepare a solution of the compound in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives a maximum absorbance of ~1.0 in a standard UV-Vis spectrum.
-
Data Acquisition: Record the CD spectrum using a CD spectropolarimeter (e.g., Jasco J-1500). A quartz cuvette with a 1 mm or 1 cm path length is typically used.
-
Parameters: Scan from ~300 nm down to ~190 nm. The resulting spectrum is typically plotted as molar circular dichroism (Δε) versus wavelength.
-
Data Analysis: The sign of the Cotton effects (the peaks and troughs) can be correlated to the absolute configuration and the overall helical fold of the molecule.
Performance Comparison: A Head-to-Head Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Circular Dichroism (CD) |
| Sample Phase | Single Crystal (Solid) | Solution | Solution |
| Primary Information | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, packing | Connectivity, solution conformation, dynamics, structural ensembles | Absolute configuration, secondary structure, conformational changes |
| Key Advantage | Unambiguous, high-resolution static structure ("The final proof") | Provides information on dynamics and conformational equilibria in a native-like state | High-throughput, highly sensitive to chirality and folding |
| Key Limitation | Requires diffraction-quality crystals; provides a static picture only | Can be complex to interpret for flexible molecules; resolution is generally lower than X-ray | Provides less detailed structural information; requires a chromophore |
| Suitability for Topic | Gold standard for definitive proof of stereochemistry and solid-state conformation. | Excellent for studying the chair-flip equilibrium and solvent effects on conformation. | Ideal for rapidly screening derivatives to confirm retention of desired conformation. |
Conclusion
The structural elucidation of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate derivatives requires a multi-faceted analytical approach. Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution snapshot of the molecular structure, confirming absolute stereochemistry and revealing the intricacies of intermolecular packing. However, this static picture must be complemented by solution-state methods. NMR spectroscopy offers invaluable insight into the dynamic conformational equilibria that these molecules experience in solution, which is often more relevant to their biological function. Finally, Circular Dichroism spectroscopy serves as a rapid, powerful tool to monitor the conformational integrity and absolute configuration across a series of derivatives. By judiciously combining these techniques, researchers can build a comprehensive understanding of structure-activity relationships, accelerating the journey from a chiral building block to a potent therapeutic agent.
References
-
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]
-
PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). (1R,2R)-2-aminocyclohexane-1-carboxamide. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
-
Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. The Westmont Journal of Science & Mathematics. Available at: [Link]
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A Comparative Guide to Catalysts for Asymmetric Synthesis of β-Amino Acids
Introduction: The Significance of Chiral β-Amino Acids
β-Amino acids are crucial structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics.[1][2] Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation, making them highly valuable in drug discovery.[1] However, the stereoselective synthesis of β-amino acids, particularly obtaining high enantiopurity, remains a significant challenge for synthetic chemists. This guide provides a comparative analysis of prominent catalytic systems for the asymmetric synthesis of β-amino acids, offering insights into their mechanisms, performance, and practical applications to aid researchers in selecting the optimal catalyst for their specific needs.
This guide will delve into three major classes of catalysts: organocatalysts, metal-based catalysts, and biocatalysts, with a focus on common synthetic strategies such as the Mannich reaction, Michael addition, and asymmetric hydrogenation.
I. Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful and often more sustainable alternative to metal-based catalysis, avoiding potential contamination of the final product with toxic metals.[3]
Proline and its Derivatives: Pioneers in Enamine Catalysis
(S)-Proline and its derivatives are among the most widely used organocatalysts, operating through an enamine-based mechanism in reactions like the Mannich reaction.[3]
Mechanism of Proline-Catalyzed Mannich Reaction
The catalytic cycle begins with the reaction of the ketone with proline to form a chiral enamine intermediate. This enamine then attacks the imine, generated in situ from an aldehyde and an amine, in a stereocontrolled fashion. Hydrolysis of the resulting adduct releases the β-amino carbonyl product and regenerates the proline catalyst.
Diagram of Proline-Catalyzed Mannich Reaction Workflow
Caption: Workflow of the (S)-Proline-catalyzed three-component Mannich reaction.
Cinchona Alkaloids: Versatile Catalysts for Diverse Reactions
Cinchona alkaloids, such as quinine and quinidine, and their derivatives are powerful organocatalysts for a variety of asymmetric transformations.[4][5][6][7][8] They can act as Brønsted bases, Lewis bases, or phase-transfer catalysts.[4] Modified cinchona alkaloids bearing thiourea or squaramide moieties are particularly effective in promoting Michael additions by acting as bifunctional catalysts that activate both the nucleophile and the electrophile.
Chiral Phosphoric Acids: Brønsted Acid Catalysis
Chiral phosphoric acids (CPAs) have gained prominence as highly effective Brønsted acid catalysts for a range of enantioselective reactions, including the Mannich reaction.[9][10][11][12] They activate imines towards nucleophilic attack by protonation, creating a chiral ion pair that directs the stereochemical outcome of the reaction.
II. Metal-Based Catalysis: High Efficiency and Selectivity
Transition metal complexes are widely used for the asymmetric synthesis of β-amino acids, often exhibiting high catalytic activity and enantioselectivity.[13]
Rhodium and Ruthenium Complexes in Asymmetric Hydrogenation
Asymmetric hydrogenation of β-(acylamino)acrylates is a highly efficient method for producing β-amino acid derivatives.[14][15][16] Chiral phosphine ligands, such as BINAP and DuPhos, in complex with rhodium or ruthenium, are particularly effective for this transformation.[1][15]
Catalytic Cycle of Rh-Catalyzed Asymmetric Hydrogenation
The catalytic cycle involves the coordination of the enamide substrate to the chiral Rh-complex, followed by oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination steps yield the chiral β-amino acid derivative and regenerate the active catalyst.
Diagram of a Generalized Catalytic Cycle for Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
III. Biocatalysis: The Enzymatic Approach
Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them attractive catalysts for the synthesis of β-amino acids.[17][18] Transaminases, in particular, have shown great potential for the synthesis of optically pure β-amino acids from prochiral β-keto acids.[19][20]
Comparative Performance of Catalysts
The choice of catalyst is critical and depends on the specific reaction, substrates, and desired outcome. The following table provides a comparative overview of the performance of selected catalysts in the asymmetric synthesis of β-amino acids.
| Catalyst Type | Catalyst | Reaction Type | Substrate Example | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| Organocatalyst | (S)-Proline | Mannich | p-Nitrobenzaldehyde, p-Anisidine, Acetone | 95 | 96 | - | [3] |
| Cinchona-derived Thiourea | Michael Addition | Nitromethane to Chalcone | up to 99 | up to 97 | - | [5] | |
| Chiral Phosphoric Acid | Mannich | N-Boc-imine, Difluoroenol silyl ether | up to 94 | up to 94 | - | [9] | |
| Metal Catalyst | [Rh(Josiphos)] | Hydrogenation | Unprotected β-enamino ester | High | 93-97 | - | [21] |
| [Rh(TangPhos)] | Hydrogenation | β-(Acylamino)acrylate | 100 | up to 99.6 | - | [15] | |
| [Ru(BINAP)] | Hydrogenation | (E)-β-(Acylamino)acrylate | High | 96 | - | [15] | |
| Biocatalyst | Transaminase | Asymmetric Synthesis | β-Keto acid | - | >99 | - | [19] |
Experimental Protocols
Representative Protocol for (S)-Proline-Catalyzed Mannich Reaction
This protocol is adapted from a typical procedure for the synthesis of β-amino ketones.[3]
-
To a solution of p-nitrobenzaldehyde (1 mmol) and p-anisidine (1.1 mmol) in DMSO (2 mL) is added acetone (5 mmol).
-
(S)-Proline (0.1 mmol, 10 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-amino ketone.
Representative Protocol for Rh-Catalyzed Asymmetric Hydrogenation
This protocol is based on the highly efficient synthesis of β-amino acid derivatives via hydrogenation of unprotected enamines.[14][21]
-
In a glovebox, a pressure vessel is charged with the β-enamino ester (1 mmol) and a solution of the Rh-Josiphos catalyst (0.01 mmol, 1 mol%) in a suitable solvent (e.g., methanol, 5 mL).
-
The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under hydrogen pressure (e.g., 10 atm) at room temperature for a specified time (e.g., 12-24 hours).
-
After the reaction is complete, the pressure is carefully released, and the solvent is removed in vacuo.
-
The residue is purified by an appropriate method (e.g., column chromatography) to yield the β-amino acid ester.
Conclusion and Future Outlook
The asymmetric synthesis of β-amino acids has seen remarkable progress with the development of a diverse range of catalytic systems. Organocatalysts offer a metal-free and often more sustainable approach, while metal-based catalysts provide high efficiency and enantioselectivity. Biocatalysis, with its inherent selectivity, is a rapidly growing field with immense potential.
The choice of catalyst will ultimately depend on factors such as substrate scope, desired stereoselectivity, cost, and environmental impact. Future research will likely focus on the development of more robust and versatile catalysts with even higher activities and selectivities, as well as the application of these methods to the synthesis of increasingly complex and biologically active molecules.
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A Senior Application Scientist's Guide to Analytical Techniques for Chiral Amine Separation
For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral amines is a cornerstone of modern chemistry. The enantiomers of a chiral amine can possess dramatically different pharmacological, toxicological, and metabolic profiles, making their accurate separation and quantification a critical mandate for safety, efficacy, and regulatory compliance.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for resolving chiral amines, grounded in mechanistic principles and supported by actionable experimental protocols.
Core Principles of Chiral Recognition
Successful chiral separation hinges on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector. This interaction is often governed by the "three-point interaction model," which posits that for stable diastereomeric complexes with differing energies to form, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers. These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexation. The subtle differences in the stability of these diastereomeric complexes are what allow for their separation by analytical techniques.[2]
Comparative Overview of Key Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for high throughput, preparative scale, or the determination of absolute configuration. Each method offers a unique combination of speed, resolution, sensitivity, and cost.
| Technique | Primary Application | Typical Resolution (Rs) | Analysis Speed | Sample Volume | Key Strengths |
| HPLC | Quantitative analysis, enantiomeric purity, preparative separation | > 1.5 (baseline)[3] | 10 - 30 min[3] | Microliters (µL) | High versatility, robustness, wide availability of CSPs.[1] |
| SFC | High-throughput screening, preparative separation, "green" chemistry | > 1.5 (baseline)[4] | < 15 min[3] | Microliters (µL) | Fast analysis, reduced solvent waste, excellent for basic compounds.[4][5] |
| CE | Enantiomeric purity, analysis of small sample quantities | High efficiency | 10 - 40 min | Nanoliters (nL) | Extremely high efficiency, minimal sample/reagent use, orthogonal selectivity.[6][7] |
| NMR | Enantiomeric excess (ee) determination, absolute configuration | Not applicable | < 5 min (post-derivatization)[3] | Milligrams (mg) | Absolute method for ee, provides structural information.[8][9] |
I. Chromatographic Methods: HPLC and SFC
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses of chiral separations, relying on Chiral Stationary Phases (CSPs) to resolve enantiomers.[1][10]
Mechanism of Separation: The Chiral Stationary Phase (CSP)
The separation is achieved through differential interactions between the amine enantiomers and the CSP. For chiral amines, the most successful and broadly applicable CSPs are polysaccharide-based, where derivatives of cellulose or amylose are coated or immobilized onto a silica support.[11][12][13] These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), form chiral grooves and cavities where enantiomers can bind via hydrogen bonding, π-π interactions, and steric effects.[14]
-
Immobilized vs. Coated CSPs: Modern immobilized polysaccharide CSPs are chemically bonded to the silica, offering superior solvent stability compared to older coated phases. This allows for the use of a wider range of solvents, enhancing method development possibilities and column longevity.[11][14]
-
Crown Ether CSPs: These are highly effective for separating primary amines, which can form complexes with the crown ether cavity. However, they often require strongly acidic mobile phases.[10][15][16]
-
Cyclofructan-based CSPs: These have also demonstrated a high success rate for separating primary amines, particularly in the polar organic and SFC modes.[1][5]
Experimental Workflow: Chromatographic Method Development
The process involves screening a selection of CSPs and mobile phases to find the optimal conditions for separation.
Caption: Workflow for chiral amine separation via HPLC/SFC.
Protocol: HPLC Method Development for a Chiral Primary Amine
-
CSP Selection: Begin screening with robust, broad-spectrum immobilized polysaccharide columns such as those based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).[14]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Ethanol (80:20 v/v). Ethanol is a good hydrogen-bonding solvent that facilitates interaction with the CSP.
-
Polar Organic Mode: Screen with Acetonitrile/Methanol (90:10 v/v). This mode is often faster than normal phase.[5]
-
-
Incorporate Additives (Causality): Chiral amines are basic and can interact strongly with residual acidic silanols on the silica surface, causing severe peak tailing. To counteract this, add a basic additive like diethylamine (DEA) or triethylamine (TEA) at 0.1-0.5% to the mobile phase.[1] This saturates the silanols, improving peak shape. Simultaneously, an acidic additive like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) can form an ion pair with the amine, which can enhance interaction with the CSP and improve resolution.[17] A common starting point is a 0.3% TFA / 0.2% TEA combination.[4][5]
-
Flow Rate and Detection: Use a flow rate of 1.0 mL/min and UV detection at a wavelength appropriate for the analyte.
-
Optimization: If partial separation is observed, optimize the ratio of the alcohol modifier. Increasing the alcohol content generally reduces retention time. For difficult separations, switching the alcohol (e.g., from ethanol to isopropanol) can alter the selectivity.[17]
Protocol: SFC Method Development for a Chiral Primary Amine
-
Instrumentation: Utilize an SFC system with a back-pressure regulator set to ~150 bar.
-
CSP Selection: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[18]
-
Mobile Phase Screening:
-
The primary mobile phase is supercritical carbon dioxide (CO₂).
-
Use a gradient of a polar modifier, typically methanol, from 5% to 50% over 5-10 minutes.
-
Additives: As with HPLC, additives are critical. A standard screening additive combination is 0.3% TFA and 0.2% TEA in the methanol modifier.[4]
-
-
Flow Rate and Temperature: A typical flow rate is 3.0 mL/min with a column temperature of 40 °C.
-
Optimization: The strength of the modifier has the largest effect on retention and selectivity. Optimize the gradient or switch to an isocratic mobile phase. The type of modifier (e.g., ethanol, isopropanol) can also be changed to alter selectivity.
Data Presentation: HPLC vs. SFC Performance
A study comparing the separation of 25 racemic primary amines on a cyclofructan-based CSP highlights the relative strengths of each technique.[5]
| Mode | Baseline Separations (out of 25) | Key Advantage | Key Disadvantage |
| SFC | 16 | Best overall peak symmetry, fast analysis.[5] | Requires specialized instrumentation. |
| HPLC (Polar Organic) | 13 | Shortest analysis times.[5] | Lower resolution for some compounds. |
| HPLC (Normal Phase) | 17 | Greatest resolutions.[5] | Longest analysis times. |
II. Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly advantageous when sample volume is limited.[7][19] Enantioseparation is achieved not by a stationary phase, but by adding a chiral selector directly to the background electrolyte (BGE).[6]
Mechanism of Separation: Chiral Selectors in the BGE
The most widely used chiral selectors in CE are cyclodextrins (CDs).[20][21] These are cyclic oligosaccharides with a toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.[6] An amine enantiomer can enter the hydrophobic cavity, and subtle differences in the stability of the inclusion complexes (enantiomer-CD) lead to different apparent electrophoretic mobilities, resulting in separation.[6] A vast array of native and derivatized CDs (e.g., hydroxypropyl-β-CD, sulfated-β-CD) are available, providing a wide design space for method development.[6][22]
Experimental Workflow: CE Method Development
Caption: Workflow for chiral amine separation via CE.
Protocol: CE Method Development for a Chiral Amine
-
Capillary and BGE Preparation: Use a standard uncoated fused-silica capillary. Prepare a background electrolyte (BGE), such as 50 mM sodium phosphate buffer.
-
Set BGE pH (Causality): For a basic amine, its charge state is critical. Set the BGE pH to a low value (e.g., 2.5) to ensure the amine is fully protonated and carries a positive charge, allowing it to migrate as a cation.
-
Chiral Selector Selection: Start with a neutral, derivatized cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD), which has broad applicability.[23]
-
Screen CD Concentration: Prepare BGEs containing varying concentrations of HP-β-CD (e.g., 5 mM, 10 mM, 20 mM). Resolution typically increases with selector concentration up to a certain point, after which it may plateau or decrease.
-
Electrophoretic Conditions: Apply a voltage of +25 kV. Maintain a constant temperature, typically 25 °C.
-
Optimization: If resolution is insufficient, consider a charged CD derivative (e.g., sulfated-β-CD), which can provide an additional separation mechanism. The use of dual CD systems can also dramatically enhance selectivity in difficult separations.[23]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool not for separation, but for the direct determination of enantiomeric excess (ee) and, in some cases, the assignment of absolute configuration.[9] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary must be used to induce a diastereomeric environment.
Mechanism of Enantiodiscrimination
-
Chiral Derivatizing Agents (CDAs): The racemic amine is covalently reacted with an enantiomerically pure CDA to form a mixture of diastereomers.[24] These diastereomers have distinct chemical and physical properties, leading to separate, quantifiable signals in the NMR spectrum. A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[24][25]
-
Chiral Solvating Agents (CSAs): The racemic amine is mixed with an enantiomerically pure CSA in the NMR tube. They form non-covalent, transient diastereomeric complexes through interactions like hydrogen bonding.[26] This approach is often faster as it avoids a chemical reaction, but the induced chemical shift differences (Δδ) can be smaller. Common CSAs for amines include BINOL derivatives and crown ethers.[26][27]
Experimental Workflow: ee Determination by NMR
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Safety Operating Guide
Navigating the Disposal of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate: A Guide for Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a common intermediate in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of all laboratory personnel.
Hazard Profile and Waste Characterization
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate and its structural analogs, such as cyclohexylamine, are classified as hazardous due to their chemical properties. The primary hazards associated with this class of compounds include:
-
Corrosivity: Amines are basic and can cause severe skin burns and eye damage upon contact.[1] Safety data sheets for similar compounds consistently list skin corrosion or irritation and serious eye damage as primary hazards.[2][3]
-
Toxicity: While specific toxicity data for this exact ester may be limited, related compounds like cyclohexylamine are toxic if swallowed or in contact with skin.[4][5] It is prudent to handle this compound with the assumption of similar toxicological properties.
-
Reactivity: Amines can react violently with strong oxidizing agents and acids.[6][7] This reactivity necessitates careful segregation from incompatible chemicals during storage and waste accumulation.
-
Environmental Hazard: Many organic amines are harmful to aquatic life.[4][8] Therefore, disposal into the sanitary sewer system is strictly prohibited to prevent environmental contamination.[9]
Based on these properties, any waste containing ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, including pure unused product, reaction mixtures, and contaminated materials, must be classified and handled as hazardous waste .
Regulatory Framework: Understanding Your Obligations
In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] Laboratories are considered waste generators and are categorized based on the quantity of hazardous waste produced monthly (Very Small, Small, or Large Quantity Generators - VSQG, SQG, LQG).[11][12] This status determines specific requirements for storage time limits and documentation.[11]
All hazardous waste must be accumulated in designated Satellite Accumulation Areas (SAAs) , which are located at or near the point of generation and under the control of laboratory personnel.[12][13][14]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the essential steps from the moment waste is generated to its final collection by a licensed disposal vendor.
Step 1: Immediate Containment and PPE
Before handling the waste, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4][15]
-
Body Protection: A lab coat or chemical-resistant apron is required.[4]
Step 2: Container Selection and Management
Choosing the correct waste container is critical to prevent leaks and reactions.
-
Material Compatibility: Collect waste in a sturdy, leak-proof container made of a material compatible with organic amines. High-density polyethylene (HDPE) or glass containers are typically suitable. Avoid metal containers , as amines can be corrosive to aluminum, copper, and zinc.[6][10]
-
Container Integrity: If possible, use the original product container, provided it is in good condition.[13] Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[13]
-
Closure: The container must have a secure, tight-fitting screw cap. Keep the container closed at all times except when actively adding waste.[9][16] Do not leave funnels in the container.
Step 3: Waste Labeling
Proper labeling is an absolute EPA requirement and essential for safety.
-
The label must clearly state the words "Hazardous Waste" .[11][12]
-
Identify all chemical constituents by their full name (no abbreviations or formulas) and list their approximate percentages or volumes.[13]
-
Clearly indicate the associated hazards using GHS pictograms or written warnings (e.g., "Corrosive," "Toxic").[11][12]
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
Improper storage is a common source of laboratory incidents.
-
Designate an SAA: Establish a specific location within the lab (e.g., a secondary containment tray in a fume hood or a designated cabinet) as your SAA.[13] This area must be under the direct supervision of lab personnel.[10]
-
Segregate Incompatibles: This is the most critical step. Store the ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate waste away from :
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant bin or tray to contain any potential leaks.[9]
Step 5: Disposal of Contaminated Materials
Items that come into contact with the chemical are also considered hazardous waste.
-
Solid Waste: Used gloves, weigh paper, and contaminated bench liners should be collected in a separate, clearly labeled, sealed plastic bag or container and disposed of as hazardous solid waste.
-
Empty Containers: An "empty" container may still contain hazardous residue. The first rinse of a container that held ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate must be collected and disposed of as hazardous liquid waste.[9] After a triple rinse, the container's labels must be fully defaced or removed before it can be discarded as non-hazardous solid waste or recycled.[9]
Step 6: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal.
-
Request Pickup: Once a waste container is full (do not exceed 90% capacity) or has been in storage for the maximum allowed time (typically 150-180 days for academic labs), arrange for a pickup.[10][16]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11] These professionals will transport the waste to a permitted facility for final treatment, typically via high-temperature incineration.[11]
Data and Workflow Summary
For quick reference, the key logistical and safety data are summarized below.
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Waste | Corrosive, Toxic, Environmentally Harmful.[1][4][8] |
| Recommended Container | HDPE or Glass with Screw Cap | Chemical resistance; avoid metals due to corrosive nature of amines.[6][10] |
| Required PPE | Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat | Protects against severe skin/eye damage from splashes.[4][8] |
| Key Incompatibles | Acids, Oxidizing Agents, Acid Halides | Prevents violent exothermic reactions and fire hazards.[6][13][16] |
| Storage Location | Designated & Labeled Satellite Accumulation Area (SAA) | EPA requirement for safe, supervised temporary storage.[12][13][14] |
| Final Disposal Method | Collection by Licensed Vendor for Incineration | Ensures regulatory compliance and environmental protection.[10][11] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate waste from generation to disposal.
Caption: Disposal workflow for hazardous chemical waste.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
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- Pharmaffiliates. (n.d.). Ethyl (1R,2R)-2-(3,4-difluorophenyl)
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PubChem. (n.d.). Ethyl (1R,2R)-2-iodocyclopropanecarboxylate. Retrieved January 16, 2026, from [Link]
- Sigma-Aldrich. (n.d.). 1,2-Diaminocyclohexane, mixture of cis and trans. Retrieved January 16, 2026.
- BOC Sciences. (n.d.). CAS 1006376-61-9 ethyl(1R,2R)-2-(3,4-difluorophenyl)
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A Senior Application Scientist's Guide to Safely Handling Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the in-depth technical knowledge necessary for safe and effective laboratory operations. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative sources.
Hazard Identification: Understanding the Compound
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate belongs to the family of aliphatic amines. While a specific, comprehensive safety data sheet (SDS) for this exact stereoisomer is not universally available, its chemical structure—containing a cyclohexylamine moiety—allows us to extrapolate its hazard profile from well-documented analogs like cyclohexylamine.[1][2] Amines as a class are known for their potential to cause irritation and corrosion.[3]
The primary hazards associated with this compound are:
-
Skin and Eye Corrosion: Direct contact can cause severe skin irritation, burns, and serious eye damage.[4][5][6]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the nose, throat, and respiratory system.[4][7]
-
Dermal Absorption: The compound can likely be absorbed through the skin, contributing to overall exposure.[4]
-
Flammability: While not highly volatile, related compounds are flammable liquids, posing a fire hazard, especially when heated or near ignition sources.[4]
Quantitative Safety Data Overview
The following table summarizes key exposure limits and hazard ratings, primarily based on data for the closely related and well-studied compound, cyclohexylamine. These values should be treated as a conservative baseline for risk assessment.
| Parameter | Value | Source & Comments |
| Occupational Exposure Limit | 10 ppm (TWA) | ACGIH TLV & NIOSH REL for Cyclohexylamine.[1][4][8][9] Represents a time-weighted average for an 8-10 hour workday. |
| NFPA 704 Hazard Rating | Health: 3, Flammability: 3, Instability: 0 | Rating for Cyclohexylamine.[4] Indicates serious health hazards and a significant fire risk. |
| GHS Hazard Statements | H302, H312, H314, H318, H361, H402 | Extrapolated from similar compounds. Harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, suspected of damaging fertility, harmful to aquatic life. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is non-negotiable. The causality behind each selection is to create a complete barrier against all potential routes of exposure. The following PPE is mandatory for handling ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10] A full-face shield must be worn over the goggles.[11][12]
-
Rationale: This dual-layer protection is critical. Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield offers a broader barrier, protecting the entire face from splashes during transfers or potential reactions.
-
-
Skin and Body Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[1][11] For tasks with a higher risk of splash, consider double-gloving. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[10]
-
Rationale: Amines can be corrosive and may be absorbed through the skin.[4] The correct glove material prevents direct contact and chemical burns.
-
Protective Clothing: A flame-resistant lab coat is a minimum requirement. For larger quantities or splash-prone procedures, chemical-resistant coveralls (e.g., Tychem®) are recommended.[11] Ensure clothing is long-sleeved and fully buttoned.
-
Rationale: Standard cotton lab coats offer minimal protection from corrosive splashes. Chemical-resistant materials are necessary to prevent skin contact.
-
-
Respiratory Protection:
-
Requirement: All handling of this compound must be performed inside a certified chemical fume hood to control vapor exposure.[1] If engineering controls are insufficient or during an emergency spill response, a NIOSH-approved respirator with cartridges suitable for organic vapors and amines is required.[3][11]
-
Rationale: The occupational exposure limit of 10 ppm is low, indicating that even small amounts of vapor can be hazardous.[2][8] A fume hood is the primary engineering control to keep ambient concentrations below this limit.
-
Operational and Disposal Plans
Adherence to a strict, step-by-step procedure is essential for minimizing risk.
Experimental Workflow: From Preparation to Disposal
The following diagram outlines the mandatory workflow for handling ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
Caption: Workflow for handling ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
Step-by-Step Handling Protocol
-
Preparation:
-
Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[12][13]
-
Verify that the chemical fume hood has been certified within the last year.
-
Gather all necessary equipment and reagents to minimize movement in and out of the hood.
-
Don all required PPE as specified above.
-
-
Handling:
-
Spill Management:
-
In case of a small spill inside the fume hood, absorb the material with an inert absorbent like sand or diatomite.[4][12]
-
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's emergency response team immediately.
-
Disposal Plan
-
Waste Collection: All materials contaminated with ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, including disposable gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Segregation and Labeling: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Final Disposal: Chemical waste disposal must be handled through your institution's Environmental Health & Safety (EHS) department in strict accordance with local, state, and federal regulations.[13][14] Do not pour this chemical down the drain.
Emergency Procedures: Immediate First Aid
In the event of exposure, immediate and decisive action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Skin Contact: Quickly remove all contaminated clothing.[4] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air at once.[4][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, ensuring a safe and productive research environment.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Vertex AI Search.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Google Vertex AI Search.
- Cyclohexylamine MSDS/SDS | Supplier & Distributor. ChemicalSafety.com.
- Hazardous Substance Fact Sheet - Cyclohexylamine. New Jersey Department of Health.
- Safety Data Sheet - ethyl (1r,4r)
- Safety Data Sheet - trans-Ethyl (1r,4r)-4-(aminomethyl)
- 1988 OSHA PEL Project - Cyclohexylamine. NIOSH - CDC.
- Cyclohexylamine - Wikipedia. Wikipedia.
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.
- SAFETY DATA SHEET - N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide. Sigma-Aldrich.
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- CAS 51498-33-0 | Ethyl 4-aminocyclohexane-1-carboxyl
- 5 Types of PPE for Hazardous Chemicals.
- SAFETY DATA SHEET - Cyclohexylamine. Fisher Scientific.
- Personal Protective Equipment. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Ethyl 2-amino-1-cyclohexene-1-carboxyl
- Material Safety Data Sheet - Ethyl 2-amino-1-cyclopentene-1-carboxyl
- Safety Data Sheet - Ethyl (1R,2R)
- Safety D
- SAFETY DATA SHEET - 1-Aminocyclopropane-1-carboxylic Acid. PhytoTech Labs.
- Ethyl 1-aminocyclopropane-1-carboxyl
- trans-Ethyl 2-hydroxycyclohexanecarboxyl
- ethyl(1R,2R)-2-(3,4-difluorophenyl)
- Chemical Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

